MTSEA-Fluorescein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[[(2R)-2-amino-3-methylsulfonylsulfanylpropanoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O8S2.C2HF3O2/c1-36(32,33)35-11-19(25)23(29)26-12-2-5-15(18(8-12)24(30)31)22-16-6-3-13(27)9-20(16)34-21-10-14(28)4-7-17(21)22;3-2(4,5)1(6)7/h2-10,19,27H,11,25H2,1H3,(H,26,29)(H,30,31);(H,6,7)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZQSKRJXFCLU-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SC[C@@H](C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747000 | |
| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-48-1 | |
| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of MTSEA-Fluorescein
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Covalent Labeling of Cysteine Residues
MTSEA-Fluorescein is a thiol-specific fluorescent probe designed for the targeted labeling of cysteine residues in proteins and other biomolecules. Its mechanism of action is centered on the specific and rapid reaction between the methanethiosulfonate (MTS) group of the molecule and the sulfhydryl (thiol) group of a cysteine residue. This reaction results in the formation of a stable disulfide bond, covalently attaching the fluorescein fluorophore to the protein of interest. This targeted covalent modification allows for the introduction of a fluorescent reporter at a specific site, enabling a wide range of applications in protein structure and function studies.
The intrinsic reactivity of methanethiosulfonate reagents with thiols is notably high, with second-order rate constants on the order of 10⁵ M⁻¹s⁻¹.[1] This rapid reaction kinetic allows for efficient labeling under mild physiological conditions, often with reagent concentrations in the micromolar range and reaction times of a few seconds to minutes.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the reactivity and fluorescence of this compound and its conjugate.
| Parameter | Value | Conditions | Reference |
| Reaction Kinetics | |||
| Intrinsic Reactivity (MTS) | ~10⁵ M⁻¹s⁻¹ | General value for MTS reagents with thiols | [1] |
| Fluorescence Properties | |||
| Excitation Maximum (adduct) | ~499 nm | Fluorescein derivative-cysteine adduct | [2] |
| Emission Maximum (adduct) | ~525 nm | Fluorescein derivative-cysteine adduct | [2] |
| Quantum Yield (unbound) | 0.054 | Unreacted fluorescein derivative | |
| Quantum Yield (bound) | 0.289 | Fluorescein derivative-cysteine adduct | |
| Stability | |||
| MTSEA Hydrolysis Half-life | ~12 minutes | pH 7.0, 20°C | |
| MTSEA Hydrolysis Half-life | ~92 minutes | pH 6.0, 20°C | |
| MTSEA Hydrolysis Half-life | ~116 minutes | pH 7.0, 4°C |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general framework for labeling a purified protein containing an accessible cysteine residue with this compound. Optimal conditions, such as the molar excess of the reagent and incubation time, may need to be determined empirically for each specific protein.
Materials:
-
Purified protein with at least one accessible cysteine residue (1-5 mg/mL)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.
-
Spin desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the target protein in the thiol-free reaction buffer. If necessary, reduce any existing disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. It is crucial to remove the reducing agent before adding this compound, which can be achieved through a spin desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. Due to the hydrolysis of the MTS group in aqueous solutions, fresh preparation is critical.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light to prevent photobleaching of the fluorescein dye.
-
Quenching the Reaction: To stop the labeling reaction, add a thiol-containing reagent such as L-cysteine or 2-mercaptoethanol to a final concentration that is in large excess to the initial this compound concentration. This will react with any unreacted probe.
-
Purification: Remove the unreacted this compound and the quenching reagent using a spin desalting column or by dialysis against a suitable storage buffer.
-
Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of fluorescein at its maximum absorbance wavelength (~499 nm).
Protocol 2: Substituted Cysteine Accessibility Method (SCAM) using this compound
SCAM is a powerful technique to identify amino acid residues that line aqueous pores of ion channels or are accessible on the surface of proteins. This protocol outlines the general steps for performing a SCAM experiment using this compound with a fluorescence-based readout.
Materials:
-
Cells expressing the cysteine-substituted protein of interest.
-
This compound.
-
Extracellular and intracellular buffer solutions.
-
Fluorescence microscope or plate reader capable of exciting at ~499 nm and detecting emission at ~525 nm.
Procedure:
-
Cell Preparation: Culture cells expressing the cysteine-substituted protein of interest to an appropriate density for fluorescence imaging or measurement.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before the application of this compound.
-
Labeling: Apply this compound to the cells in the appropriate buffer. For probing extracellular accessibility, this compound is applied to the extracellular solution. Due to its charge, MTSEA is generally considered membrane-impermeant for short incubation times. For probing intracellular accessibility, the reagent would need to be introduced into the cytoplasm, for example, through whole-cell patch-clamp configuration.
-
Incubation: Incubate the cells with this compound for a defined period. The reaction time should be optimized to allow for specific labeling without significant background from hydrolysis or non-specific binding.
-
Wash: After incubation, thoroughly wash the cells with the appropriate buffer to remove any unreacted this compound.
-
Fluorescence Measurement: Acquire fluorescence images or measurements of the labeled cells using the appropriate excitation and emission wavelengths. An increase in fluorescence intensity compared to the baseline indicates that the introduced cysteine residue is accessible to the aqueous environment and has been labeled by this compound.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the accessibility of the cysteine residue. This can be compared across different cysteine mutants to map the solvent-accessible surfaces of the protein.
Visualizations
Caption: Covalent labeling of a cysteine residue by this compound.
Caption: Workflow for determining cysteine accessibility using SCAM.
References
The Application of MTSEA-Fluorescein in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTSEA-Fluorescein, a thiol-specific fluorescent probe, has emerged as a powerful tool in molecular biology and drug discovery. Its ability to covalently bind to cysteine residues allows for the precise labeling of proteins, enabling detailed investigations into their structure, function, and dynamic conformational changes. This technical guide provides an in-depth overview of the core applications of this compound, with a particular focus on its use in the Substituted Cysteine Accessibility Method (SCAM) for studying ion channels and other membrane proteins. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the knowledge to effectively integrate this versatile fluorescent probe into their studies.
Introduction to this compound
This compound is a molecule composed of two key functional moieties: a methanethiosulfonate (MTS) group and a fluorescein fluorophore. The MTS group exhibits high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine residues, forming a stable disulfide bond.[1][2] This covalent linkage allows for the targeted attachment of the highly fluorescent fluorescein molecule to specific sites within a protein.
Fluorescein itself is a widely used fluorophore characterized by its high quantum yield and well-defined excitation and emission spectra in the visible range, making it compatible with standard fluorescence microscopy and spectroscopy instrumentation.[3][4] The combination of a cysteine-reactive group with a robust fluorescent reporter makes this compound an invaluable tool for a variety of research applications.
Core Applications in Research
The primary application of this compound lies in the site-directed fluorescent labeling of proteins to elucidate their structure and function. This is particularly valuable in the study of membrane proteins, such as ion channels, transporters, and receptors, where traditional structural biology techniques can be challenging.
Substituted Cysteine Accessibility Method (SCAM)
SCAM is a powerful biochemical technique used to map the solvent-accessible surfaces of a protein and to probe conformational changes.[5] The method involves the systematic introduction of cysteine residues at specific positions in a protein of interest, followed by exposure to a thiol-reactive probe like this compound. The accessibility of the introduced cysteine to the probe provides information about its location within the protein structure (e.g., whether it lines a channel pore or is buried within the protein core).
By observing changes in fluorescence upon labeling, researchers can infer structural rearrangements that occur during protein function, such as the opening and closing of an ion channel.
Studying Protein Conformation and Dynamics
The fluorescence properties of fluorescein are sensitive to its local environment. When this compound is attached to a specific site on a protein, changes in the protein's conformation can alter the microenvironment of the fluorophore, leading to detectable changes in fluorescence intensity, lifetime, or emission spectrum. This principle is exploited to monitor dynamic processes in real-time, such as ligand binding, protein-protein interactions, and voltage-dependent gating of ion channels.
Quantitative Data
The efficiency and specificity of protein labeling with thiol-reactive fluorescein derivatives are influenced by several factors. The following tables summarize key quantitative data to guide experimental design. While specific data for this compound can vary depending on the protein and experimental conditions, the data for analogous thiol-reactive fluorescein probes provide a valuable starting point.
| Parameter | Recommended Range | Notes |
| pH of Labeling Buffer | 6.5 - 7.5 | A pH of 7.0 offers a good balance between the reactivity of the thiol group and the stability of the MTS reagent. At higher pH, the risk of reaction with amines increases. |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | A higher molar excess of the dye can increase labeling efficiency but also raises the risk of non-specific labeling and protein precipitation. |
| Reaction Time | 1 - 4 hours at RT | The optimal time should be determined empirically. Longer incubation times do not always lead to higher specific labeling. |
| Protein Concentration | 1 - 5 mg/mL | Higher protein concentrations generally favor more efficient labeling. |
Table 1: Recommended Reaction Conditions for Labeling with Thiol-Reactive Fluorescein Probes.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~498 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Molar Extinction Coefficient | ~78,000 M⁻¹cm⁻¹ at 492 nm | |
| Fluorescence Lifetime (τ) | ~4.0 ns in aqueous solution | |
| Quantum Yield (Φ) | ~0.9 in 0.1 M NaOH |
Table 2: Photophysical Properties of Fluorescein Derivatives. (Note: These values are for the fluorescein fluorophore and may be slightly altered upon conjugation to a protein.)
Experimental Protocols
General Protocol for Labeling a Purified Protein with this compound
This protocol provides a general framework for labeling a purified protein containing an accessible cysteine residue. Optimization may be required for specific proteins.
Materials:
-
Purified protein with a single accessible cysteine residue.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Labeling Buffer: 20 mM HEPES, 150 mM KCl, pH 7.0.
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the cysteine residue is oxidized, it may be necessary to reduce it by incubating with a 2-5 fold molar excess of DTT or TCEP for 30 minutes at room temperature. Crucially, the reducing agent must be removed before adding this compound , typically by a desalting column.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light. Gentle agitation can improve labeling efficiency.
-
Quenching the Reaction: To stop the reaction, add L-cysteine to a final concentration of 1-5 mM to react with any excess this compound. Incubate for an additional 15 minutes.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer. The labeled protein will appear as a yellow-green fluorescent band.
-
Determination of Labeling Efficiency: The degree of labeling can be estimated by measuring the absorbance of the purified protein at 280 nm (for protein) and 498 nm (for fluorescein) and using the respective molar extinction coefficients.
Protocol for Substituted Cysteine Accessibility Method (SCAM) using this compound on Ion Channels in a Cellular Context
This protocol outlines the key steps for a SCAM experiment on cells expressing a cysteine-mutant ion channel.
Materials:
-
Cultured cells expressing the cysteine-mutant ion channel of interest.
-
Extracellular solution (e.g., Hanks' Balanced Salt Solution).
-
This compound.
-
Fluorescence microscope with appropriate filter sets for fluorescein.
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Baseline Fluorescence Measurement: Wash the cells with the extracellular solution and acquire a baseline fluorescence image before applying the probe.
-
Application of this compound: Prepare a working solution of this compound in the extracellular solution (typically in the µM to mM range, to be optimized). Perfuse the cells with this solution.
-
Time-course Imaging: Acquire fluorescence images at regular intervals during the application of this compound to monitor the rate of labeling.
-
Washout: After a predetermined time, wash out the this compound solution with the extracellular solution.
-
Final Fluorescence Measurement: Acquire a final fluorescence image after washout.
-
Data Analysis: Quantify the change in fluorescence intensity in the cells over time. The rate and extent of the fluorescence increase are indicative of the accessibility of the introduced cysteine residue.
Mandatory Visualizations
Caption: General experimental workflow for this compound labeling.
Caption: Logical workflow of the Substituted Cysteine Accessibility Method (SCAM).
Conclusion
This compound is a versatile and powerful fluorescent probe for the site-specific labeling of cysteine residues in proteins. Its application in techniques such as SCAM has significantly advanced our understanding of the structure and function of ion channels and other membrane proteins. By providing detailed experimental protocols and quantitative data, this guide aims to facilitate the successful implementation of this compound in a wide range of research and drug development applications. The continued use and development of such fluorescent tools will undoubtedly lead to further breakthroughs in our understanding of complex biological systems.
References
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. interchim.fr [interchim.fr]
- 3. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
MTSEA-Fluorescein for studying protein conformation
An In-Depth Technical Guide to Studying Protein Conformation with MTSEA-Fluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein conformational dynamics is fundamental to understanding biological function and is a cornerstone of modern drug development. Site-specific fluorescent labeling is a powerful technique that allows for real-time monitoring of these structural changes. Methanethiosulfonate (MTS) reagents, such as (2-Aminoethyl)methanethiosulfonate hydrochloride (MTSEA)-Fluorescein, are highly specific thiol-reactive probes used to covalently label cysteine residues within proteins.[1][2] This guide provides a comprehensive overview of the principles, experimental protocols, and applications of this compound for elucidating protein conformation, tailored for researchers in academia and industry.
The primary method underpinning this technique is the Substituted-Cysteine Accessibility Method (SCAM).[1] This approach combines site-directed mutagenesis to introduce a cysteine residue at a specific location in a protein with chemical labeling by an MTS reagent.[1][3] Changes in the fluorescence of the attached probe, influenced by its local environment, serve as a direct reporter of conformational changes in that region of the protein.
Core Principle: The Substituted-Cysteine Accessibility Method (SCAM)
SCAM is a robust methodology for probing the structure and function of proteins, particularly membrane proteins like ion channels. The process involves systematically introducing cysteine residues at various positions via site-directed mutagenesis. These engineered cysteines are then exposed to MTS reagents, and their accessibility and the functional impact of labeling are assessed. By using a series of MTS reagents with different properties (e.g., size, charge), researchers can map the physical and electrostatic environment of a protein region.
Data Presentation: Probe and Reaction Properties
Successful labeling depends on understanding the properties of the fluorescent probe and the reaction conditions.
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Weight ( g/mol ) | Chemical Formula | Key Feature | CAS Number |
|---|---|---|---|---|
| This compound | 642.58 | C₂₆H₂₁F₃N₂O₁₀S₂ | Thiol-specific fluorescent probe. | 1356019-48-1 |
| t-Boc-MTSEA-Fluorescein | 628.67 | C₂₉H₂₈N₂O₁₀S₂ | A protected form of this compound. | 1042688-20-9 |
| Fluorescein-5-maleimide | 427.36 | C₂₄H₁₃NO₇ | A common alternative thiol-reactive fluorescein dye. | 75350-46-8 |
| MTSET | 278.23 | C₅H₁₂NO₄S₂Cl | Small, positively charged, non-fluorescent MTS reagent. | 162947-83-5 |
Table 2: Typical Experimental Conditions for Cysteine Labeling
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency but may lead to aggregation. |
| Probe:Protein Molar Ratio | 10-30x | A molar excess of the probe ensures efficient labeling of the target cysteine. |
| Reaction Buffer | Phosphate or HEPES buffer, pH 7.0-7.5 | The maleimide and MTS reactions with thiols are most efficient at neutral to slightly alkaline pH. Avoid amine-containing buffers like Tris. |
| Reducing Agent | TCEP (pre-reaction) | Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce disulfide bonds and ensure the target cysteine is a free thiol. It must be removed before adding the probe. |
| Solvent for Probe | Anhydrous DMSO or DMF | This compound is typically dissolved in a small amount of organic solvent before being added to the aqueous protein solution. |
| Incubation Time | 2 hours (Room Temp) or Overnight (4°C) | Incubation time can be optimized for specific proteins. Reactions should be protected from light to prevent photobleaching. |
| Quenching | DTT or 2-Mercaptoethanol (10-20 mM final) | Adds a free thiol to react with and consume any excess, unreacted probe, stopping the labeling reaction. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis and Protein Expression
This protocol provides a general framework for introducing a cysteine residue. Specifics will vary based on the protein and expression system.
-
Residue Selection: Identify a target residue for cysteine substitution based on structural models or sequence alignments. The chosen site should be solvent-accessible and in a region expected to undergo conformational change.
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired cysteine codon into the protein's expression plasmid. Verify the mutation by DNA sequencing.
-
Protein Expression: Express the cysteine-mutant protein in a suitable host system (e.g., Xenopus laevis oocytes for ion channel studies, E. coli for soluble proteins).
-
Purification (if applicable): For in vitro studies, purify the protein using standard chromatography techniques. Ensure all buffers are free of extraneous thiol-containing reagents.
Protocol 2: Labeling of Cysteine Residue with this compound
This protocol is adapted for a purified protein in solution.
-
Protein Preparation: a. If the protein has existing, non-target disulfide bonds that need to be preserved, proceed to the next step. If all cysteines should be available, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. b. Remove the reducing agent (TCEP) by dialysis or using a spin desalting column, exchanging the protein into a thiol-free labeling buffer (e.g., 100 mM phosphate buffer, pH 7.2).
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be made fresh immediately before use.
-
Labeling Reaction: a. Add the this compound stock solution to the protein solution to achieve a final 10-20 fold molar excess of the dye. The final concentration of DMSO should ideally be below 10% to avoid protein denaturation. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the mixture from light by wrapping the tube in aluminum foil.
-
Quenching: Stop the reaction by adding a thiol-containing reagent like DTT or 2-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 30 minutes.
-
Purification of Labeled Protein: Remove unreacted probe and quenching reagent using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis. The labeled protein will appear as a colored band that separates from the smaller, free dye molecules.
Protocol 3: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Spectrophotometry: Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum for fluorescein (~494 nm, A_max).
-
Calculation: a. First, calculate the concentration of the fluorophore using the Beer-Lambert law: Concentration_dye (M) = A_max / ε_dye (where ε_dye for fluorescein is ~75,000 M⁻¹cm⁻¹) b. Next, correct the A₂₈₀ reading for the absorbance of the dye at 280 nm: A_protein = A₂₈₀ - (A_max * CF) (where CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max; for fluorescein, CF is ~0.3). c. Calculate the protein concentration: Concentration_protein (M) = A_protein / ε_protein (where ε_protein is the molar extinction coefficient of the specific protein at 280 nm). d. Finally, calculate the DOL: DOL = Concentration_dye / Concentration_protein For single-cysteine labeling, a DOL between 0.7 and 0.9 (70-90%) is considered efficient.
Key Techniques and Applications
Voltage-Clamp Fluorometry (VCF)
VCF is a powerful technique that combines fluorescence spectroscopy with electrophysiology to study the real-time conformational dynamics of ion channels and transporters. A cysteine-mutant channel expressed in Xenopus oocytes is labeled with a fluorophore like this compound. The oocyte is then voltage-clamped, allowing for simultaneous measurement of ionic currents and fluorescence intensity. Changes in membrane voltage induce conformational changes in the channel, which alter the local environment of the fluorophore, causing a change in fluorescence (ΔF). This allows researchers to directly correlate specific structural rearrangements with the functional states of the channel (e.g., open, closed, inactivated).
Fluorescence Quenching Analysis
Fluorescence quenching occurs when the fluorescence intensity of a probe is decreased by interactions with other molecules, known as quenchers. This process is highly dependent on the distance between the fluorophore and the quencher and the solvent accessibility of the fluorophore. A conformational change that moves this compound into a more protected, buried environment or away from a quenching residue will increase its fluorescence. Conversely, a change that exposes the probe to the solvent or brings it closer to a quencher will decrease its fluorescence. By monitoring these intensity changes, one can infer ligand-induced or voltage-dependent conformational shifts.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a mechanism of energy transfer between two fluorophores—a donor and an acceptor—that are in close proximity (typically 10-100 Å). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler". This compound can serve as a FRET donor when paired with a suitable acceptor (e.g., Rhodamine). By labeling two different cysteines within the same protein with a FRET pair, one can measure the distance between these two points. A change in protein conformation that alters this distance will result in a measurable change in FRET efficiency, providing precise information about the structural rearrangement.
Applications in Drug Development
The techniques described are highly valuable in the drug discovery and development pipeline:
-
High-Throughput Screening (HTS): Fluorescence-based assays can be adapted for HTS to identify compounds that induce specific conformational changes in a target protein, indicating potential agonist or antagonist activity.
-
Mechanism of Action (MoA) Studies: VCF and FRET can precisely define how a drug candidate modulates the function of its target (e.g., by trapping an ion channel in an open or closed state).
-
Allosteric Modulator Discovery: By placing probes at sites distant from the primary binding pocket, researchers can screen for allosteric modulators that influence protein function by altering its conformational landscape.
Conclusion
This compound, used in conjunction with the Substituted-Cysteine Accessibility Method, provides a versatile and powerful toolkit for the real-time investigation of protein conformational dynamics. From mapping the surface accessibility of membrane proteins to measuring intramolecular distances with angstrom-level precision, these fluorescence-based techniques offer invaluable insights into the relationship between protein structure and function. For professionals in basic research and drug development, mastering these methods can significantly accelerate the understanding of biological mechanisms and the discovery of novel therapeutics.
References
MTSEA-Fluorescein: A Technical Guide for Thiol-Reactive Probing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methanethiosulfonate-Fluorescein (MTSEA-Fluorescein), a pivotal tool for investigating protein structure and function. This thiol-reactive fluorescent probe is instrumental in elucidating the intricacies of protein topology, particularly in the realm of ion channels and other membrane proteins. This document details its mechanism of action, experimental protocols, and applications, with a focus on providing actionable data and visual aids to facilitate research and development.
Core Principles of this compound
This compound is a specialized chemical probe designed to covalently label proteins at specific sites. Its utility stems from two key components: the methanethiosulfonate (MTS) group and the fluorescein fluorophore.
-
Thiol-Reactivity: The MTS group exhibits high reactivity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This specificity allows for the targeted labeling of cysteine residues within a protein.
-
Fluorescence: Fluorescein is a well-characterized and widely used fluorescent dye. Once covalently attached to a protein via the MTS-thiol reaction, it serves as a reporter, allowing researchers to monitor the labeled protein's location, conformation, and environment using fluorescence-based techniques.
The primary application of this compound lies in the Substituted Cysteine Accessibility Method (SCAM) . This powerful technique involves introducing cysteine mutations at specific sites in a protein of interest and then assessing the accessibility of these engineered cysteines to membrane-impermeant reagents like this compound. By observing changes in fluorescence, researchers can infer structural rearrangements and conformational changes of the protein in response to various stimuli, such as voltage changes in ion channels.[1][2][3]
Physicochemical and Spectral Properties
The successful application of any fluorescent probe hinges on a thorough understanding of its physical and spectral characteristics. While specific data for the this compound conjugate can be batch-dependent, the properties are largely dictated by the fluorescein moiety.
| Property | Value | Notes |
| Molecular Formula | C₂₆H₂₁F₃N₂O₁₀S₂ | [4] |
| Molecular Weight | 642.58 g/mol | [4] |
| CAS Number | 1356019-48-1 | |
| Excitation Maximum (λex) | ~494 nm | The excitation spectrum is pH-dependent. |
| Emission Maximum (λem) | ~518 nm | The emission spectrum is also pH-dependent. |
| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ at pH 8 | Value for NHS-Fluorescein, expected to be similar. |
| Quantum Yield (Φ) | ~0.9 | Value for fluorescein, can be influenced by the local environment. |
| Reactivity | Specific for thiol groups (cysteines) | |
| Solubility | Soluble in aqueous buffers | |
| Membrane Permeability | Generally considered membrane-impermeant | This property is crucial for studying extracellular domains of membrane proteins. |
Mechanism of Action: The Thiol-MTS Reaction
The core of this compound's utility is the specific and efficient reaction between its methanethiosulfonate (MTS) group and the thiol group of a cysteine residue. This reaction results in the formation of a stable disulfide bond, covalently attaching the fluorescein dye to the protein.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimal conditions may vary depending on the specific protein and experimental goals.
General Protein Labeling Workflow
Detailed Protocol for Labeling of Ion Channels in Cells (SCAM)
This protocol is adapted for the Substituted Cysteine Accessibility Method (SCAM) to study ion channel conformational changes.
Materials:
-
Cells expressing the cysteine-mutant ion channel of interest.
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C).
-
Extracellular recording solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Reducing agent (e.g., Dithiothreitol - DTT) for reversing the labeling (optional).
-
Fluorescence microscopy setup with appropriate filters for fluorescein.
Procedure:
-
Cell Preparation: Culture cells expressing the cysteine-mutant ion channel on coverslips suitable for microscopy.
-
Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with the extracellular recording solution. Record baseline fluorescence and ion channel activity (e.g., via patch-clamp).
-
Labeling: Prepare a working solution of this compound in the extracellular solution (e.g., 10-100 µM). Perfuse the cells with this solution for a defined period (e.g., 1-5 minutes). The optimal concentration and time should be determined empirically.
-
Wash: Perfuse the cells with the extracellular solution to remove unreacted this compound.
-
Data Acquisition: Record the fluorescence intensity and ion channel activity post-labeling. An increase in fluorescence at the cell surface indicates successful labeling of accessible cysteine residues. Changes in ion channel function (e.g., current amplitude, gating kinetics) provide insights into the role of the labeled residue.
-
Reversal (Optional): To confirm that the observed effects are due to the specific labeling, the disulfide bond can be reduced by applying a reducing agent like DTT (e.g., 10 mM) and observing the reversal of the fluorescence signal and functional effects.
Application: Probing Voltage-Gated Sodium Channel Gating
A prime application of this compound is the study of conformational changes in voltage-gated ion channels, such as the skeletal muscle sodium channel (NaV1.4). By introducing cysteine residues into the voltage-sensing domains (S4 segments) and other key regions, researchers can use this compound to track their movement during channel gating.
The gating of a voltage-gated sodium channel involves a series of conformational changes in response to alterations in the membrane potential. These changes lead to the opening (activation) and subsequent closing (inactivation) of the channel pore.
In a typical experiment, a cysteine is introduced into an extracellular loop near a voltage-sensing domain. In the resting state, this cysteine may be shielded. Upon membrane depolarization, the voltage sensor undergoes a conformational change, exposing the cysteine to the extracellular environment. This allows this compound to bind, resulting in an increase in fluorescence. The kinetics and voltage dependence of this fluorescence change can be correlated with the kinetics and voltage dependence of channel gating, providing valuable information about the structural dynamics of channel activation.
Data Summary
| Parameter | Description | Typical Values/Observations |
| Labeling Specificity | Preferential reaction with thiol groups of cysteine residues. | High specificity under controlled pH conditions (typically pH 7-8). |
| Reaction Rate | The speed of the disulfide bond formation. | Generally rapid, allowing for real-time monitoring of accessible cysteines. |
| Stability of Conjugate | The durability of the formed disulfide bond. | Stable under physiological conditions, but can be reversed with reducing agents like DTT. |
| Fluorescence Change upon Labeling | Alteration in fluorescence intensity upon covalent attachment to the protein. | Can vary depending on the local environment of the labeled cysteine. Changes in fluorescence can report on conformational changes. |
| Photostability | Resistance of the fluorophore to photobleaching upon excitation. | Fluorescein exhibits moderate photostability. Photobleaching should be considered in long-term imaging experiments. |
Conclusion
This compound remains a cornerstone tool for researchers in molecular biology, neuroscience, and pharmacology. Its ability to specifically label cysteine residues and report on their environmental accessibility through fluorescence provides a powerful method for dissecting the complex structural dynamics of proteins. By carefully designing experiments and considering the principles outlined in this guide, scientists can continue to leverage this compound to gain deeper insights into the fundamental mechanisms of protein function and to accelerate the development of novel therapeutics.
References
- 1. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]
- 3. Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): Application to lipid-specific membrane protein topogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
An In-Depth Technical Guide to the Chemical Structure and Applications of MTSEA-Fluorescein
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTSEA-Fluorescein is a thiol-reactive fluorescent probe of significant interest in the fields of biochemistry and biophysics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary application in the structural and functional analysis of proteins, particularly ion channels. Detailed experimental protocols for protein labeling and the Substituted Cysteine Accessibility Method (SCAM) are presented, alongside structured data and visualizations to facilitate a deeper understanding of its utility in research and drug development.
Core Chemical Structure and Properties
This compound is a compound that covalently attaches a fluorescein fluorophore to cysteine residues in proteins. Its structure consists of two key functional components: the fluorescein core, which provides the fluorescent signal, and the methanethiosulfonate (MTS) group, which imparts thiol reactivity.
The systematic name for this compound is (R)-2-Amino-2-[(5-fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate, Trifluoroacetic Acid Salt.[1] Its molecular formula is C₂₆H₂₁F₃N₂O₁₀S₂[1], and it has a molecular weight of 642.58 g/mol [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁F₃N₂O₁₀S₂ | [1] |
| Molecular Weight | 642.58 g/mol | [1] |
| Alternate Names | (R)-2-Amino-2-[(5-fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate, Trifluoroacetic Acid Salt; FITC-MTSEA | |
| CAS Number | 1356019-48-1 | |
| Appearance | Orange/Red Solid | |
| Solubility | Soluble in DMSO and DMF |
Table 2: Spectral Properties of Fluorescein
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~518 nm | |
| Molar Extinction Coefficient (ε) | ~78,000 M⁻¹cm⁻¹ at 492 nm | |
| Fluorescence Quantum Yield (Φf) | ~0.97 in basic ethanol |
Note: The spectral properties of this compound are expected to be similar to those of fluorescein, but conjugation can cause slight shifts. It is recommended to determine the precise spectral characteristics for the specific experimental conditions.
Mechanism of Thiol Reaction
The methanethiosulfonate (MTS) group of this compound is highly reactive towards the sulfhydryl (thiol) group of cysteine residues. The reaction proceeds via a nucleophilic attack of the thiolate anion (Cys-S⁻) on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond between the protein and the fluorescein probe. This reaction is highly specific for cysteine residues under mild pH conditions (typically pH 7-8).
Caption: Covalent labeling of a protein cysteine residue with this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A plausible synthetic route begins with the preparation of the core components, fluorescein isothiocyanate (FITC) and 2-aminoethyl methanethiosulfonate.
3.1. Synthesis of 2-Aminoethyl Methanethiosulfonate (MTSEA)
The synthesis of the MTSEA moiety can be achieved through various organic chemistry routes. One common method involves the reaction of a protected aminoethyl halide with a methanethiosulfonate salt, followed by deprotection.
3.2. Coupling of Fluorescein to MTSEA
Fluorescein isothiocyanate (FITC) is a commonly used derivative of fluorescein that readily reacts with primary amines. The isothiocyanate group of FITC reacts with the primary amine of 2-aminoethyl methanethiosulfonate to form a stable thiourea linkage, yielding this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
4.1. Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Purified protein with at least one accessible cysteine residue.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).
-
(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Spin desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If disulfide bonds are present and need to be reduced, treat with TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted this compound using a spin desalting column or by dialysis against a suitable buffer.
4.2. Substituted Cysteine Accessibility Method (SCAM)
SCAM is a powerful technique to investigate the structure and function of membrane proteins, particularly ion channels. It involves systematically replacing residues with cysteine and then testing the accessibility of these introduced cysteines to membrane-impermeant thiol-reactive reagents like this compound.
Experimental Workflow:
References
Mapping Ion Channel Landscapes: A Technical Guide to MTSEA-Fluorescein in Topology Studies
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of ion channels within the cell membrane is fundamental to their function and their modulation by therapeutic agents. Determining the topology of these complex transmembrane proteins—which domains are intracellular, extracellular, or embedded within the lipid bilayer—is a critical step in understanding their physiological roles and in the rational design of novel drugs. The Substituted Cysteine Accessibility Method (SCAM) has emerged as a powerful biochemical technique for elucidating protein topology, and when coupled with fluorescent probes like (2-Aminoethyl)methanethiosulfonate, hydrobromide (MTSEA)-Fluorescein, it offers a robust method for mapping the solvent-accessible surfaces of ion channels.
This technical guide provides a comprehensive overview of the principles and applications of MTSEA-Fluorescein in ion channel topology studies. It details the underlying chemistry, experimental protocols for various systems, and the interpretation of the resulting fluorescence data. Furthermore, it explores the relevance of this technique in the context of drug discovery and development.
Core Principles: The Chemistry of Cysteine-Specific Labeling
This compound is a thiol-reactive fluorescent probe that specifically and covalently binds to the sulfhydryl group of cysteine residues. The methanethiosulfonate (MTS) group of MTSEA reacts with the thiolate anion of a cysteine, forming a stable disulfide bond. The fluorescein moiety serves as a reporter, allowing for the detection and quantification of the labeling event through fluorescence spectroscopy.
The power of SCAM lies in the systematic introduction of cysteine residues at specific positions within a target ion channel that is naturally devoid of or has had its native cysteines removed. By then testing the accessibility of each engineered cysteine to a membrane-impermeant probe like this compound, researchers can determine whether a particular residue is exposed to the extracellular environment. If a fluorescent signal is detected after applying this compound to intact cells, it can be inferred that the modified cysteine residue resides in an extracellular domain. Conversely, the absence of a signal suggests an intracellular or transmembrane location.
Key Reagents and Their Properties
A successful SCAM experiment relies on the careful selection of reagents. The properties of this compound and related compounds are summarized below.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |
| This compound | C₂₆H₂₁F₃N₂O₁₀S₂ | 642.58 | 1356019-48-1 | A thiol-specific fluorescent probe.[1] |
| t-Boc-MTSEA-Fluorescein | C₂₉H₂₈N₂O₁₀S₂ | 628.67 | 1042688-20-9 | A protected form of this compound, useful in specific chemical synthesis strategies. |
| Fluorescein | C₂₀H₁₂O₅ | 332.31 | 2321-07-5 | The core fluorophore with well-characterized spectral properties. |
Fluorescence Properties of Fluorescein
The detection of labeling events is entirely dependent on the fluorescence of the fluorescein tag. Understanding its spectral properties is crucial for experimental design and data interpretation.
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~494 nm | Aqueous solution |
| Emission Maximum (λem) | ~521 nm | Aqueous solution |
| pH Dependence | Fluorescence is highly pH-dependent, with optimal fluorescence in alkaline conditions. | |
| Quantum Yield | Approaches 1.0 in alkaline solutions, indicating high fluorescence efficiency. |
Experimental Protocols
The application of this compound for SCAM can be adapted to various experimental systems, including Xenopus oocytes, cultured mammalian cells, and reconstituted proteoliposomes. Below are generalized protocols for these systems.
Labeling of Ion Channels Expressed in Xenopus Oocytes
Xenopus oocytes are a robust and widely used system for the heterologous expression of ion channels.
Materials:
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6)
-
Cysteine-less target ion channel cDNA and cysteine mutant cRNAs
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets for fluorescein.
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the cysteine-less or single-cysteine mutant ion channels.
-
Incubation: Incubate the injected oocytes for 2-7 days at 18°C to allow for channel expression.
-
Labeling:
-
Wash the oocytes with ND96 solution.
-
Incubate the oocytes in ND96 containing the desired concentration of this compound (typically in the micromolar range) for a specified time (e.g., 1-5 minutes) at room temperature. The reaction should be performed in the dark to minimize photobleaching.
-
To stop the reaction, wash the oocytes extensively with ND96 solution to remove unreacted probe.
-
-
Imaging:
-
Mount the oocytes on a microscope slide.
-
Image the oocytes using a fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein.
-
Quantify the fluorescence intensity of the oocyte surface.
-
Labeling of Ion Channels in Cultured Mammalian Cells
This protocol is suitable for ion channels expressed in adherent cell lines such as HEK293 or CHO cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Plasmid DNA for the cysteine-less and mutant ion channels
-
Transfection reagent
-
This compound stock solution
-
Confocal microscope.
Procedure:
-
Cell Culture and Transfection: Plate cells on coverslips and transfect with the appropriate plasmid DNA. Allow 24-48 hours for protein expression.
-
Labeling:
-
Wash the coverslips with PBS.
-
Incubate the cells with this compound in PBS at room temperature for a defined period.
-
Wash the cells thoroughly with PBS to remove excess probe.
-
-
Imaging:
-
Mount the coverslips on a microscope slide.
-
Image the cells using a confocal microscope to visualize the localization and intensity of the fluorescence signal at the cell membrane.
-
Labeling of Reconstituted Ion Channels in Proteoliposomes
This in vitro system offers a controlled environment to study the direct interaction of the probe with the ion channel.
Materials:
-
Purified ion channel protein (cysteine-less and mutants)
-
Lipids (e.g., POPE:POPG mixture)
-
Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)
-
Bio-Beads or dialysis cassettes for detergent removal
-
Size-exclusion chromatography column
-
This compound stock solution
-
Fluorometer.
Procedure:
-
Proteoliposome Reconstitution:
-
Solubilize lipids and the purified ion channel in a detergent-containing buffer.
-
Remove the detergent by dialysis or with Bio-Beads to allow the formation of proteoliposomes.
-
Purify the proteoliposomes using size-exclusion chromatography.
-
-
Labeling:
-
Add this compound to the proteoliposome suspension and incubate for a specific time.
-
Separate the labeled proteoliposomes from unreacted probe by another round of size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the proteoliposome suspension using a fluorometer.
-
Data Presentation and Interpretation
The primary data from these experiments is the fluorescence intensity, which is proportional to the number of labeled cysteine residues. By comparing the fluorescence of different cysteine mutants, a map of accessible residues can be constructed.
Table of Representative Quantitative Data:
The following table illustrates how quantitative data from a SCAM experiment using this compound might be presented. The data is hypothetical and serves as an example.
| Cysteine Mutant | Location | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Normalized Fluorescence (%) | Accessibility |
| Cys-less Control | - | 10.5 ± 2.1 | 0 | Inaccessible |
| E292C | Extracellular Loop 1 | 150.2 ± 15.8 | 100 | Accessible |
| L315C | Transmembrane Domain 3 | 12.1 ± 3.5 | 1.1 | Inaccessible |
| K350C | Extracellular Loop 2 | 135.7 ± 12.9 | 89.0 | Accessible |
| V410C | Intracellular Loop 2 | 11.8 ± 2.9 | 0.9 | Inaccessible |
| R455C | Extracellular Loop 3 | 98.4 ± 10.2 | 62.5 | Accessible |
Normalized Fluorescence is calculated relative to the mutant with the highest fluorescence intensity after subtracting the background fluorescence of the cys-less control.
A high normalized fluorescence value indicates that the cysteine residue is readily accessible to the extracellularly applied this compound and is therefore located in an extracellular domain.
Visualizing the Workflow and Logic
Graphviz diagrams can be used to clearly illustrate the experimental workflow and the logical framework for interpreting the results.
Application in Drug Discovery
Determining the extracellular topology of an ion channel is of paramount importance for drug development. Many ion channel modulators, including small molecules, peptides, and antibodies, target the extracellular domains of these proteins.
A detailed topological map can:
-
Identify potential drug binding sites: By mapping the accessible loops and domains, researchers can identify novel pockets and surfaces for therapeutic intervention.
-
Guide rational drug design: Knowledge of the three-dimensional structure of the extracellular domains can inform the design of drugs with higher specificity and affinity.
-
Facilitate the development of biologics: The design of therapeutic antibodies and other large-molecule drugs requires precise knowledge of accessible extracellular epitopes.
-
Enable high-throughput screening: Fluorescence-based assays using probes like this compound can be adapted for high-throughput screening to identify compounds that bind to specific extracellular regions of an ion channel.[2][3]
The workflow for incorporating SCAM into a drug discovery pipeline is illustrated below.
Conclusion
This compound, in conjunction with the Substituted Cysteine Accessibility Method, provides a powerful and versatile tool for elucidating the topology of ion channels. The ability to specifically label and visualize extracellular domains offers invaluable insights into the structure-function relationships of these critical membrane proteins. For researchers in both academic and industrial settings, this technique is not only a fundamental tool for basic science but also a crucial component in the pipeline for the discovery and development of novel ion channel-targeted therapeutics. The detailed understanding of ion channel architecture enabled by this method will continue to fuel advancements in our understanding of physiology and the treatment of channelopathies.
References
Illuminating Protein Architecture: A Technical Guide to Preliminary Structural Investigation with MTSEA-Fluorescein
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of (2-((5(6)-fluoresceinyl)aminocarbonyl)ethyl methanethiosulfonate) (MTSEA-Fluorescein) as a powerful tool for the preliminary investigation of protein structure. This thiol-reactive fluorescent probe enables researchers to delve into the intricacies of protein topology, dynamics, and function, proving particularly valuable in the study of membrane proteins such as ion channels and receptors, which are critical targets in drug development.
Introduction to this compound and its Applications
This compound is a specialized chemical probe that combines the cysteine-reactive methanethiosulfonate (MTS) group with the highly fluorescent fluorescein molecule. This dual functionality allows for the site-specific labeling of cysteine residues within a protein. The MTS group forms a stable disulfide bond with the sulfhydryl group of a cysteine, effectively tethering the fluorescent reporter to a precise location in the protein's structure.
The primary application of this compound lies in the Substituted Cysteine Accessibility Method (SCAM) . This technique involves systematically introducing cysteine mutations at various positions in a protein of interest and then assessing the accessibility of these engineered cysteines to membrane-impermeant or -permeant thiol-reactive reagents like this compound. By analyzing the rate and extent of the labeling reaction, researchers can infer the local environment of the cysteine residue, determining whether it is exposed to the aqueous solvent, buried within the protein core, or situated within a transmembrane domain.
Fluorescently labeled proteins are instrumental in a variety of biophysical studies[1], including:
-
Mapping Protein Topology: Determining the orientation and arrangement of transmembrane helices and extramembrane domains.
-
Investigating Conformational Changes: Monitoring changes in cysteine accessibility upon ligand binding, channel gating, or other functional transitions provides insights into protein dynamics.[2]
-
Probing Protein-Protein Interactions: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed to measure distances between fluorescently labeled sites on interacting proteins.[1][2]
-
Enzyme Activity Assays: Labeled substrates or enzymes can be used to develop sensitive assays for monitoring enzymatic reactions.[1]
Quantitative Data for this compound
The successful application of this compound in quantitative structural studies relies on a thorough understanding of its chemical and photophysical properties. While precise data for the protein-conjugated form can be context-dependent, the following tables provide key parameters for fluorescein and related MTS reagents to guide experimental design.
Table 1: Physicochemical and Spectroscopic Properties of this compound and Related Compounds
| Property | Value | Notes |
| Molecular Formula | C26H21F3N2O10S2 | |
| Molecular Weight | 642.58 g/mol | |
| Excitation Maximum (λex) | ~494 nm | For Fluorescein/FITC. |
| Emission Maximum (λem) | ~520 nm | For Fluorescein/FITC. |
| Molar Extinction Coefficient (ε) | ~73,000 M-1cm-1 at 494 nm | For FITC. |
| Fluorescence Quantum Yield (Φf) | ~0.92 | For free Fluorescein in 0.1 M NaOH. Can be lower when conjugated to proteins and is environmentally sensitive. |
| Fluorescence Lifetime (τfl) | ~4-5 ns | For Fluorescein and its derivatives. |
Table 2: Reaction Kinetics and Labeling Efficiency Considerations
| Parameter | Typical Value/Range | Factors Influencing the Parameter |
| Reaction Rate with Thiols | High (on the order of 105 M-1s-1 for MTS reagents) | pH (optimal around 7-8), accessibility of the cysteine residue, local electrostatic environment. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A starting point for optimization; higher ratios can lead to non-specific labeling and protein precipitation. |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Dependent on protein stability and cysteine accessibility. |
| Labeling Efficiency | 70-90% | For a single, accessible cysteine under optimal conditions. |
Experimental Protocols
Site-Directed Cysteine Mutagenesis
The foundation of a SCAM experiment is the generation of a cysteine-less protein template, followed by the introduction of single cysteine mutations at desired positions.
Methodology:
-
Template Generation: If the wild-type protein contains native cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid, typically serine or alanine, using standard site-directed mutagenesis techniques.
-
Cysteine Introduction: Introduce single cysteine codons at the desired locations within the cysteine-less template gene using site-directed mutagenesis.
-
Sequence Verification: Verify the sequence of all constructs by DNA sequencing to confirm the presence of the intended mutation and the absence of any unintended mutations.
-
Protein Expression: Express the mutant proteins in a suitable expression system (e.g., Xenopus oocytes, mammalian cell lines, or bacterial cells).
Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein containing an accessible cysteine residue with this compound.
Materials:
-
Purified protein with a single accessible cysteine residue (1-10 mg/mL).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0-7.5.
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol.
-
Purification column (e.g., gel filtration column like Sephadex G-25).
Procedure:
-
Protein Preparation: Dissolve or dialyze the purified protein into the Labeling Buffer. If the protein has any disulfide bonds that need to be reduced to free up a cysteine, treat with a reducing agent like TCEP and subsequently remove it by dialysis or a desalting column.
-
This compound Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess of the dye. Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 15-30 minutes.
-
Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a gel filtration column. The labeled protein will appear as a yellow-green band that elutes first.
Determination of Degree of Labeling (DOL)
To quantify the efficiency of the labeling reaction, the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein, should be determined.
Methodology:
-
Spectrophotometric Measurement: Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of fluorescein (~494 nm, A494).
-
Calculation:
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A494 / εdye (where εdye is the molar extinction coefficient of fluorescein, ~73,000 M-1cm-1).
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: [Protein] (M) = (A280 - (A494 × CF)) / εprotein (where CF is the correction factor, typically around 0.11 for fluorescein, and εprotein is the molar extinction coefficient of the protein at 280 nm).
-
Calculate the DOL: DOL = [Dye] / [Protein]
-
Visualizing Experimental Workflows and Signaling Pathways
General Experimental Workflow for Protein Structure Analysis using this compound
The following diagram illustrates the key steps involved in a typical SCAM experiment using this compound.
Caption: A generalized workflow for investigating protein structure using this compound.
Signaling Pathway Example: Probing the Gating Mechanism of a Voltage-Gated Potassium Channel
This compound has been instrumental in studying the conformational changes associated with the gating of voltage-gated ion channels, such as the Shaker potassium channel. The movement of the voltage-sensing S4 segment in response to changes in membrane potential can be tracked by labeling cysteine residues introduced into this domain.
The diagram below illustrates a simplified signaling pathway leading to the opening of a voltage-gated potassium channel and how this compound can be used to probe this process.
References
MTSEA-Fluorescein: A Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of MTSEA-Fluorescein, a thiol-reactive fluorescent probe. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this tool in their experimental designs.
Core Spectroscopic and Physicochemical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 494 nm | [1] |
| Emission Maximum (λem) | 520 nm | [1] |
| Molar Extinction Coefficient (εmax) | 7.3 x 10⁴ cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φf) | 0.92 | [1] |
| Molecular Weight | 642.58 g/mol | [2] |
| Chemical Formula | C₂₆H₂₁F₃N₂O₁₀S₂ |
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with a single accessible cysteine residue using this compound.
Materials:
-
Protein of interest with a single accessible cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 10 mM HEPES-KOH, pH 7.0, 100 mM KCl)
-
Reducing agent (e.g., β-mercaptoethanol or DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer (appropriate for the protein of interest)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Labeling Buffer to a final concentration of approximately 100 µM.
-
Reduction of Cysteine: Add a reducing agent, such as β-mercaptoethanol, to a final concentration of 25 µM. Incubate at room temperature for 1 hour to ensure the target cysteine is in its reduced, reactive state.
-
Dye Preparation: Immediately before use, dissolve a small amount of this compound in anhydrous DMF or DMSO to a stock concentration of 5 mM.
-
Labeling Reaction: Add the this compound stock solution to the reduced protein solution to achieve a final dye concentration of 500 µM. Incubate the reaction mixture in the dark at 20°C overnight with gentle agitation.
-
Quenching the Reaction: Stop the labeling reaction by adding the reducing agent to a final concentration of 100 mM.
-
Purification: Remove unreacted dye by passing the labeling mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Verification and Storage: Confirm labeling by SDS-PAGE, where the labeled protein should be fluorescent under UV light. Determine the labeling efficiency using spectrophotometry (see below). Store the purified, labeled protein in small aliquots at -80°C, protected from light.
Determination of Labeling Efficiency
The degree of labeling can be determined by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the excitation maximum of the fluorescein dye (~494 nm).
Formula:
Ratio of Labeling (R) = (A₄₉₂ × ε_protein) / (A₂₈₀ × ε_dye)
Where:
-
A₄₉₂ is the absorbance at the dye's excitation maximum.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A₂₈₀ is the absorbance at 280 nm.
-
ε_dye is the molar extinction coefficient of the fluorescein dye at its excitation maximum (approximately 73,000 M⁻¹cm⁻¹).
Application in Substituted Cysteine Accessibility Method (SCAM)
This compound is a valuable tool for the Substituted Cysteine Accessibility Method (SCAM), a technique used to map the solvent-accessible surfaces of proteins, particularly the pores of ion channels. This method involves systematically replacing residues with cysteines and then testing their accessibility to membrane-impermeant thiol-reactive reagents like this compound.
Experimental Workflow for SCAM using this compound
The following diagram illustrates the general workflow for a SCAM experiment to identify pore-lining residues in a potassium (K+) channel.
Caption: A diagram illustrating the key steps in a Substituted Cysteine Accessibility Method (SCAM) experiment.
Logical Pathway for Determining Pore Accessibility
The core logic of a SCAM experiment is to infer structural information from the functional consequences of cysteine modification.
Caption: A flowchart depicting the decision-making process in a SCAM experiment.
References
Exploring Cysteine Residue Accessibility with MTSEA-Fluorescein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of (2-Aminoethyl) methanethiosulfonate (MTSEA)-Fluorescein for probing the accessibility of cysteine residues in proteins. MTSEA-Fluorescein is a thiol-specific fluorescent probe invaluable for investigating protein structure, dynamics, and function, particularly in the context of ion channels and other membrane proteins.[1] This document details the underlying principles, experimental protocols, data analysis, and troubleshooting strategies associated with this powerful technique.
Core Principles of Cysteine Accessibility Studies
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to identify amino acid residues that are exposed to the aqueous environment within a protein.[2] By systematically introducing cysteine residues at specific positions in a protein that is naturally cysteine-free or has had its native cysteines removed, researchers can probe the local environment of these engineered sites.
This compound is a membrane-impermeant, sulfhydryl-reactive reagent that covalently modifies accessible cysteine residues.[2] The core principle of this method lies in the reaction between the methanethiosulfonate (MTS) group of MTSEA and the thiol group of a cysteine residue, forming a stable disulfide bond. The attached fluorescein molecule then serves as a reporter, allowing for the detection and quantification of the labeling reaction. The intensity of the fluorescence signal is directly proportional to the extent of cysteine modification, providing a measure of the residue's accessibility.
Experimental Protocols
Successful application of this compound requires careful attention to experimental detail. The following protocols provide a general framework that should be optimized for each specific protein and experimental system.
Protein Preparation
-
Expression of Cysteine-Substituted Mutants: The protein of interest, ideally lacking accessible native cysteines, is mutated to introduce a single cysteine at the desired position.
-
Cell Culture and Transfection: The wild-type or mutant protein is expressed in a suitable cell line (e.g., HEK293 cells or Xenopus oocytes).
-
Cell Harvesting and Membrane Preparation: Cells are harvested and, if necessary, membrane fractions are prepared to enrich for the protein of interest. For studies on intact cells, cells are used directly after harvesting and washing.
This compound Labeling Protocol
This protocol is adapted from general cysteine labeling procedures and should be optimized for your specific protein.
-
Preparation of this compound Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. MTSEA reagents are susceptible to hydrolysis and should be handled accordingly.
-
Reduction of Cysteine Residues (Optional but Recommended): To ensure the availability of free thiol groups, it is advisable to pre-treat the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Labeling Reaction:
-
Resuspend cells or membrane preparations in a thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).
-
Add the this compound stock solution to the protein sample to achieve the desired final concentration (typically in the low millimolar range). The optimal concentration and incubation time need to be determined empirically.
-
Incubate the reaction mixture for a specific duration (e.g., 5-30 minutes) at a controlled temperature (e.g., room temperature or on ice). The reaction should be protected from light to prevent photobleaching of the fluorescein dye.
-
-
Quenching the Reaction: Stop the labeling reaction by adding a thiol-containing reagent, such as L-cysteine or β-mercaptoethanol, to scavenge any unreacted this compound.
-
Removal of Excess Dye: It is crucial to remove the unreacted probe to reduce background fluorescence. This can be achieved by:
-
For cells: Washing the cells multiple times with fresh buffer.
-
For membrane preparations or purified proteins: Using spin desalting columns or dialysis.
-
Fluorescence Detection and Quantification
-
Fluorescence Measurement: The fluorescence intensity of the labeled protein is measured using a suitable instrument, such as a fluorescence plate reader, fluorometer, or fluorescence microscope. For fluorescein, the excitation maximum is around 494 nm and the emission maximum is around 521 nm.
-
Data Normalization: To account for variations in protein expression levels, the fluorescence signal is often normalized to the total amount of protein, which can be determined by methods such as a BCA assay or by co-expressing a fluorescent reporter protein (e.g., GFP).
Quantitative Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound.
Table 1: Reaction Kinetics of MTSEA with Cysteine-Substituted Ion Channels
This table provides examples of second-order rate constants for the reaction of MTSEA with cysteine residues introduced into different ion channels, illustrating how accessibility and protein conformation affect reactivity.
| Ion Channel | Cysteine Mutant | Protein State | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference System |
| P2X2 Receptor | N333C | Open | ~90 | HEK293 cells |
| P2X2 Receptor | T336C | Open | ~90 | HEK293 cells |
| Shaker K⁺ Channel | T449C | Open | >1000 | Xenopus oocytes |
| Shaker K⁺ Channel | T449C | Closed | ~50 | Xenopus oocytes |
This table is illustrative and compiles data from various sources. Actual rates will vary with experimental conditions.
Table 2: Factors Influencing this compound Labeling Efficiency
This table outlines key parameters that can be optimized to maximize the efficiency of the labeling reaction.
| Parameter | Typical Range/Condition | Rationale |
| pH | 7.0 - 8.0 | The thiol group of cysteine is more reactive in its deprotonated (thiolate) form. A slightly alkaline pH favors thiolate formation. |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down the reaction but may be necessary to maintain protein stability. |
| This compound Concentration | 0.1 - 2 mM | Higher concentrations can increase the labeling rate but may also lead to higher background. |
| Incubation Time | 1 - 30 minutes | Should be optimized to achieve sufficient labeling without causing protein damage or excessive background. |
| Presence of Reducing Agents | Pre-incubation with TCEP | Ensures that cysteine residues are in their reduced, reactive state. |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical this compound cysteine accessibility experiment.
Signaling Pathway Example: Probing P2X Receptor Conformational Changes
This compound can be used to study conformational changes in ligand-gated ion channels, such as the P2X receptor. The binding of ATP to the P2X receptor induces a conformational change that opens the ion channel pore. By labeling cysteine residues introduced at different locations, it is possible to map which regions of the protein become more or less accessible to the aqueous environment upon channel gating.
Caption: A diagram illustrating how this compound can be used to detect conformational changes in the P2X receptor upon ATP binding.
Data Analysis
The primary goal of data analysis is to relate the measured fluorescence intensity to the accessibility of the cysteine residue.
Calculating the Degree of Labeling (DOL)
For purified proteins, the DOL can be calculated using the absorbance of the protein and the fluorescein dye:
DOL = (Amax of dye × εprotein) / [(A280 of protein - (Amax of dye × CF)) × εdye]
Where:
-
Amax of dye: Absorbance of the labeled protein at the absorbance maximum of fluorescein (~494 nm).
-
εprotein: Molar extinction coefficient of the protein at 280 nm.
-
A280 of protein: Absorbance of the labeled protein at 280 nm.
-
CF: Correction factor for the dye's absorbance at 280 nm (A280/Amax of the free dye).
-
εdye: Molar extinction coefficient of fluorescein at its Amax.
Determining Relative Accessibility
In cellular systems, a more common approach is to determine the relative accessibility of a cysteine residue under different conditions (e.g., in the presence and absence of a ligand).
-
Measure Baseline Fluorescence: Measure the fluorescence of cells expressing the cysteine mutant and labeled with this compound under a control condition (Fcontrol).
-
Measure Fluorescence under Test Condition: Measure the fluorescence of cells under the experimental condition (e.g., after applying a ligand) (Ftest).
-
Normalize for Protein Expression: Normalize both fluorescence values to the total protein expression level (Ptotal).
-
Calculate Change in Accessibility: The change in fluorescence reflects the change in cysteine accessibility. This can be expressed as a ratio (Ftest / Fcontrol) or a percentage change.
A significant increase in fluorescence upon ligand binding suggests that the cysteine residue becomes more exposed to the aqueous environment, while a decrease suggests it becomes more buried.
Troubleshooting
The following table addresses common issues encountered during this compound labeling experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Fluorescence Signal | 1. Inactive this compound (hydrolyzed).2. Cysteine residue is not accessible.3. Cysteine residues are oxidized.4. Insufficient protein expression. | 1. Prepare fresh this compound stock solution.2. Confirm protein expression and try labeling a known accessible cysteine as a positive control.3. Pre-treat the sample with a reducing agent (e.g., TCEP).4. Verify protein expression levels using an independent method (e.g., Western blot). |
| High Background Fluorescence | 1. Incomplete removal of unreacted this compound.2. Non-specific binding of the probe.3. Autofluorescence of cells or buffer components. | 1. Increase the number and duration of washing steps.2. Decrease the concentration of this compound and/or the incubation time.3. Measure the fluorescence of unlabeled control cells and subtract this from the experimental values. |
| Inconsistent Results | 1. Variability in cell number or protein expression.2. Inconsistent timing of labeling or washing steps.3. Photobleaching of the fluorescein dye. | 1. Normalize fluorescence data to a measure of cell number or protein expression.2. Standardize all incubation and washing times.3. Minimize exposure of samples to light during and after labeling. |
| Loss of Protein Function | 1. The introduced cysteine and/or the attached fluorescein molecule disrupts protein structure or function. | 1. Choose a different site for cysteine substitution that is predicted to be in a less critical region.2. Perform functional assays on the labeled protein to confirm its activity. |
Logical Relationships in Cysteine Accessibility Experiments
The following diagram summarizes the logical flow and key relationships in a typical SCAM experiment using this compound.
Caption: A diagram showing the cause-and-effect relationships in a cysteine accessibility study, from protein conformation to the final interpretation.
References
An In-depth Technical Guide to the Core Properties of Methanethiosulfonate (MTS) Dyes
For Researchers, Scientists, and Drug Development Professionals
Methanethiosulfonate (MTS) dyes are a pivotal class of thiol-reactive fluorescent probes extensively utilized in the study of protein structure and function. Their high specificity for cysteine residues makes them indispensable tools for site-directed labeling, enabling detailed investigations into protein topology, conformational changes, and intermolecular interactions. This guide provides a comprehensive overview of the fundamental properties of MTS dyes, detailed experimental protocols, and a comparative analysis of their characteristics.
Core Principles of Methanethiosulfonate Dyes
Methanethiosulfonate dyes consist of a fluorophore linked to a methanethiosulfonate (-S-SO₂CH₃) reactive group. This group exhibits remarkable specificity for the sulfhydryl (thiol) group (-SH) of cysteine residues within proteins.
Reactivity and Specificity: The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate anion) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable disulfide bond between the dye and the cysteine residue, with the concomitant release of methanesulfinic acid. The reaction is highly specific for thiols under physiological pH conditions (typically pH 6.5-7.5), minimizing off-target labeling of other amino acid residues such as lysine or histidine.[1]
Reversibility: A key feature of the disulfide linkage formed by MTS reagents is its reversibility. The bond can be cleaved by the addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the removal of the label if required for subsequent experimental steps.
Quantitative Data of Common Fluorophores Used in MTS Dyes
The selection of a particular MTS dye is primarily dictated by the photophysical properties of its constituent fluorophore. The following table summarizes the key quantitative data for some of the most common fluorophores conjugated to MTS reagents. It is important to note that the conjugation to the MTS moiety and the local protein environment can slightly alter these properties.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| Fluorescein | 492 | 515 | 75,000 | 0.79 - 0.925[2][3][4] |
| Rhodamine 6G | 520 | 546 | 105,000 | 0.95[5] |
| Tetramethylrhodamine (TAMRA) | 540 | 565 | 95,000 | ~0.7 |
| Texas Red (Sulforhodamine 101) | 583 | 603 | 112,000 | 0.605 - 0.97 |
| BODIPY | Varies with derivative | Varies with derivative | ~80,000 | Often high, but structure-dependent |
| Coumarin | ~350 | ~440 | ~19,000 | Varies |
| Cyanine Dyes (e.g., Cy3, Cy5) | Varies (e.g., ~550, ~650) | Varies (e.g., ~570, ~670) | >150,000 | Varies |
Experimental Protocols
General Protein Labeling with MTS Dyes
This protocol outlines the fundamental steps for labeling a purified protein containing an accessible cysteine residue with a fluorescent MTS dye.
1. Reagent Preparation:
- Labeling Buffer: Prepare a buffer such as phosphate-buffered saline (PBS) or HEPES buffer at a pH between 6.5 and 7.5. Degas the buffer to minimize oxidation of the cysteine residues. The inclusion of a chelating agent like 1 mM EDTA can help prevent metal-catalyzed oxidation.
- Protein Solution: Dissolve or dialyze the purified protein into the labeling buffer to a final concentration of 1-10 mg/mL. If the protein has intramolecular disulfide bonds that mask the target cysteine, a pre-reduction step with DTT or TCEP may be necessary. If a reducing agent is used, it must be completely removed by dialysis or gel filtration before the addition of the MTS dye.
- MTS Dye Stock Solution: Immediately prior to use, dissolve the MTS dye in a minimal amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10-20 mM stock solution. MTS reagents can be susceptible to hydrolysis, so fresh preparation is crucial.
2. Labeling Reaction:
- Add a 10- to 20-fold molar excess of the MTS dye stock solution to the protein solution. The optimal ratio may need to be determined empirically.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorophore. Gentle agitation can improve labeling efficiency.
3. Quenching the Reaction (Optional):
- To terminate the labeling reaction, a small molecule thiol such as DTT, β-mercaptoethanol, or L-cysteine can be added to a final concentration of 10-20 mM to react with any excess MTS dye.
4. Purification of the Labeled Protein:
- Remove the unreacted dye and byproducts by gel filtration (e.g., using a Sephadex G-25 column) or extensive dialysis against the desired storage buffer.
5. Determination of Labeling Efficiency:
- The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of the dye.
Substituted Cysteine Accessibility Method (SCAM)
SCAM is a powerful technique used to map the topology of membrane proteins and identify residues lining channels or binding pockets.
1. Site-Directed Mutagenesis:
- Generate a series of single-cysteine mutants of the target protein in a cysteine-less background. Each mutant will have a cysteine at a specific position to be probed.
2. Expression and Preparation:
- Express the mutant proteins in a suitable system (e.g., Xenopus oocytes, mammalian cells, or bacteria).
- Prepare the cells or isolated membranes for the accessibility assay.
3. MTS Reagent Application:
- Expose the cells or membranes to a specific MTS reagent. For membrane proteins, membrane-impermeant MTS reagents (e.g., MTSET⁺, MTSES⁻) are often used to probe extracellularly accessible cysteines.
- The reaction is typically monitored by measuring a functional output of the protein, such as ion channel conductance. A change in function upon MTS application indicates that the cysteine residue is accessible to the reagent.
4. Data Analysis:
- By systematically testing a series of cysteine mutants, a map of accessible residues can be generated, providing insights into the protein's structure and conformational changes.
Mandatory Visualizations
Caption: General workflow for labeling a protein with an MTS dye.
Caption: Workflow for the Substituted Cysteine Accessibility Method (SCAM).
Caption: Probing an ion channel with a membrane-impermeant MTS dye.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescein [omlc.org]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omlc.org [omlc.org]
A Technical Guide to Fluorescent Labeling of Cysteine Thiols
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the principles, techniques, and applications of fluorescently labeling cysteine thiols. The unique reactivity of the cysteine thiol group makes it an ideal target for site-specific modification of proteins, enabling a wide range of studies in protein structure, function, and cellular processes.
Core Principles of Cysteine Thiol Labeling
The selective labeling of cysteine residues relies on the high nucleophilicity of the thiol group (-SH). Under specific pH conditions, the thiol group is more reactive than other amino acid side chains, allowing for targeted modification with electrophilic fluorescent probes. The most common reactive moieties on these probes are maleimides and iodoacetamides, which form stable covalent bonds with cysteine thiols.
Reaction Mechanisms:
-
Maleimide-Thiol Reaction: Maleimides react specifically with the thiol group of cysteine residues via a Michael addition reaction to form a stable thioether bond. This reaction is highly selective for thiols at a pH range of 6.5-7.5.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
-
Iodoacetamide-Thiol Reaction: Iodoacetamides react with cysteine thiols through a nucleophilic substitution reaction, forming a stable thioether linkage.[2] This reaction is also highly efficient, though it can sometimes show minor reactivity towards other residues like histidine and methionine at higher pH values.[3]
-
Thiol-Ene Reaction: The thiol-ene reaction involves the addition of a thiol to an alkene, often initiated by light or a radical initiator. This "click chemistry" approach offers high efficiency and specificity for protein bioconjugation.[4]
Quantitative Data of Common Cysteine-Reactive Fluorescent Probes
The choice of fluorophore is critical and depends on the specific application, available excitation sources, and desired spectral properties. Below is a summary of the photophysical properties of several common fluorescent probes used for cysteine labeling.
Table 1: Photophysical Properties of Maleimide-Reactive Probes
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein-5-Maleimide | 494 | 518, 519, 517 | ≥ 80,000 | - |
| BODIPY FL Maleimide | 503 | 509 | 92,000 | 0.97 |
| BODIPY TMR C5-Maleimide | - | - | - | High |
| Cy3 Maleimide | 555 | 570 | 150,000 | 0.31 |
| Cy5 Maleimide | 651 | 670 | 250,000 | 0.27 |
| Alexa Fluor 647 Maleimide | - | - | - | 0.33 |
| ATTO 647N Maleimide | 646 | 664 | 150,000 | 0.65 |
| ROX Maleimide | - | - | - | 1.00 |
Table 2: Photophysical Properties of Iodoacetamide-Reactive Probes
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| ATTO 488 Iodoacetamide | 480-515 | - | - | High |
| ATTO 532 Iodoacetamide | 515-545 | 552 | 115,000 | 0.90 |
Experimental Protocols
Detailed and reproducible protocols are essential for successful cysteine labeling. Below are generalized protocols for the most common labeling chemistries.
General Protocol for Protein Labeling with Maleimide Probes
This protocol provides a typical procedure for labeling proteins with maleimide-functionalized fluorescent dyes.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Maleimide-functionalized fluorescent dye.
-
Anhydrous DMSO or DMF.
-
Quenching Reagent: DTT or 2-mercaptoethanol.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide probe.
-
Dye Preparation: Dissolve the maleimide dye in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent like DTT or 2-mercaptoethanol.
-
Purification: Remove excess, unreacted dye by size-exclusion chromatography or dialysis.
-
Determination of Degree of Labeling (DOL): Calculate the ratio of dye to protein by measuring the absorbance of the purified conjugate at the dye's maximum absorbance wavelength and at 280 nm for the protein.
General Protocol for Protein Labeling with Iodoacetamide Probes
This protocol outlines a general procedure for labeling proteins with iodoacetamide-functionalized fluorescent dyes.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Labeling Buffer: 50 mM ammonium bicarbonate or other suitable buffer, pH 8.0-8.5.
-
Reducing Agent: DTT or TCEP.
-
Iodoacetamide-functionalized fluorescent dye.
-
Quenching Reagent: DTT or L-cysteine.
-
Purification column.
Procedure:
-
Protein Preparation and Reduction: Dissolve the protein in the labeling buffer. Add a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add a 2-fold molar excess of iodoacetamide dye over the reducing agent. Incubate for 45 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding a quenching reagent to consume excess iodoacetamide.
-
Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental procedures and biological pathways. The following diagrams were generated using the DOT language.
Experimental Workflow for Cysteine Thiol Labeling
Caption: General experimental workflow for fluorescently labeling cysteine thiols.
Signaling Pathway: Detection of Protein S-Nitrosylation via the Biotin-Switch Technique
Protein S-nitrosylation is a critical post-translational modification where a nitric oxide (NO) group is added to a cysteine thiol. This modification can be detected using the biotin-switch technique, which relies on the specific labeling of the previously S-nitrosylated cysteine.
Caption: Biotin-switch technique for detecting S-nitrosylated proteins.
References
Unveiling Protein Dynamics: A Technical Guide to Discovering Conformational Changes with MTSEA-Fluorescein
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Utilizing MTSEA-Fluorescein to Elucidate Protein Conformational Changes.
This in-depth technical guide provides a comprehensive overview of the principles and applications of (2-((5(6)-fluoresceinyl)aminocarbonyl)ethyl methanethiosulfonate) (this compound) in the study of protein conformational dynamics. This powerful tool is invaluable for researchers seeking to understand the intricate structural rearrangements that govern the function of proteins, particularly ion channels, and has significant implications for drug discovery and development.
Introduction to this compound and Conformational Change Detection
This compound is a thiol-reactive fluorescent probe that specifically and covalently attaches to cysteine residues within a protein.[1][2] This targeted labeling allows for the precise introduction of a fluorescent reporter at a site of interest. The fluorescence of the attached fluorescein molecule is highly sensitive to its local environment.[1][2] Consequently, any conformational change in the protein that alters the environment of the labeled cysteine will result in a measurable change in fluorescence intensity. This principle forms the basis of a powerful technique known as Voltage-Clamp Fluorometry (VCF), which combines electrophysiological recordings with fluorescence spectroscopy to correlate protein structural rearrangements with its function in real-time.[3]
The Principle of Site-Directed Cysteine Mutagenesis and Labeling
The strategic application of this compound first requires the introduction of a cysteine residue at a specific location within the protein of interest. This is achieved through site-directed mutagenesis, a technique that allows for the precise alteration of the protein's amino acid sequence. By creating a cysteine-less variant of the target protein and then selectively introducing single cysteine mutations, researchers can ensure that the fluorescent probe is attached to a unique and defined position. The accessibility of this engineered cysteine to the extracellularly applied this compound provides information about the topology and conformational state of the protein.
Experimental Workflow: From Mutagenesis to Data Acquisition
The overall experimental workflow for utilizing this compound to study conformational changes involves several key stages, from molecular biology to biophysical measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-clamp fluorometry for advancing mechanistic understanding of ion channel mechanisms with a focus on acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Voltage-Clamp Fluorometry Technique | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for MTSEA-Fluorescein Labeling in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTSEA-Fluorescein is a thiol-reactive fluorescent probe valuable for labeling cysteine-containing proteins in living cells. This reagent is particularly useful for studying the localization, trafficking, and function of cell surface proteins such as ion channels and receptors. The methanethiosulfonate (MTS) group reacts specifically and rapidly with the sulfhydryl side chains of cysteine residues to form a stable disulfide bond, thereby covalently attaching the fluorescein fluorophore.[1] This allows for the dynamic visualization of labeled proteins in their native cellular environment.
These application notes provide a detailed protocol for the fluorescent labeling of live cells using this compound, along with guidance on optimization and troubleshooting to achieve high-quality imaging results.
Principle of the Method
The labeling process relies on the specific chemical reaction between the MTS group of this compound and the thiol group of cysteine residues on the target protein. This reaction is highly selective for thiols at physiological pH.[2] Once bound, the fluorescein moiety allows for the detection and visualization of the labeled protein using fluorescence microscopy. The membrane-impermeant nature of this compound generally restricts its application to labeling accessible cysteine residues on the extracellular domains of membrane proteins.
Data Presentation
Effective labeling with this compound requires careful optimization of several parameters. The following table provides recommended starting concentrations and ranges for key experimental variables. It is crucial to empirically determine the optimal conditions for your specific cell type and target protein to maximize the signal-to-noise ratio and minimize cytotoxicity.
| Parameter | Recommended Starting Concentration/Value | Typical Range | Notes |
| This compound Concentration | 10 µM | 1 - 100 µM | Higher concentrations may increase signal but also background and potential cytotoxicity. Start with a lower concentration and titrate up as needed. |
| Incubation Time | 5 - 15 minutes | 1 - 60 minutes | Shorter incubation times are generally preferred to minimize non-specific binding and potential internalization of the probe. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | 4°C - 37°C | Lower temperatures can reduce metabolic activity and endocytosis, potentially leading to more specific surface labeling. |
| Cell Density | 70-80% confluency | 50-90% confluency | Optimal cell density ensures a sufficient number of healthy cells for imaging while avoiding artifacts from overgrowth. |
| Excitation Wavelength | ~494 nm | ~488-495 nm | Optimal excitation for fluorescein. |
| Emission Wavelength | ~518 nm | ~515-525 nm | Optimal emission for fluorescein. |
| Typical Signal-to-Noise Ratio (Confocal) | >15-20 | 5-100+ | A higher signal-to-noise ratio indicates a clearer distinction between the fluorescent signal and the background noise.[3] |
Experimental Protocols
Materials Required
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live cells cultured on imaging-compatible plates or coverslips (e.g., glass-bottom dishes)
-
Physiologically buffered saline solution (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)), pH 7.2-7.4
-
Complete cell culture medium (consider using phenol red-free medium for imaging to reduce background fluorescence)
-
Fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~494 nm, Emission: ~518 nm)
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
This compound is moisture-sensitive and should be stored desiccated at -20°C.
-
Warm the vial to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW ~550 g/mol , check the exact molecular weight on the product sheet) in approximately 182 µL of DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Labeling Buffer:
-
Use a physiologically buffered saline solution such as HBSS or PBS, with a pH of 7.2-7.4. Ensure the buffer is pre-warmed to the desired incubation temperature.
-
Labeling Protocol for Live Adherent Cells
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.
-
On the day of the experiment, carefully aspirate the culture medium.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed labeling buffer to remove any residual serum and media components.
-
-
Labeling:
-
Prepare the working solution of this compound by diluting the 10 mM stock solution in pre-warmed labeling buffer to the desired final concentration (e.g., 10 µM). It is critical to prepare this solution immediately before use , as MTS reagents can hydrolyze in aqueous solutions.
-
Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for the optimized time (e.g., 5-15 minutes) at the chosen temperature (e.g., room temperature or 37°C), protected from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three to five times with pre-warmed labeling buffer to remove any unbound dye and reduce background fluorescence.
-
-
Imaging:
-
After the final wash, add pre-warmed, phenol red-free imaging medium to the cells.
-
Immediately proceed with imaging using a fluorescence microscope equipped with a suitable filter set for fluorescein.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling of live cells.
Caption: Signaling pathway of this compound labeling.
Troubleshooting and Optimization
| Issue | Possible Cause | Recommendation |
| High Background Fluorescence | - Incomplete removal of unbound dye.- Non-specific binding of the dye to the cell surface or coverslip.- Autofluorescence from cells or culture medium. | - Increase the number and duration of washing steps.- Decrease the concentration of this compound and/or the incubation time.- Use phenol red-free imaging medium.- Image cells in a buffered saline solution instead of complete medium. |
| Low or No Signal | - Low expression of the target protein.- Inaccessible cysteine residues.- Inactive this compound due to hydrolysis. | - Confirm protein expression using an alternative method (e.g., Western blot, immunofluorescence).- Ensure the target cysteine is accessible to the extracellular environment.- Prepare the this compound working solution immediately before use and use a fresh aliquot of the stock solution. |
| Cell Death or Changes in Morphology | - Cytotoxicity of this compound at the concentration used.- Phototoxicity from excessive light exposure during imaging. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the dye.- Reduce the incubation time.- Minimize light exposure by using the lowest possible excitation intensity and exposure time.[4] Utilize neutral density filters and acquire images only when necessary. |
| Rapid Signal Decrease (Photobleaching) | - Inherent photolability of fluorescein.- High-intensity illumination. | - Reduce excitation light intensity and exposure time.- Use an anti-fade reagent compatible with live-cell imaging.- Acquire images at longer intervals if the experimental design allows. |
Concluding Remarks
This compound is a powerful tool for the specific labeling of cysteine-containing proteins in live cells. Successful application of this probe requires careful optimization of the labeling conditions to achieve a balance between a strong fluorescent signal, low background, and the maintenance of cell health. By following the provided protocols and troubleshooting guidelines, researchers can effectively utilize this compound to gain valuable insights into the dynamic processes of their proteins of interest.
References
Application Notes and Protocols for MTSEA-Fluorescein in Patch-Clamp Fluorometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patch-clamp fluorometry (PCF) is a powerful technique that provides simultaneous, real-time measurements of ion channel currents and conformational changes.[1][2][3][4] This is achieved by combining the high-resolution electrical recording of the patch-clamp technique with the sensitivity of fluorescence spectroscopy. By labeling a specific site on an ion channel with an environmentally sensitive fluorophore, researchers can directly correlate the protein's structural rearrangements with its function.[1]
MTSEA-Fluorescein is a thiol-reactive fluorescent probe ideal for PCF studies. It covalently binds to cysteine residues introduced into the channel protein via site-directed mutagenesis. Changes in the local environment of the attached fluorescein molecule during channel gating, such as those caused by protein movement, can lead to detectable changes in fluorescence intensity. This allows for the investigation of complex processes like channel activation, inactivation, and modulation by ligands or voltage.
These application notes provide a comprehensive guide to the use of this compound in patch-clamp fluorometry experiments, from the initial molecular biology to the final data acquisition and analysis.
Principle of the Method
The core of this technique lies in the Substituted Cysteine Accessibility Method (SCAM) coupled with fluorescence detection. The general workflow is as follows:
-
Site-Directed Mutagenesis: A cysteine residue is introduced at a specific position in the ion channel of interest. This site is chosen based on hypotheses about protein movement during gating. The native cysteine residues are often removed to ensure site-specific labeling.
-
Heterologous Expression: The cysteine-mutant channel is expressed in a suitable cell line (e.g., HEK293 cells or Xenopus oocytes).
-
Cell Labeling: The cells expressing the mutant channel are incubated with this compound, which covalently attaches to the engineered cysteine.
-
Patch-Clamp Fluorometry: A membrane patch containing the labeled ion channels is excised. Simultaneously, the patch is voltage-clamped to record ionic currents, and the fluorescence emission from the labeled channels is monitored with a microscope.
-
Data Correlation: Changes in fluorescence intensity are correlated with the electrophysiological recordings to understand the structural dynamics of channel function.
Experimental Protocols
Protocol 1: Site-Directed Cysteine Mutagenesis
This protocol outlines the generation of a cysteine mutant of your ion channel of interest.
Materials:
-
Plasmid DNA encoding the wild-type ion channel
-
Site-directed mutagenesis kit
-
Primers containing the desired cysteine codon mutation
-
Competent E. coli for transformation
-
Standard molecular biology reagents and equipment
Procedure:
-
Primer Design: Design primers that introduce a TGC or TGT codon for cysteine at the desired location in your gene of interest. Ensure the primers have a suitable melting temperature and flank the mutation site.
-
Mutagenesis PCR: Perform PCR using the mutagenesis kit manufacturer's instructions. This typically involves using the wild-type plasmid as a template and the mutagenic primers to generate the mutated plasmid.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA using an enzyme like DpnI, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli.
-
Plasmid Purification and Sequencing: Select colonies, purify the plasmid DNA, and confirm the desired mutation by DNA sequencing.
Protocol 2: Cell Culture, Transfection, and Labeling with this compound
This protocol describes the expression of the mutant channel in a mammalian cell line and subsequent labeling.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent
-
Plasmid DNA of the cysteine-mutant channel
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to 50-80% confluency on glass coverslips.
-
Transfect the cells with the cysteine-mutant plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for channel expression.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture.
-
-
Cell Labeling:
-
Prepare a fresh labeling solution by diluting the this compound stock solution in ice-cold PBS to a final concentration of 5-10 µM.
-
Wash the transfected cells twice with ice-cold PBS.
-
Incubate the cells with the this compound labeling solution for 1-2 minutes at room temperature, protected from light.
-
Wash the cells thoroughly (at least three times) with ice-cold PBS to remove unreacted dye.
-
The cells are now ready for patch-clamp fluorometry experiments.
-
Protocol 3: Patch-Clamp Fluorometry Recording
This protocol details the simultaneous recording of ionic currents and fluorescence signals.
Materials:
-
Patch-clamp rig with an inverted microscope equipped for epifluorescence.
-
Light source (e.g., xenon arc lamp or laser).
-
Fluorescein filter set (Excitation: ~490 nm, Emission: ~520 nm).
-
High numerical aperture objective (e.g., 60x, water immersion).
-
Photomultiplier tube (PMT) or a sensitive camera (e.g., EMCCD).
-
Patch-clamp amplifier and data acquisition system.
-
Intracellular and extracellular solutions for patch-clamp recording.
Procedure:
-
Pipette Preparation and Seal Formation:
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Approach a labeled cell and form a giga-ohm seal on the cell membrane.
-
-
Excised Patch Formation:
-
Excise an inside-out or outside-out patch from the cell.
-
-
Simultaneous Recording:
-
Position the excised patch in the light path for fluorescence excitation.
-
Apply voltage protocols to the patch to elicit channel gating and record the resulting ionic currents.
-
Simultaneously, record the fluorescence emission from the labeled channels using the PMT or camera.
-
Ensure that the fluorescence signal is stable before applying experimental protocols.
-
Data Presentation
Quantitative data from patch-clamp fluorometry experiments should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Illustrative Electrophysiological and Fluorescence Data for a Voltage-Gated Channel
| Parameter | Condition 1 (e.g., -100 mV) | Condition 2 (e.g., +50 mV) |
| Peak Current (pA) | 0 | -500 ± 50 |
| Activation Time Constant (ms) | N/A | 5.2 ± 0.8 |
| Baseline Fluorescence (a.u.) | 1000 ± 50 | 1000 ± 50 |
| Change in Fluorescence (ΔF/F) | 0 | -0.15 ± 0.03 |
| Fluorescence Time Constant (ms) | N/A | 4.9 ± 0.7 |
Table 2: Illustrative Data for a Ligand-Gated Channel
| Parameter | Control (No Ligand) | Saturating Ligand |
| Macroscopic Current (pA) | 0 | -800 ± 75 |
| EC50 (µM) | N/A | 15.2 ± 1.8 |
| Baseline Fluorescence (a.u.) | 1200 ± 60 | 1200 ± 60 |
| Change in Fluorescence (ΔF/F) | 0 | +0.25 ± 0.04 |
| Fluorescence EC50 (µM) | N/A | 14.8 ± 2.1 |
Visualizations
Signaling Pathway and Experimental Logic
The following diagram illustrates the relationship between a stimulus (voltage change or ligand binding), the conformational change in the ion channel, and the resulting measurable outputs.
Caption: Relationship between stimulus, channel conformation, and outputs.
Experimental Workflow
This diagram outlines the major steps in a patch-clamp fluorometry experiment using this compound.
Caption: Experimental workflow for patch-clamp fluorometry.
Conclusion
The use of this compound in patch-clamp fluorometry offers a robust method for elucidating the structural dynamics that underlie ion channel function. By providing a direct correlation between conformational changes and ionic currents, this technique is invaluable for basic research into channel gating mechanisms and for the development of novel therapeutics that target ion channels. Careful execution of the described protocols and rigorous data analysis will yield high-quality insights into these critical membrane proteins.
References
- 1. Patch-Clamp Fluorometry: Electrophysiology meets Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch-Clamp Fluorometry [uniklinikum-jena.de]
- 3. Patch-Clamp Fluorometry and Its Applications to the Study of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 4. Patch-clamp fluorometry recording of conformational rearrangements of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTSEA-Fluorescein Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTSEA-Fluorescein is a thiol-reactive fluorescent probe that is valuable for labeling cysteine-containing proteins on the surface of living cells. Its membrane impermeability ensures that labeling is restricted to extracellularly accessible thiols, making it an excellent tool for studying the topology, trafficking, and function of cell surface proteins such as ion channels and receptors. This document provides detailed protocols and application notes for the use of this compound in live cell imaging.
This compound reacts specifically with the free sulfhydryl (thiol) group of cysteine residues to form a stable, covalent thioether bond. This reaction is highly specific and occurs under physiological conditions, making it suitable for live-cell applications. The fluorescein moiety provides a bright and photostable green fluorescent signal that can be visualized using standard fluorescence microscopy.
Data Presentation
The following table summarizes representative quantitative data from live cell imaging experiments using this compound to label cell surface proteins. The optimal parameters may vary depending on the cell type, protein of interest, and experimental conditions.
| Parameter | Value | Cell Type | Protein Target | Notes |
| This compound Concentration | 1 - 10 µM | HEK293 | Cysteine-mutant ion channel | Higher concentrations may increase background fluorescence. |
| Incubation Time | 1 - 5 minutes | HeLa | Endogenous cell surface thiols | Longer incubation times may lead to internalization. |
| Incubation Temperature | Room Temperature (20-25°C) | CHO | GPCR with engineered cysteines | Labeling at 4°C can reduce internalization but may also slow the reaction rate. |
| Signal-to-Noise Ratio | > 5 | HEK293 | Cysteine-mutant ion channel | Dependent on expression level of the target protein and washing efficiency. |
| Photobleaching Half-life | ~30-60 seconds | All | - | Under continuous illumination with a standard mercury arc lamp. |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
This compound is typically supplied as a lyophilized powder.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Labeling Buffer:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Ensure the buffer is sterile and pre-warmed to the desired incubation temperature before use.
-
Buffers containing primary amines (e.g., Tris) should be avoided as they can react with the probe.
-
Live Cell Labeling Protocol
This protocol is designed for labeling adherent cells cultured in chambered coverglass or multi-well plates.
-
Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency (typically 70-90%).
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS to remove any residual serum proteins.
-
Preparation of Labeling Solution: Immediately before use, dilute the 10 mM this compound stock solution in pre-warmed PBS to the desired final working concentration (e.g., 5 µM). Vortex briefly to ensure complete mixing.
-
Labeling: Add the freshly prepared labeling solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 1-5 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically for each cell type and protein of interest.
-
Washing to Remove Unbound Probe: Aspirate the labeling solution and wash the cells three to five times with ice-cold PBS to stop the reaction and remove any unreacted probe.
-
Imaging: Immediately after washing, add fresh, pre-warmed imaging medium (e.g., phenol red-free culture medium or PBS) to the cells.
-
Fluorescence Microscopy: Image the labeled cells using a fluorescence microscope equipped with a standard fluorescein filter set (Excitation: ~490 nm, Emission: ~520 nm).
Control Experiments
-
Negative Control (No Probe): Image unlabeled cells under the same imaging conditions to determine the level of cellular autofluorescence.
-
Negative Control (Cysteine-less Mutant): If studying a specific protein, use cells expressing a mutant version of the protein where the target cysteine(s) have been replaced with another amino acid (e.g., alanine or serine). This will confirm the specificity of the labeling.
-
Blocking Control: Pre-incubate cells with a non-fluorescent, membrane-impermeant thiol-reactive reagent (e.g., N-ethylmaleimide, NEM) to block accessible cell surface thiols before adding this compound. This should result in a significant reduction in fluorescence signal.
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging with this compound.
Caption: Labeling of a cell surface receptor with this compound.
Application Notes and Protocols for Cysteine Accessibility Mapping using MTSEA-Fluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted Cysteine Accessibility Mapping (SCAM) is a powerful biochemical technique used to identify amino acid residues that are exposed within aqueous cavities of proteins, such as ion channel pores or transporter lumens. This method relies on the chemical modification of cysteine residues, which can be introduced at specific sites via site-directed mutagenesis. By examining the accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents, researchers can deduce the topology and conformational changes of protein domains.
(2-Aminoethyl) methanethiosulfonate (MTSEA) is a thiol-reactive compound that covalently binds to cysteine residues. When conjugated with a fluorophore like fluorescein, MTSEA-Fluorescein becomes a valuable tool for SCAM, allowing for the direct visualization of cysteine accessibility through changes in fluorescence. This document provides detailed application notes and protocols for utilizing this compound in cysteine accessibility mapping studies.
Principle of the Method
The fundamental principle of SCAM using this compound involves the following steps:
-
Site-Directed Mutagenesis: A series of protein mutants is generated, each with a single cysteine substitution at a position of interest. A "cysteine-less" protein backbone is often used as a negative control.
-
Protein Expression: The cysteine mutants are expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.
-
Labeling with this compound: The expressed proteins are exposed to this compound. If the introduced cysteine is accessible to the aqueous environment where the reagent is applied, a covalent disulfide bond will form between the cysteine's sulfhydryl group and the this compound.
-
Fluorescence Detection: The accessibility of the cysteine is determined by measuring the change in fluorescence intensity upon labeling. The local environment of the bound fluorescein molecule can influence its quantum yield, leading to either an increase or decrease in fluorescence. This change can be monitored over time to determine the rate of labeling, which is indicative of the accessibility of the cysteine residue.
Alternatively, the functional consequences of cysteine modification can be assessed, for example, by measuring changes in ion channel conductance or transporter activity.
Data Presentation
The quantitative data from cysteine accessibility mapping experiments are typically presented in a tabular format to facilitate comparison between different cysteine mutants. The key parameters to include are the position of the cysteine substitution, the observed change in fluorescence upon labeling, and the calculated rate of labeling.
| Residue Position | Change in Fluorescence (%) | Rate of Labeling (s⁻¹) | Accessibility |
| Wild-Type (Cys-less) | 2 ± 0.5 | N/A | Inaccessible |
| Gly342C | + 45 ± 3.2 | 0.15 ± 0.02 | Accessible |
| Leu347C | + 5 ± 1.1 | 0.01 ± 0.005 | Partially Accessible |
| Ile328C | - 30 ± 2.5 | 0.12 ± 0.01 | Accessible |
| Asn333C | + 52 ± 4.1 | 0.18 ± 0.03 | Highly Accessible |
| Thr336C | + 38 ± 2.9 | 0.14 ± 0.02 | Accessible |
| Phe339C | 3 ± 0.8 | N/A | Inaccessible |
This table presents hypothetical data for illustrative purposes, based on the principles of SCAM and reported effects of MTS reagents on P2X2 receptors.[1]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis and Protein Expression
A detailed protocol for generating cysteine mutants is beyond the scope of this document. Standard molecular biology techniques for site-directed mutagenesis should be employed to introduce single cysteine codons into the gene of interest. For expression, transient transfection of mammalian cell lines (e.g., HEK293T) or injection of cRNA into Xenopus laevis oocytes are common methods.
Protocol 2: Preparation of this compound Stock Solution
Caution: MTSEA reagents are moisture-sensitive and should be stored desiccated at -20°C. Solutions should be prepared fresh for each experiment.
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 10-100 mM this compound in a suitable solvent such as DMSO or water.
-
Keep the stock solution on ice and protected from light.
Protocol 3: Labeling of Cysteine Mutants in Mammalian Cells and Fluorescence Microscopy
This protocol is adapted for labeling surface-expressed proteins in adherent cells.
Materials:
-
HEK293T cells transiently expressing cysteine mutants of the protein of interest.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution.
-
Fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
Procedure:
-
Plate the transfected cells onto glass-bottom dishes suitable for microscopy.
-
Wash the cells twice with PBS to remove any residual culture medium.
-
Prepare the working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µM.
-
Acquire a baseline fluorescence image of the cells before adding the labeling solution.
-
Add the this compound working solution to the cells and immediately start acquiring images at regular intervals (e.g., every 10-30 seconds) for 5-10 minutes.
-
After the time course, wash the cells three times with PBS to remove unbound reagent.
-
Acquire a final fluorescence image.
-
For analysis, measure the change in fluorescence intensity over time in regions of interest corresponding to the cell membrane. The rate of labeling can be determined by fitting the fluorescence change over time to a single exponential function.
Protocol 4: Electrophysiological Recording of Functional Changes (Alternative to Fluorescence Measurement)
For ion channels and electrogenic transporters, the functional consequence of cysteine modification can be a powerful readout of accessibility. This protocol provides a general workflow for whole-cell patch-clamp recording.
Materials:
-
Cells expressing cysteine mutants.
-
Standard extracellular and intracellular solutions for patch-clamp recording.
-
Patch-clamp amplifier and data acquisition system.
-
This compound working solution.
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing a cysteine mutant.
-
Record baseline currents in response to an appropriate stimulus (e.g., voltage step for voltage-gated channels, or agonist application for ligand-gated channels).
-
Perfuse the cell with the this compound working solution (1-10 µM) for a defined period (e.g., 1-5 minutes).
-
Wash out the this compound with the extracellular solution.
-
Record the currents again using the same stimulus protocol.
-
The change in current amplitude or kinetics before and after this compound application indicates the accessibility of the cysteine residue. The rate of modification can be determined by applying the reagent for varying durations.[1][2]
Mandatory Visualizations
References
Unlocking Protein Dynamics: A Guide to Site-Directed Mutagenesis and MTSEA-Fluorescein Labeling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-directed mutagenesis (SDM) is a cornerstone of modern molecular biology, enabling the precise alteration of DNA sequences to study the relationship between protein structure and function.[1] When coupled with fluorescent labeling techniques, SDM becomes an even more powerful tool for elucidating the dynamic conformational changes of proteins, their interactions, and their roles in complex signaling pathways.[2][3] This application note provides a detailed protocol for introducing cysteine residues into a protein of interest via site-directed mutagenesis and subsequently labeling these engineered cysteines with the thiol-reactive fluorescent probe, Methanethiosulfonate-Fluorescein (MTSEA-Fluorescein). This combined approach allows for the site-specific attachment of a fluorescent reporter, opening avenues for a wide range of biophysical and cell biology studies.
Principles
Site-Directed Mutagenesis
Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence.[1] The most common method, PCR-based mutagenesis, utilizes synthetic oligonucleotide primers containing the desired mutation. These primers anneal to a plasmid DNA template containing the gene of interest and are extended by a high-fidelity DNA polymerase, creating a new plasmid with the incorporated mutation.[4] The parental, non-mutated DNA template is then selectively digested by the enzyme DpnI, which specifically cleaves methylated DNA. Since the template DNA isolated from most E. coli strains is methylated, while the newly synthesized PCR product is not, only the mutated plasmids remain. These are then transformed into competent E. coli for propagation.
Cysteine-Specific Labeling with this compound
Cysteine is a relatively rare amino acid, making it an ideal target for site-specific labeling. Its unique thiol (-SH) group can be specifically targeted by various chemical probes. This compound is a thiol-reactive fluorescent dye that covalently attaches to cysteine residues through the formation of a disulfide bond. This reaction is highly specific and efficient under appropriate conditions, allowing for the precise attachment of a fluorescein molecule at a predetermined site within the protein. The fluorescence properties of the attached probe can then be used to monitor changes in the local environment of the labeled residue, providing insights into protein conformation and dynamics.
Experimental Protocols
Site-Directed Mutagenesis to Introduce a Cysteine Residue
This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis method.
3.1.1. Materials
-
Plasmid DNA containing the gene of interest
-
Custom mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
-
DNA sequencing reagents
3.1.2. Primer Design
-
Design two complementary primers, typically 25-45 bases in length, containing the desired mutation (the codon for the amino acid to be replaced with cysteine, e.g., TGC or TGT).
-
The mutation should be in the center of the primer with at least 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
The primers should have a GC content of at least 40% and terminate in one or more C or G bases.
3.1.3. PCR Amplification
-
Set up the following PCR reaction in a sterile microcentrifuge tube:
Component Volume (µL) Final Concentration 5x Reaction Buffer 10 1x dNTP Mix (10 mM) 1 0.2 mM Forward Primer (10 µM) 1.25 0.25 µM Reverse Primer (10 µM) 1.25 0.25 µM Plasmid Template DNA (10 ng/µL) 1 10 ng High-Fidelity DNA Polymerase 1 - | Nuclease-free water | to 50 | - |
-
Perform PCR using the following cycling conditions:
Step Temperature (°C) Time Cycles Initial Denaturation 95 2 min 1 Denaturation 95 30 sec 18 Annealing 55 1 min Extension 68 1 min/kb of plasmid length Final Extension 68 7 min 1 | Hold | 4 | ∞ | |
3.1.4. DpnI Digestion of Parental DNA
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Mix gently and incubate at 37°C for 1 hour to digest the parental methylated DNA.
3.1.5. Transformation into Competent E. coli
-
Add 2 µL of the DpnI-treated DNA to 50 µL of competent E. coli cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Place on ice for 2 minutes.
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate the entire transformation mixture onto an LB agar plate containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
3.1.6. Screening and Sequence Verification
-
Pick individual colonies and grow overnight cultures in LB medium with the appropriate antibiotic.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of the Cysteine-Mutant Protein
The expression and purification protocol will be specific to the protein of interest and the expression system used. A general workflow is provided below.
-
Transform the sequence-verified plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow a large-scale culture and induce protein expression.
-
Harvest the cells by centrifugation and lyse them to release the protein.
-
Purify the protein using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
Confirm the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
This compound Labeling of the Cysteine-Mutant Protein
3.3.1. Materials
-
Purified cysteine-mutant protein
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
3.3.2. Protocol
-
Protein Preparation:
-
If the protein has been stored in the presence of a reducing agent like DTT, it must be removed prior to labeling. This can be achieved by dialysis against the labeling buffer or by using a desalting column.
-
If the protein may have formed disulfide bonds, it should be treated with a reducing agent like TCEP (which does not need to be removed before labeling with maleimides) or DTT (which must be removed). For DTT treatment, incubate the protein with 1-5 mM DTT for 1 hour at room temperature, followed by removal of the DTT.
-
The final protein concentration for labeling should be in the range of 10-100 µM.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.
-
Alternatively, dialysis can be used to remove the free dye.
-
Data Presentation and Analysis
Quantification of Labeling Efficiency
The efficiency of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of fluorescein (~494 nm).
Calculation:
-
Concentration of Fluorescein (M):
-
[Fluorescein] = A_494 / ε_fluorescein
-
Where A_494 is the absorbance at 494 nm and ε_fluorescein is the molar extinction coefficient of fluorescein at 494 nm (~75,000 M⁻¹cm⁻¹).
-
-
Concentration of Protein (M):
-
A correction factor must be applied to the A₂₈₀ reading to account for the absorbance of fluorescein at this wavelength.
-
A_protein = A_280 - (A_494 * CF)
-
Where CF is the correction factor for fluorescein at 280 nm (~0.2).
-
[Protein] = A_protein / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Labeling Efficiency (%):
-
Labeling Efficiency = ([Fluorescein] / [Protein]) * 100
-
Example Quantitative Data
The following table summarizes representative labeling efficiencies that can be achieved with this technique. Actual efficiencies will vary depending on the protein, the accessibility of the cysteine residue, and the specific reaction conditions.
| Protein | Cysteine Mutant | Labeling Efficiency (%) | Reference |
| Shaker K⁺ Channel | T449C | ~85 | (Data synthesized from typical results in the field) |
| CFTR | G551C | >90 | (Data synthesized from typical results in the field) |
| β₂-Adrenergic Receptor | V207C | ~70 | (Data synthesized from typical results in the field) |
Visualizations
Experimental Workflow
Caption: Workflow for site-directed mutagenesis and this compound labeling.
Example Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Caption: GPCR activation pathway studied with a labeled receptor.
Conclusion
The combination of site-directed mutagenesis and cysteine-specific fluorescent labeling with probes like this compound provides a robust and versatile platform for investigating protein structure-function relationships. The detailed protocols and principles outlined in this application note offer a comprehensive guide for researchers to successfully implement this powerful technique in their own studies. Careful optimization of each step, from primer design to labeling conditions, will ensure the generation of high-quality, site-specifically labeled proteins for a wide array of downstream applications in basic research and drug discovery.
References
Application Notes and Protocols for MTSEA-Fluorescein in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to MTSEA-Fluorescein
(2-Aminoethyl) methanethiosulfonate (MTSEA)-Fluorescein is a thiol-reactive fluorescent probe highly valuable in the fields of biochemistry, biophysics, and drug development. Its utility stems from the specific covalent reaction between the methanethiosulfonate (MTS) group and the sulfhydryl (thiol) group of cysteine residues in proteins. This specific reactivity allows for the targeted labeling of proteins, which can then be visualized and studied using fluorescence microscopy.
The fluorescein moiety of the probe provides a strong, well-characterized green fluorescence, making it compatible with standard fluorescence microscopy setups. A primary application of this compound is in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique used to probe the structure and function of proteins, particularly ion channels and transporters embedded in cell membranes. By systematically introducing cysteine mutations at various positions in a protein and then testing their accessibility to membrane-impermeant probes like this compound, researchers can map the topology of transmembrane domains and identify residues lining aqueous pores or channels.
Quantitative Data
For effective experimental design and data interpretation, a clear understanding of the physicochemical and spectral properties of this compound is essential.
| Property | Value/Description |
| Chemical Nature | Thiol-reactive methanethiosulfonate (MTS) reagent conjugated to a fluorescein fluorophore. |
| Molecular Formula | C₂₆H₂₁F₃N₂O₁₀S₂ |
| Molecular Weight | 642.58 g/mol |
| Appearance | Off-white to yellow solid. |
| Solubility | Soluble in aqueous buffers (pH 6.5-7.5) and organic solvents like DMSO and DMF. |
| Excitation Maximum (Ex) | ~488 nm[1][2] |
| Emission Maximum (Em) | ~526 nm[1][2] |
| Recommended Storage | Store at -20°C, protected from light and moisture. Once dissolved, use promptly or aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
Signaling Pathway and Reaction Mechanism
The core of this compound's application lies in its specific chemical reaction with cysteine residues. The methanethiosulfonate group reacts with the thiolate anion of a cysteine, forming a stable disulfide bond and covalently attaching the fluorescein dye to the protein.
References
Protocol for Labeling Purified Proteins with MTSEA-Fluorescein
Application Note
This document provides a detailed protocol for the covalent labeling of purified proteins with (2-((5(6)-Fluoresceinyl)carboxamido)ethyl) methanethiosulfonate (MTSEA-Fluorescein). This method enables the specific attachment of a fluorescein fluorophore to cysteine residues within a protein, creating a valuable tool for various research and drug development applications.
Fluorescently labeled proteins are instrumental in studying protein structure, function, dynamics, and interactions. This compound is a thiol-reactive fluorescent probe that specifically targets the sulfhydryl group of cysteine residues. The methanethiosulfonate (MTS) group reacts with the thiol to form a stable disulfide bond, covalently linking the fluorescein dye to the protein. This technique is particularly useful for site-directed labeling, as cysteine residues can be introduced at specific locations within a protein sequence through site-directed mutagenesis. This allows for precise control over the placement of the fluorescent probe, minimizing potential interference with protein function.
Audience: This protocol is intended for researchers, scientists, and drug development professionals with experience in protein biochemistry and purification.
Key Applications of Fluorescently Labeled Proteins:
-
Fluorescence Microscopy: Visualize the subcellular localization and trafficking of proteins.
-
Flow Cytometry: Quantify protein expression levels on the surface of cells.
-
In Vivo Imaging: Track the distribution and fate of proteins in living organisms.
-
Biochemical and Biophysical Assays: Investigate protein conformational changes, binding kinetics, and enzymatic activity.
Experimental Workflow
Caption: Workflow for labeling a purified protein with this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the protein labeling protocol. Optimal conditions may vary depending on the specific protein and should be determined empirically.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations generally lead to better labeling efficiency.[1] |
| Molar Excess of this compound to Protein | 10-30x | A higher molar excess can increase labeling efficiency but may also lead to non-specific labeling. |
| Reaction Buffer pH | 7.0 - 7.5 | Maintains the reactivity of the sulfhydryl group while minimizing reactions with other residues.[2][3] |
| Incubation Time | 2 hours at Room Temperature or Overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[2][3] |
| Organic Solvent Concentration | < 20% DMSO or DMF | This compound is typically dissolved in an organic solvent before being added to the aqueous reaction buffer. |
| Labeling Efficiency | 70-90% | Typical efficiency for labeling a single accessible cysteine residue under optimal conditions. |
Experimental Protocol
Materials:
-
Purified protein containing at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol))
-
Spin desalting columns or dialysis equipment for purification
-
Spectrophotometer
Procedure:
1. Protein Preparation:
a. Dissolve the purified protein in the thiol-free reaction buffer. The buffer should be degassed to minimize oxidation of sulfhydryl groups.
b. If the cysteine residue(s) to be labeled are in a disulfide bond, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP or DTT to the protein solution.
c. Incubate the reduction reaction for 1 hour at room temperature.
d. Crucially, the reducing agent must be removed before adding the this compound. This can be achieved by using a spin desalting column or by dialysis against the reaction buffer. The presence of a reducing agent will quench the labeling reaction.
2. Reagent Preparation:
a. Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound in 100 µL of DMSO.
b. The stock solution should be protected from light to prevent photobleaching.
3. Labeling Reaction:
a. Add the desired molar excess (e.g., 10-30 fold) of the this compound stock solution to the prepared protein solution. Add the dye solution dropwise while gently vortexing to ensure efficient mixing.
b. Ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 20% to avoid protein denaturation.
c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
4. Purification of the Labeled Protein:
a. After the incubation is complete, it is essential to remove the unreacted this compound. This is critical as free dye can interfere with downstream applications.
b. Purify the labeled protein using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
5. Determination of the Degree of Labeling (DOL):
The degree of labeling, which is the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.
a. Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of fluorescein (approximately 494 nm, Amax).
b. The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A280 - (Amax * CF)] / εprotein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, this is typically around 0.3).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
c. The concentration of the bound dye is calculated using the Beer-Lambert law: Dye Concentration (M) = Amax / εdye where:
-
εdye is the molar extinction coefficient of fluorescein at its Amax (approximately 75,000 cm-1M-1).
d. The Degree of Labeling (DOL) is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)
Storage of Labeled Protein:
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The solution should be protected from light. Adding a cryoprotectant like glycerol may be necessary for frozen storage to prevent denaturation.
References
Probing Protein Dynamics: Measuring Conformational Changes with MTSEA-Fluorescein
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of proteins is fundamental to their biological function. Conformational changes, ranging from subtle side-chain rearrangements to large-scale domain movements, govern processes such as enzyme catalysis, signal transduction, and ion transport. Understanding these structural transitions is therefore a critical aspect of modern biological research and drug discovery. One powerful technique for investigating these dynamics is site-directed fluorescence labeling, which utilizes environmentally sensitive fluorophores to report on changes in the local protein environment.
This document provides detailed application notes and protocols for the use of (2-((5(6)-Fluoresceinyl)aminocarbonyl)ethyl Methanethiosulfonate) (MTSEA-Fluorescein), a thiol-reactive fluorescent probe, to measure conformational changes in proteins. This compound specifically reacts with the thiol group of cysteine residues, allowing for the precise placement of a fluorescent reporter at a site of interest within a protein. Changes in the fluorescence properties of the attached fluorescein molecule, such as intensity and quenching, can then be correlated with specific functional states of the protein, providing valuable insights into its mechanism of action. These methods are particularly well-suited for studying membrane proteins like ion channels, where conformational changes are directly linked to their gating and regulatory mechanisms.
Core Principles: The Substituted-Cysteine Accessibility Method (SCAM)
The use of this compound to study conformational changes is often integrated into the Substituted-Cysteine Accessibility Method (SCAM). This powerful technique combines site-directed mutagenesis with chemical labeling to probe the structure and dynamics of proteins. The fundamental principle of SCAM involves introducing a cysteine residue at a specific position in the protein of interest. This engineered cysteine then serves as a target for covalent modification by a thiol-reactive probe like this compound.
The accessibility of the introduced cysteine to this compound in different functional states of the protein provides information about its local environment. For example, a cysteine residue may be accessible to the probe in the "open" conformation of an ion channel but become buried and inaccessible in the "closed" conformation. By measuring the rate and extent of fluorescent labeling in these different states, researchers can infer the conformational changes occurring at that specific site.
Furthermore, once labeled, the fluorescence of the attached fluorescein can be monitored in real-time to track dynamic conformational changes. The fluorescence intensity of fluorescein is sensitive to its local environment; changes in polarity, solvent accessibility, or proximity to quenching residues can all lead to detectable changes in the fluorescence signal. This allows for the direct observation of protein dynamics in response to various stimuli, such as ligand binding or changes in membrane potential.
Key Applications
-
Mapping the topology of membrane proteins: By systematically introducing cysteines at different positions and assessing their accessibility to membrane-impermeant probes like this compound, the transmembrane and extracellular/intracellular domains of a protein can be mapped.
-
Identifying the conformational changes associated with protein function: SCAM with fluorescent probes can reveal which regions of a protein move during processes like ion channel gating, receptor activation, or transporter cycling.
-
Real-time monitoring of protein dynamics: Techniques like Voltage-Clamp Fluorometry (VCF) combine electrophysiological recordings with fluorescence measurements to correlate conformational changes with the functional state of ion channels in real-time.
-
Screening for allosteric modulators: Changes in the fluorescence of a labeled protein can be used to screen for compounds that induce or stabilize specific conformational states, identifying potential drug candidates that act through allosteric mechanisms.
Data Presentation: Quantitative Analysis of Conformational Changes
Table 1: State-Dependent Accessibility of Introduced Cysteines
This table provides an example of how the accessibility of engineered cysteine residues to methanethiosulfonate (MTS) reagents can be quantified in different conformational states of an ion channel. The rate of modification is a direct measure of the accessibility of the cysteine residue.
| Cysteine Mutant | Protein State | Reagent | Rate of Modification (s⁻¹) | Interpretation |
| K354C | Closed | MTSEA | 0.05 | Low accessibility in the closed state |
| K354C | Open | MTSEA | 1.20 | High accessibility in the open state |
| V358C | Closed | MTSEA | 0.85 | High accessibility in the closed state |
| V358C | Open | MTSEA | 0.10 | Low accessibility in the open state |
Table 2: Voltage-Dependent Fluorescence Changes in a Labeled Ion Channel
This table presents typical data from a Voltage-Clamp Fluorometry (VCF) experiment. A cysteine mutant of a voltage-gated ion channel is labeled with a fluorescent MTS reagent, and the change in fluorescence intensity (ΔF/F) is measured as the membrane potential is changed.
| Cysteine Mutant | Fluorophore | Membrane Potential (mV) | ΔF/F (%) | V₀.₅ (mV) |
| S166C | MTS-Fluorescein | -100 | 0 | -55 |
| S166C | MTS-Fluorescein | +50 | -5.2 | -55 |
| G221C | MTS-Fluorescein | -100 | 0 | -60 |
| G221C | MTS-Fluorescein | +50 | +3.8 | -60 |
V₀.₅ represents the membrane potential at which the fluorescence change is half-maximal, indicating the midpoint of the conformational transition.
Table 3: Kinetics of Fluorescence Changes Upon Ligand Binding
This table illustrates how the kinetics of conformational changes can be measured by monitoring the fluorescence of a labeled protein upon the addition of a ligand.
| Labeled Protein | Ligand | τ_on (ms) | τ_off (ms) |
| Ligand-gated ion channel (S45C-MTSEA-Fluorescein) | Agonist (10 µM) | 15.2 | 85.7 |
| Ligand-gated ion channel (S45C-MTSEA-Fluorescein) | Antagonist (1 µM) | 5.8 | 250.3 |
τ_on and τ_off are the time constants for the onset and offset of the fluorescence change, respectively, reflecting the kinetics of the ligand-induced conformational change.
Experimental Protocols
The following protocols provide a general framework for using this compound to label proteins and measure conformational changes. Optimization of specific conditions (e.g., protein concentration, dye concentration, incubation time) is often necessary for each specific protein and experimental setup.
Protocol 1: Site-Directed Cysteine Mutagenesis
This is a prerequisite for site-specific labeling. Standard molecular biology techniques are used to introduce a cysteine codon at the desired position in the gene encoding the protein of interest.
-
Design Mutagenic Primers: Design primers containing the desired codon change to introduce a cysteine (TGC or TGT) at the target site.
-
Perform PCR-based Mutagenesis: Use a high-fidelity DNA polymerase and a suitable mutagenesis kit (e.g., QuikChange) to perform the site-directed mutagenesis reaction on a plasmid containing the wild-type gene.
-
Transform and Select: Transform the PCR product into competent E. coli cells and select for colonies containing the mutated plasmid.
-
Verify Mutation: Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Protein Expression and Purification
The cysteine-mutant protein must be expressed and, in many cases, purified before labeling. For membrane proteins like ion channels, expression in Xenopus laevis oocytes is a common approach for subsequent electrophysiological and fluorescence measurements.
-
In Vitro Transcription: Linearize the plasmid DNA containing the cysteine mutant gene and use an in vitro transcription kit to synthesize cRNA.
-
Oocyte Injection: Inject the cRNA into defolliculated Xenopus laevis oocytes.
-
Incubation: Incubate the oocytes for 2-5 days at 16-18°C to allow for protein expression and insertion into the plasma membrane.
Protocol 3: Labeling of Cysteine Residues with this compound
This protocol describes the labeling of a cysteine-mutant protein expressed on the surface of Xenopus oocytes.
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO, stored at -20°C).
-
Labeling buffer (e.g., a high potassium solution for oocytes, pH 7.4).
-
Washing buffer (e.g., ND96 for oocytes).
-
Xenopus oocytes expressing the cysteine-mutant protein.
Procedure:
-
Prepare Labeling Solution: Immediately before use, dilute the this compound stock solution to the desired final concentration (typically 1-10 µM) in the labeling buffer. Protect the solution from light.
-
Incubate Oocytes: Place the oocytes in the labeling solution and incubate for a predetermined time (e.g., 1-5 minutes) at room temperature. The optimal incubation time should be determined empirically to achieve sufficient labeling without causing non-specific effects.
-
Wash: After incubation, thoroughly wash the oocytes with washing buffer to remove unreacted this compound. Perform at least three washes.
-
Proceed to Measurement: The labeled oocytes are now ready for fluorescence and/or electrophysiological measurements.
Protocol 4: Voltage-Clamp Fluorometry (VCF)
This protocol outlines the simultaneous measurement of ionic currents and fluorescence from a labeled ion channel expressed in a Xenopus oocyte.
Equipment:
-
Two-electrode voltage-clamp setup.
-
Fluorescence microscope equipped with a photodiode or photomultiplier tube (PMT) for detecting fluorescence changes.
-
Light source (e.g., xenon or mercury arc lamp) with appropriate filters for fluorescein excitation (e.g., ~490 nm).
-
Emission filter for fluorescein (e.g., ~520 nm).
-
Data acquisition system capable of recording both current and fluorescence signals simultaneously.
Procedure:
-
Mount the Oocyte: Place a labeled oocyte in the recording chamber of the VCF setup and impale it with two microelectrodes for voltage clamping.
-
Position the Objective: Position the microscope objective over the animal pole of the oocyte to focus the excitation light and collect the emitted fluorescence.
-
Record Baseline Fluorescence: Hold the membrane potential at a resting potential (e.g., -80 mV) and record the baseline fluorescence (F).
-
Apply Voltage Protocol: Apply a series of voltage steps to elicit channel gating and record the corresponding changes in fluorescence (ΔF) and ionic current.
-
Data Analysis: For each voltage step, calculate the relative change in fluorescence (ΔF/F). Plot the ΔF/F as a function of the applied voltage to generate a fluorescence-voltage (F-V) relationship, which reflects the voltage-dependence of the conformational change.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in these application notes.
Application Notes and Protocols for Labeling Ion Channels with MTSEA-Fluorescein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the techniques for labeling ion channels with the thiol-reactive fluorescent probe, (2-(trimethylammonium)ethyl) methanethiosulfonate, fluorescein (MTSEA-Fluorescein). This methodology, primarily centered around site-directed cysteine mutagenesis, allows for the precise attachment of a fluorescent reporter to a specific site within an ion channel protein. This enables the investigation of channel structure, conformational changes during gating, and accessibility of specific residues to the aqueous environment.
Principle of the Technique
The core principle of this labeling strategy involves two key steps:
-
Site-Directed Cysteine Mutagenesis: A cysteine residue, with its reactive sulfhydryl (-SH) group, is introduced at a specific location in the ion channel of interest using standard molecular biology techniques. To ensure labeling specificity, this is typically performed on a "cysteine-less" version of the channel, where all native, accessible cysteines have been mutated to a non-reactive amino acid.
-
Thiol-Reactive Fluorescent Labeling: The engineered cysteine residue is then covalently labeled with this compound. The methanethiosulfonate (MTS) group of the reagent reacts specifically with the sulfhydryl group of the cysteine, forming a stable disulfide bond and attaching the fluorescein fluorophore to the target protein.
This site-specific labeling allows for the monitoring of the local environment of the attached fluorophore. Changes in fluorescence intensity or emission spectra can provide insights into conformational rearrangements of the ion channel during processes like voltage gating or ligand binding.
Applications
-
Cysteine-Scanning Accessibility Mutagenesis (SCAM): This powerful technique is used to map the aqueous accessibility of residues within an ion channel. By systematically introducing cysteines at different positions and testing their reactivity with membrane-impermeant MTS reagents like this compound, researchers can determine which residues are exposed to the extracellular or intracellular solution in different functional states of the channel.
-
Voltage-Clamp Fluorometry (VCF): VCF combines electrophysiological recordings with fluorescence microscopy.[1] By labeling a cysteine in a voltage-sensitive region of an ion channel, such as the S4 segment of voltage-gated ion channels, it is possible to simultaneously measure changes in fluorescence and ionic currents.[1] This allows for the direct correlation of conformational changes with the functional state of the channel.
-
Fluorescence Resonance Energy Transfer (FRET): By labeling two different sites on an ion channel (or on interacting proteins) with a suitable FRET donor-acceptor pair (one of which could be fluorescein), it is possible to measure distances and detect conformational changes that alter the distance between the two fluorophores.
Quantitative Data Summary
The following table summarizes typical quantitative parameters encountered in this compound labeling experiments. Note that optimal conditions can vary significantly depending on the specific ion channel, expression system, and experimental setup.
| Parameter | Typical Value/Range | Key Considerations |
| This compound Concentration | 1 - 10 µM | Higher concentrations can lead to non-specific labeling and should be optimized. |
| Incubation Time | 1 - 10 minutes | Longer incubation times may be required for less accessible cysteines. |
| Labeling pH | 7.0 - 7.5 | The thiol-MTS reaction is most efficient at neutral to slightly alkaline pH. |
| Labeling Efficiency | 50 - 90% | Can be influenced by the accessibility of the cysteine residue and the presence of reducing agents. |
| Fluorescence Change (ΔF/F) | 1 - 10% | The magnitude of the fluorescence change upon channel gating is highly dependent on the labeling site. |
| Signal-to-Noise Ratio (SNR) | > 3:1 | A good SNR is crucial for detecting small fluorescence changes. |
Experimental Protocols
Protocol 1: Site-Directed Cysteine Mutagenesis
This protocol outlines the general steps for introducing a cysteine mutation into a cysteine-less ion channel gene.
Materials:
-
Cysteine-less ion channel plasmid DNA
-
Mutagenic primers containing the desired cysteine codon
-
High-fidelity DNA polymerase
-
DNase I
-
Competent E. coli for transformation
-
Standard molecular biology reagents and equipment
Methodology:
-
Primer Design: Design primers that anneal to the target region of the ion channel gene and contain a mismatch to introduce the desired cysteine codon (TGC or TGT).
-
Mutagenesis PCR: Perform PCR using the cysteine-less plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Selection and Sequencing: Select for transformed bacteria and isolate plasmid DNA from individual colonies. Verify the presence of the desired cysteine mutation and the absence of other mutations by DNA sequencing.
Protocol 2: Protein Expression in Xenopus Oocytes
This protocol describes the expression of the mutant ion channel in Xenopus laevis oocytes, a common system for electrophysiological and fluorescence studies.
Materials:
-
Linearized plasmid DNA of the cysteine mutant ion channel
-
mMessage mMachine™ in vitro transcription kit
-
Xenopus laevis oocytes
-
Modified Barth's Solution (MBS)
-
Collagenase solution
-
Microinjection setup
Methodology:
-
cRNA Synthesis: Synthesize capped cRNA from the linearized plasmid DNA using an in vitro transcription kit.
-
Oocyte Preparation: Harvest and defolliculate Xenopus oocytes by incubation in a collagenase solution.
-
cRNA Injection: Inject approximately 50 nL of the cRNA solution (at a concentration of ~1 µg/µL) into each oocyte.
-
Incubation: Incubate the injected oocytes in MBS at 16-18°C for 2-7 days to allow for protein expression and insertion into the plasma membrane.
Protocol 3: this compound Labeling and Fluorescence Measurement
This protocol details the labeling of the expressed ion channels in Xenopus oocytes and subsequent fluorescence measurements, often in the context of voltage-clamp fluorometry.
Materials:
-
Expressed cysteine mutant ion channels in Xenopus oocytes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recording solution (e.g., ND96)
-
Two-electrode voltage clamp setup integrated with an epifluorescence microscope
-
Appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)
Methodology:
-
Oocyte Placement: Place an oocyte in the recording chamber of the voltage-clamp setup and perfuse with recording solution.
-
Baseline Measurement: Obtain a stable two-electrode voltage clamp recording and measure the baseline fluorescence intensity from the oocyte.
-
Labeling: Prepare a fresh working solution of this compound in the recording solution (e.g., 5 µM). Perfuse the oocyte with the this compound solution for 1-5 minutes in the dark.
-
Wash: Thoroughly wash the oocyte with the recording solution to remove any unreacted this compound.
-
Fluorescence Measurement: After labeling, measure the fluorescence intensity again. For VCF experiments, apply voltage protocols to elicit channel gating and simultaneously record the changes in fluorescence intensity and ionic currents.
-
Data Analysis: Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F). Analyze the kinetics and voltage dependence of the fluorescence changes and correlate them with the electrophysiological data.
Visualizations
References
Quantifying Protein Labeling with MTSEA-Fluorescein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific fluorescent labeling of proteins is a powerful technique for investigating protein structure, function, and dynamics. Methanethiosulfonate (MTS) reagents, such as (2-((5-Fluoresceinyl)aminocarbonyl)ethyl Methanethiosulfonate) (MTSEA-Fluorescein), are highly specific for labeling cysteine residues. This thiol-reactivity allows for the precise introduction of a fluorescent probe at a desired location within a protein, often an engineered cysteine residue.
This document provides detailed application notes and protocols for the quantitative labeling of proteins with this compound. Fluorescein is a widely used fluorophore due to its high quantum yield, water solubility, and spectral properties that are compatible with standard fluorescence instrumentation.
Principle of MTSEA Labeling
MTSEA reagents react specifically with the free sulfhydryl (thiol) group of cysteine residues to form a stable disulfide bond. This reaction is highly selective for cysteines, minimizing non-specific labeling of other amino acid residues. The reaction proceeds efficiently at neutral to slightly alkaline pH.
Key Applications
Fluorescently labeled proteins are instrumental in a variety of research and drug development applications, including:
-
Fluorescence Microscopy: Visualizing the subcellular localization and trafficking of proteins.
-
Flow Cytometry: Identifying and quantifying specific cell populations based on protein expression.
-
Förster Resonance Energy Transfer (FRET): Studying protein-protein interactions and conformational changes.
-
In Vitro and In Vivo Imaging: Tracking the fate of therapeutic proteins.
-
Biochemical Assays: Developing high-throughput screening assays for drug discovery.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of dye to protein. The following tables summarize key quantitative data for protein labeling with thiol-reactive fluorescein derivatives. While specific data for this compound is limited in publicly available literature, the data for fluorescein-5-maleimide, another thiol-reactive fluorescein derivative, provides a strong reference.
Table 1: Recommended Reaction Conditions for Thiol-Reactive Fluorescein Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Maintains high specificity for sulfhydryl groups. Higher pH can lead to reaction with other nucleophiles. |
| Temperature | 4°C to Room Temperature | Room temperature reactions are faster, while 4°C can be used for sensitive proteins. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A higher molar excess of the dye drives the reaction to completion. Optimization may be required for each specific protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally improve labeling efficiency.[1] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Incubation time can be adjusted based on the reactivity of the specific cysteine and protein stability.[1] |
Table 2: Spectroscopic Properties of Fluorescein
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~518 nm | |
| Molar Extinction Coefficient (ε) at ~494 nm | ~68,000 - 92,300 cm⁻¹M⁻¹ |
Table 3: Typical Labeling Efficiencies for Thiol-Reactive Fluorescein Dyes
| Parameter | Typical Value | Notes |
| Labeling Efficiency | 70 - 90% | For a single, accessible cysteine residue under optimal conditions. |
| Degree of Labeling (DOL) | 1 - 2 moles of dye per mole of protein | A 1:1 stoichiometry is often ideal to preserve protein function. The DOL can be controlled by adjusting the reaction conditions.[1] |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
This protocol describes the general procedure for labeling a purified protein with an accessible cysteine residue.
Materials:
-
Purified protein with at least one free cysteine residue (1-10 mg/mL)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified protein into the Labeling Buffer. The presence of EDTA helps prevent the oxidation of sulfhydryl groups.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine for labeling, treat the protein with a 2 to 10-fold molar excess of TCEP for 1 hour at room temperature. DTT can also be used, but it must be completely removed before adding the this compound as it will compete for the dye.
-
Crucially, remove the reducing agent before adding the dye. This can be achieved by gel filtration or dialysis against the Labeling Buffer.
-
-
Dye Preparation:
-
Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye over protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can improve efficiency.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching agent such as DTT or 2-mercaptoethanol to a final concentration of 10-20 mM. The quenching agent will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and the quenching agent using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the protein, which will be visually yellow-green. The faster-eluting colored band corresponds to the labeled protein.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using a spectrophotometer.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance of fluorescein (~494 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A_max / (ε_dye * path length)
-
ε_dye is the molar extinction coefficient of fluorescein at ~494 nm (use a value between 68,000 and 92,300 cm⁻¹M⁻¹).
-
The path length is typically 1 cm.
-
-
-
Calculate the concentration of the protein. The absorbance at 280 nm is a contribution from both the protein and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.
-
CF = A₂₈₀ of free dye / A_max of free dye (This may need to be determined empirically or a literature value for fluorescein can be used, which is approximately 0.30).
-
Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)
-
Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * path length)
-
ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
-
-
Calculate the Degree of Labeling:
-
DOL = Concentration of Dye / Concentration of Protein
-
Visualizations
References
Application Notes and Protocols: Step-by-Step Guide to MTSEA-Fluorescein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent probes is a critical technique in biological research and drug development. It enables the precise attachment of a fluorophore to a specific amino acid residue, facilitating detailed investigations into protein structure, function, dynamics, and interactions. MTSEA-Fluorescein is a thiol-reactive fluorescent probe that specifically targets cysteine residues.[1][2][3] The methanethiosulfonate (MTS) group reacts selectively with the thiol group of a cysteine to form a stable disulfide bond.[4] This allows for the covalent attachment of the fluorescein fluorophore to a protein of interest.
Fluorescein is a widely used fluorophore due to its high quantum yield, good water solubility, and well-characterized excitation and emission spectra in the visible range, making it compatible with standard fluorescence microscopy and detection instrumentation. This document provides a detailed protocol for the conjugation of this compound to proteins containing accessible cysteine residues.
Principle of Reaction
The conjugation of this compound to a protein is based on the specific reaction between the methanethiosulfonate (MTS) group of the dye and the thiol (sulfhydryl) group of a cysteine residue within the protein. This reaction, known as a thiol-Michael addition, results in the formation of a stable disulfide bond, covalently linking the fluorescein molecule to the protein. The reaction is highly specific for cysteine residues under mild pH conditions.
Applications in Research and Drug Development
Fluorescently labeled proteins are invaluable tools for a wide range of applications, including:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of proteins within cells.
-
Flow Cytometry: Identifying and quantifying specific cell populations based on protein expression.
-
In Vivo Imaging: Tracking the distribution and fate of therapeutic proteins in living organisms.
-
Biochemical Assays: Developing fluorescence-based assays to study protein-protein interactions, enzyme activity, and conformational changes.
Experimental Protocols
This section provides a detailed, step-by-step guide for the conjugation of this compound to a protein with an accessible cysteine residue.
Materials
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-free Reaction Buffer: 100 mM phosphate buffer, pH 7.0-7.5.[5]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
-
Quenching Solution: L-cysteine or 2-Mercaptoethanol
-
Purification Equipment: Spin desalting columns or dialysis equipment.
Protocol
1. Protein Preparation:
-
Dissolve the protein in the Thiol-free Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Important: The buffer should not contain any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol) at this stage, as they will compete with the protein for reaction with this compound.
-
If the cysteine residue(s) of interest are in an oxidized state (forming a disulfide bond), they must be reduced prior to conjugation. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Remove the reducing agent (TCEP) using a spin desalting column or through dialysis against the Thiol-free Reaction Buffer. This step is crucial to prevent the reducing agent from reacting with the this compound.
2. Preparation of this compound Stock Solution:
-
This compound is moisture-sensitive. Allow the vial to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
3. Conjugation Reaction:
-
Add a 10-30 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorescein dye.
4. Quenching the Reaction:
-
To stop the conjugation reaction and consume any unreacted this compound, add a quenching agent. Add L-cysteine or 2-Mercaptoethanol to a final concentration that is in excess of the initial this compound concentration.
-
Incubate for 30 minutes at room temperature.
5. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted this compound and the quenching agent using a spin desalting column or by dialysis.
-
For dialysis, use a membrane with a molecular weight cut-off (MWCO) appropriate for the protein of interest and dialyze against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C with at least three buffer changes.
6. Determination of Degree of Labeling (DOL):
-
The degree of labeling (the average number of fluorescein molecules per protein molecule) can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (A494).
-
The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A280 - (A494 * CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for fluorescein) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
The concentration of fluorescein can be calculated using the Beer-Lambert law: Fluorescein Concentration (M) = A494 / ε_fluorescein where ε_fluorescein is the molar extinction coefficient of fluorescein at 494 nm (~70,000 M⁻¹cm⁻¹).
-
The Degree of Labeling (DOL) is then calculated as: DOL = Fluorescein Concentration (M) / Protein Concentration (M)
Data Presentation
| Parameter | Recommended Value | Reference |
| Protein Concentration | 1 - 5 mg/mL | |
| This compound:Protein Molar Excess | 10-30x | |
| Reaction Buffer | 100 mM Phosphate Buffer, pH 7.0-7.5 | |
| Organic Solvent in Reaction | < 20% DMSO or DMF | |
| Incubation Time | 2 hours (Room Temp) or Overnight (4°C) | |
| Incubation Temperature | Room Temperature or 4°C |
Visualizations
Caption: Chemical reaction of this compound with a cysteine residue.
Caption: Experimental workflow for this compound conjugation.
References
Application Notes and Protocols for MTSEA-Fluorescein in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTSEA-Fluorescein is a thiol-reactive fluorescent probe that is valuable for investigating the presence and accessibility of cysteine residues in proteins. This reagent is particularly useful for labeling sulfhydryl groups on the surface of living cells, making it a powerful tool for flow cytometry applications. By covalently binding to free thiols, this compound allows for the detection and quantification of proteins that contain exposed cysteine residues. This can be applied to study protein expression, conformational changes, and the redox state of the cell surface.
The methanethiosulfonate (MTS) group of this compound reacts specifically with the sulfhydryl group of cysteine, forming a stable disulfide bond. The fluorescein moiety provides a strong, green fluorescent signal that can be readily detected by standard flow cytometry equipment. These application notes provide a detailed protocol for the use of this compound for labeling cell surface thiols and subsequent analysis by flow cytometry.
Principle of Detection
This compound is a cell-impermeant molecule under typical short-term labeling conditions, ensuring that staining is primarily restricted to the cell surface. The MTS group reacts with deprotonated thiols (thiolates), which are more prevalent at neutral to slightly alkaline pH. This reaction results in the stable labeling of proteins with fluorescein, allowing for their detection and quantification on a single-cell basis using flow cytometry. The intensity of the fluorescent signal is proportional to the number of accessible cysteine residues on the cell surface.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the use of this compound in flow cytometry. It is important to note that optimal conditions may vary depending on the cell type and the specific protein of interest. Therefore, optimization of these parameters is highly recommended for each experimental system.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 µM - 100 µM | Start with a titration to determine the optimal concentration that provides a high signal-to-noise ratio without inducing cytotoxicity. |
| Cell Density | 1 x 10⁶ to 5 x 10⁶ cells/mL | Maintaining a consistent cell density is crucial for reproducible staining. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are preferred to minimize internalization of the probe. Optimization is necessary. |
| Incubation Temperature | 4°C to Room Temperature | Incubation at 4°C is recommended to reduce membrane turnover and endocytosis of labeled proteins. |
| pH of Staining Buffer | 7.2 - 7.4 | The reaction of the MTS group with thiols is pH-dependent. A physiological pH is generally optimal. |
| Excitation Wavelength (max) | ~494 nm | Compatible with the 488 nm laser line found in most flow cytometers. |
| Emission Wavelength (max) | ~517 nm | Detected in the green fluorescence channel (e.g., FITC channel). |
Experimental Protocols
Preparation of Reagents
-
Staining Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, supplemented with 1% Bovine Serum Albumin (BSA) to reduce non-specific binding.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light and moisture. Note: MTS reagents can be unstable in aqueous solutions, so prepare the stock solution fresh and dilute into aqueous buffer immediately before use.
-
Washing Buffer: PBS, pH 7.2-7.4.
-
Cell Suspension: Prepare a single-cell suspension of the cells of interest in Staining Buffer at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL. Ensure cell viability is >95% as determined by a trypan blue exclusion assay.
-
Viability Dye (Optional): A viability dye such as Propidium Iodide (PI) or 7-AAD can be used to distinguish live from dead cells during flow cytometry analysis.
Cell Surface Thiol Labeling Protocol
-
Cell Preparation: Harvest cells and wash them once with ice-cold PBS. Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in ice-cold Staining Buffer at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Staining: Prepare the working solution of this compound by diluting the 10 mM stock solution in Staining Buffer to the desired final concentration (e.g., 50 µM). Add the diluted this compound to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 4°C, protected from light. Gently mix the cells every 10 minutes to ensure uniform staining.
-
Washing: After incubation, add 3-5 mL of ice-cold Washing Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Repeat Wash: Carefully decant the supernatant and repeat the washing step two more times to remove any unbound probe.
-
Resuspension for Analysis: Resuspend the final cell pellet in 500 µL of ice-cold Staining Buffer.
-
Viability Staining (Optional): If a viability dye is being used, add it to the cell suspension according to the manufacturer's instructions. For example, add Propidium Iodide (PI) to a final concentration of 1-2 µg/mL.
-
Flow Cytometry Analysis: Keep the cells on ice and protected from light until analysis. Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation and a green emission filter (e.g., 530/30 nm bandpass filter).
Controls for Flow Cytometry
-
Unstained Control: A sample of cells that has not been treated with this compound. This is used to set the background fluorescence and the negative gate.
-
Positive Control (if available): Cells known to express a high level of surface thiols.
-
Negative Control (Optional): Cells pre-treated with a non-fluorescent thiol-blocking agent, such as N-ethylmaleimide (NEM), before staining with this compound. This can help to confirm the specificity of the staining.
Mandatory Visualizations
Caption: Experimental workflow for cell surface thiol labeling.
Troubleshooting & Optimization
Technical Support Center: MTSEA-Fluorescein Labeling Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MTSEA-Fluorescein for cysteine-specific labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a thiol-reactive fluorescent probe used to specifically label cysteine residues in proteins.[1] The methanethiosulfonate (MTS) group reacts with the sulfhydryl group of a cysteine to form a stable disulfide bond, covalently attaching the fluorescein fluorophore to the protein. This allows for the visualization and tracking of the labeled protein in various experimental setups.
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound is typically a solid that should be stored desiccated at -20°C.[2][3] For experimental use, it is often dissolved in a dry organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.[2] These stock solutions should also be stored at -20°C and protected from light and moisture to prevent degradation. It is recommended to prepare fresh dilutions in aqueous buffer immediately before use.
Q3: At what pH should I perform the labeling reaction?
A3: The labeling reaction with MTSEA reagents is most efficient at a slightly alkaline pH, typically between 7.2 and 8.0. This is because the thiol group of the cysteine residue needs to be in its nucleophilic thiolate form (S-) to react with the MTS group. Buffers such as phosphate-buffered saline (PBS) or HEPES are commonly used. Avoid buffers containing primary amines, such as Tris, as they can react with the dye.[4]
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: Removing excess, unreacted dye is crucial to reduce background fluorescence. This can be achieved through several methods, including:
-
Size-exclusion chromatography (e.g., desalting columns): This is a common and effective method to separate the labeled protein from the smaller, unreacted dye molecules.
-
Dialysis: While effective, dialysis can be a lengthy process, which may increase the risk of protein degradation or re-oxidation of unreacted cysteines.
-
Precipitation: In some cases, the protein can be precipitated to separate it from the soluble unreacted dye.
Troubleshooting Guides
This section addresses common problems encountered during this compound labeling experiments in a question-and-answer format.
Problem 1: No or Very Low Fluorescent Signal
Q: I have performed the labeling reaction, but I don't see any fluorescence. What could be the issue?
A: A lack of fluorescent signal can stem from several factors, from the protein itself to the labeling chemistry. Here are the most common causes and how to troubleshoot them:
-
Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the this compound.
-
Solution: Consider introducing a cysteine residue at a more accessible location on the protein surface through site-directed mutagenesis. If structural information is available, it can help in selecting an appropriate site.
-
-
Oxidized Cysteine Residues: The sulfhydryl groups of cysteine residues may have formed disulfide bonds with each other or have been otherwise oxidized, preventing them from reacting with the MTSEA reagent.
-
Solution: Before labeling, reduce the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). It is critical to remove the reducing agent before adding the this compound, as it will also react with the dye. TCEP is a thiol-free reductant, but it can still interfere with the labeling reaction, so its removal is also recommended.
-
-
Inefficient Labeling Reaction: The reaction conditions may not be optimal.
-
Solution: Ensure the pH of the reaction buffer is between 7.2 and 8.0. Verify the concentration and activity of your this compound stock solution. You may need to perform a titration to find the optimal dye-to-protein molar ratio.
-
-
Protein Degradation or Precipitation: Your protein may have precipitated out of solution during the labeling reaction.
-
Solution: Centrifuge your sample after the labeling reaction. If a pellet is visible, your protein has likely precipitated. You can try optimizing the buffer conditions (e.g., by adding stabilizing agents) or using a lower concentration of the labeling reagent.
-
Problem 2: High Background Fluorescence
Q: My sample is fluorescent, but the background is too high, making it difficult to distinguish the specific signal.
A: High background fluorescence can obscure your results and is often caused by non-specific binding of the dye or incomplete removal of the unreacted probe.
-
Non-specific Binding: this compound, being a hydrophobic molecule, can bind non-covalently to hydrophobic regions of proteins or cell membranes.
-
Solution: Include blocking agents in your buffers, such as bovine serum albumin (BSA), to reduce non-specific binding. Additionally, optimizing the washing steps after labeling by increasing the number and duration of washes can help remove non-specifically bound dye.
-
-
Excess Unreacted Dye: Failure to completely remove the free this compound after the labeling reaction is a major source of high background.
-
Solution: Use a robust method for dye removal, such as size-exclusion chromatography. Ensure the column is properly equilibrated and that you collect the fractions containing the labeled protein, which will elute before the smaller, unreacted dye molecules.
-
-
Autofluorescence: The sample itself (e.g., cells or tissues) may have endogenous fluorescent molecules.
-
Solution: Image a control sample that has not been labeled with this compound to assess the level of autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques during image analysis or consider using a fluorescent probe with a different excitation/emission spectrum.
-
Problem 3: Photobleaching (Signal Fades Quickly)
Q: The fluorescent signal is initially bright but fades rapidly when I expose it to excitation light.
A: This phenomenon is called photobleaching, where the fluorophore is photochemically destroyed by the excitation light. Fluorescein is known to be susceptible to photobleaching.
-
Excessive Light Exposure: High-intensity or prolonged exposure to the excitation light is the primary cause of photobleaching.
-
Solution:
-
Minimize Illumination: Reduce the power of your light source (e.g., laser or lamp) to the lowest level that still provides a detectable signal.
-
Reduce Exposure Time: Use the shortest possible camera exposure time.
-
Use Neutral Density Filters: These filters can attenuate the excitation light without changing its spectral properties.
-
Locate the Region of Interest First: Use transmitted light or a lower magnification to find the area you want to image before switching to fluorescence imaging.
-
-
-
Use of Antifade Reagents: These reagents can be added to the mounting medium to reduce photobleaching.
-
Solution: Use a commercially available antifade mounting medium. These reagents work by scavenging free radicals that are generated during the excitation process and contribute to the destruction of the fluorophore.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Solution | 10-20 mM in dry DMSO or DMF | Store at -20°C, protected from light and moisture. |
| Protein Concentration | 1-10 mg/mL | More dilute protein solutions may label less efficiently. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each protein. Start with a 10:1 ratio. |
| Reaction pH | 7.2 - 8.0 | Crucial for the reactivity of the cysteine's sulfhydryl group. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can reduce non-specific labeling and protein degradation. |
| Incubation Time | 30 minutes to 2 hours | Should be optimized. Longer times may increase labeling but also non-specific binding. |
| Reducing Agent (Pre-treatment) | 1-10 mM DTT or TCEP | Must be removed before adding this compound. |
| Fluorescein Excitation/Emission | ~494 nm / ~518 nm | Check the specifications of your specific fluorescein conjugate. |
Experimental Protocols
Protocol 1: General Labeling of a Purified Protein with this compound
This protocol provides a general workflow for labeling a purified protein containing an accessible cysteine residue.
-
Protein Preparation and Reduction:
-
Prepare your purified protein in a suitable buffer (e.g., PBS, pH 7.4) free of primary amines.
-
To ensure the target cysteine is reduced, incubate the protein with 1 mM TCEP for 30 minutes at room temperature.
-
-
Removal of Reducing Agent:
-
Remove the TCEP using a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.4). This step is critical to prevent the TCEP from reacting with the this compound.
-
-
Labeling Reaction:
-
Immediately after removing the reducing agent, add a 10-fold molar excess of this compound (from a fresh dilution of your stock solution) to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve labeling efficiency.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Quantification of Labeling Efficiency (Optional):
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the fluorescein at ~494 nm. You will need the extinction coefficients for your protein and for fluorescein at these wavelengths to calculate the molar concentrations.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Protect from light.
-
Protocol 2: Quantification of Labeling Efficiency
A simplified method to estimate the degree of labeling (DOL) is as follows:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and ~494 nm (Amax).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of the dye at its Amax.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration / Protein Concentration
-
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Troubleshooting decision tree for common labeling issues.
Caption: Covalent labeling of a cysteine residue with this compound.
References
Technical Support Center: Preventing MTSEA-Fluorescein Photobleaching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the photobleaching of MTSEA-Fluorescein during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence, resulting in a diminished signal-to-noise ratio and potentially compromising quantitative analysis. Fluorescein and its derivatives are known to be susceptible to photobleaching, which can limit their utility in experiments requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule studies.
Q2: What are the primary causes of this compound photobleaching?
A2: The primary drivers of photobleaching are the intensity of the excitation light and the duration of exposure. When a fluorescein molecule absorbs light, it is elevated to an excited singlet state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a possibility of it transitioning to a long-lived, highly reactive triplet state.[1] In this triplet state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore and render it non-fluorescent.[1][2]
Q3: How can I minimize photobleaching during my imaging experiments?
A3: A multi-faceted approach is most effective. This includes optimizing your imaging hardware and acquisition settings, as well as employing chemical methods to protect the fluorophore. Key strategies include:
-
Minimizing Excitation Light: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Reducing Exposure Time: Use the shortest possible exposure time for your camera. For time-lapse experiments, increase the interval between image acquisitions.
-
Using Antifade Reagents: Incorporate an antifade reagent into your mounting medium or imaging buffer to quench reactive oxygen species.
-
Choosing the Right Imaging System: If available, techniques like confocal or multiphoton microscopy can reduce out-of-focus photobleaching.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species (ROS) that are a primary cause of fluorophore destruction.[1] Many commercial and homemade antifade formulations are available, often containing components like p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO). These reagents can significantly extend the fluorescent lifetime of dyes like fluorescein.
Q5: Are there any specific considerations for labeling with this compound to prevent issues that could be mistaken for photobleaching?
A5: Yes, ensuring efficient and specific labeling with this compound is crucial. Incomplete or non-specific labeling can result in a weak initial signal that may be misinterpreted as rapid photobleaching. Key considerations for cysteine labeling include:
-
Reduction of Cysteines: Ensure that the target cysteine residues are in a reduced state before labeling by using reducing agents like DTT or TCEP. It is critical to remove the reducing agent before adding the this compound.
-
Optimizing Labeling Conditions: The reaction between the methanethiosulfonate (MTS) group of this compound and the thiol group of cysteine is most efficient at a specific pH range. Follow a validated labeling protocol for your protein of interest.
-
Removal of Excess Dye: Unreacted dye can contribute to background fluorescence. Thoroughly remove any excess this compound after the labeling reaction is complete.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss upon illumination | Photobleaching | - Reduce excitation light intensity.- Decrease camera exposure time.- Incorporate an antifade reagent into the mounting medium or imaging buffer.- For time-lapse experiments, increase the interval between acquisitions. |
| Weak initial signal | Inefficient Labeling | - Confirm that target cysteine residues are reduced before labeling.- Optimize the pH and incubation time of the labeling reaction.- Ensure the this compound reagent has been stored correctly to maintain its reactivity. |
| Low Labeling Specificity | - Consider using a cysteine protection and labeling strategy if your protein has multiple cysteine residues.- Thoroughly purify the labeled protein to remove any non-specifically bound dye. | |
| High background fluorescence | Excess Unreacted Dye | - Improve the purification process after labeling to ensure all free dye is removed. |
| Autofluorescence | - Image a control sample that has not been labeled to assess the level of cellular or substrate autofluorescence.- If possible, choose an imaging channel that minimizes autofluorescence. |
Quantitative Data on Antifade Reagent Performance with Fluorescein
The following table summarizes the performance of various antifade reagents on fluorescein-based fluorophores, providing a quantitative comparison of their ability to retard photobleaching.
| Antifade Reagent | Fluorophore | Fold Increase in Photostability (approx.) | Initial Fluorescence Intensity | Reference |
| p-phenylenediamine | FITC | 10-20 | May cause some initial quenching | |
| n-propyl gallate | FITC | 8-15 | Generally less quenching than PPD | |
| Vectashield | Fluorescein | ~10.7 | Slight reduction | |
| Mowiol | FITC | 5-10 | Can increase initial intensity | |
| Slowfade | Fluorescein | Variable, generally effective | Minimal quenching | |
| Citifluor | Fluorescein | Modest improvement | Minimal quenching |
Note: The effectiveness of antifade reagents can be sample-dependent. It is recommended to test a few different formulations to find the optimal one for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparing a Glycerol-Based Antifade Mounting Medium with n-Propyl Gallate (NPG)
This protocol describes the preparation of a common and effective homemade antifade mounting medium.
Materials:
-
n-propyl gallate (NPG)
-
Glycerol (high purity)
-
Phosphate-buffered saline (PBS), 10X stock solution, pH 7.4
-
Distilled water
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 1X PBS solution by diluting your 10X stock with distilled water.
-
In the 50 mL conical tube, combine 9 parts glycerol with 1 part 10X PBS. For example, for 10 mL of final solution, use 9 mL of glycerol and 1 mL of 10X PBS.
-
Add NPG to the glycerol/PBS mixture to a final concentration of 2% (w/v). For 10 mL of solution, this would be 0.2 g of NPG.
-
Place the stir bar in the tube and place it on a stir plate. Stir the solution at room temperature until the NPG is completely dissolved. This may take several hours. Gentle warming (to no more than 50°C) can aid in dissolution.
-
Once dissolved, the antifade mounting medium is ready to use. Store in the dark at 4°C for up to one month or at -20°C for longer-term storage.
Protocol 2: Optimizing Imaging Conditions to Minimize Photobleaching
This protocol outlines a systematic approach to adjusting microscope settings to reduce photobleaching.
Equipment:
-
Fluorescence microscope with adjustable excitation light source and camera settings.
Procedure:
-
Sample Preparation: Prepare your this compound labeled sample and mount it using an appropriate antifade mounting medium.
-
Finding the Region of Interest: Use brightfield or DIC to locate the cells or region of interest to minimize unnecessary exposure of the fluorescently labeled areas to the excitation light.
-
Initial Image Acquisition:
-
Set the excitation light to the lowest possible intensity.
-
Set the camera exposure time to a value that provides a clear image with a good signal-to-noise ratio.
-
-
Adjusting Excitation Intensity:
-
Acquire a series of images, gradually increasing the excitation intensity while keeping the exposure time constant.
-
Visually inspect the images for signs of photobleaching (a noticeable decrease in fluorescence intensity over a short period).
-
Select the highest excitation intensity that does not cause significant photobleaching during the desired imaging duration.
-
-
Adjusting Exposure Time:
-
Using the optimal excitation intensity determined in the previous step, acquire a series of images with decreasing exposure times.
-
Determine the shortest exposure time that still provides a sufficient signal for your analysis.
-
-
Time-Lapse Imaging Settings:
-
For time-lapse experiments, use the optimized excitation intensity and exposure time.
-
Set the time interval between acquisitions to be as long as your experimental question allows to minimize the cumulative exposure to light.
-
Visualizations
Caption: The Jablonski diagram illustrates the photobleaching process of a fluorophore.
Caption: Experimental workflow for minimizing photobleaching of this compound.
References
Technical Support Center: Optimizing MTSEA-Fluorescein Signal-to-Noise Ratio
Welcome to the technical support center for optimizing your MTSEA-Fluorescein experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve a high signal-to-noise ratio in their cysteine-labeling studies.
FAQs: Quick Answers to Common Problems
Q1: What is the most common reason for a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio is often a result of either a weak specific signal or high background fluorescence. The most frequent culprits are suboptimal labeling conditions, non-specific binding of the probe, and autofluorescence from the sample itself. A systematic approach, starting with proper controls, is the best way to diagnose the issue. [1] Q2: How can I determine if my issue is low signal or high background?
To distinguish between low signal and high background, it is crucial to include the right controls in your experiment. [1]An unstained sample, treated with all reagents except this compound, will reveal the level of autofluorescence. If this control appears bright, autofluorescence is a likely contributor to your high background. If the unstained control is dark but your stained sample has diffuse, non-specific fluorescence, the problem is more likely related to non-specific binding of the probe.
Q3: Should I be concerned about photobleaching of this compound?
Yes, fluorescein and its derivatives are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. [2]To minimize photobleaching, protect your samples from light as much as possible during incubations and storage. [3][4]When imaging, use the lowest possible excitation light intensity and exposure time that still provides a detectable signal. The use of an anti-fade mounting medium can also help to preserve the fluorescent signal.
Q4: Can the pH of my buffer affect the fluorescence signal?
Absolutely. The fluorescence of fluorescein is pH-dependent, with the pKa of free fluorescein being around 6.3. The fluorescence intensity decreases significantly in acidic environments. For optimal fluorescence, it is recommended to use a buffer with a pH in the range of 7.0-7.5.
Troubleshooting Guides
Here are detailed guides to address specific issues you may encounter during your this compound experiments.
Guide 1: Weak or No Specific Signal
A weak or absent fluorescent signal can be frustrating. The following steps will help you identify and resolve the underlying cause.
Troubleshooting Steps:
-
Confirm Cysteine Accessibility: The thiol group of the cysteine residue must be accessible for labeling. If the cysteine is buried within the protein structure or is part of a disulfide bond, this compound will not be able to react. Consider using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break any disulfide bonds prior to labeling.
-
Optimize Labeling Concentration: The concentration of this compound is a critical parameter. A concentration that is too low will result in inefficient labeling and a weak signal. Conversely, a concentration that is too high can lead to increased background and potential artifacts. It is recommended to perform a titration to determine the optimal concentration for your specific protein and experimental setup.
-
Adjust Incubation Time and Temperature: The labeling reaction requires sufficient time to proceed to completion. Typical incubation times range from 2 hours at room temperature to overnight at 4°C. If your signal is weak, consider increasing the incubation time.
-
Ensure Freshness of Reagents: Methanethiosulfonate (MTS) reagents can be susceptible to hydrolysis. Always prepare fresh solutions of this compound in an appropriate solvent like anhydrous DMSO or DMF immediately before use.
Guide 2: High Background Fluorescence
High background fluorescence can obscure your specific signal, making data interpretation difficult. The following strategies can help to reduce non-specific signal.
Troubleshooting Steps:
-
Address Autofluorescence: Many biological samples exhibit natural fluorescence, known as autofluorescence. This is particularly common in the green spectrum where fluorescein emits. To mitigate this, you can:
-
Use a quenching agent: Sodium borohydride can be effective at quenching aldehyde-induced autofluorescence if you are using chemical fixation.
-
Spectral separation: If possible, consider using a fluorescent probe that emits in the far-red or near-infrared spectrum to better separate the signal from the background autofluorescence.
-
-
Minimize Non-Specific Binding: Non-specific binding occurs when this compound interacts with cellular components other than the intended cysteine residue. To reduce this:
-
Optimize Probe Concentration: As mentioned previously, a high concentration of the fluorescent probe is a common cause of high background. Perform a titration to find the lowest effective concentration.
-
Implement Thorough Washing: Insufficient washing will leave unbound fluorescent probes in the sample. Increase the number and duration of wash steps after the labeling incubation.
-
Use Blocking Agents: While more common in immunofluorescence, the principle of blocking non-specific binding sites can be applied. The use of protein blockers like Bovine Serum Albumin (BSA) can sometimes help to reduce background.
-
-
Adjust Buffer Composition: The composition of your buffers can influence non-specific interactions.
-
Increase Salt Concentration: Increasing the ionic strength of your wash buffers (e.g., by adding NaCl) can help to disrupt electrostatic interactions that may contribute to non-specific binding.
-
Add a Surfactant: A low concentration of a non-ionic surfactant, such as Tween 20, can help to reduce hydrophobic interactions that may cause the probe to stick non-specifically.
-
Experimental Protocols & Data
Optimizing Labeling Parameters
The following table provides a starting point for optimizing your this compound labeling protocol. It is important to note that the optimal conditions will need to be determined empirically for each specific protein and application.
| Parameter | Recommended Starting Range | Key Considerations |
| This compound Concentration | 10-100 µM | Higher concentrations can increase background. Titration is highly recommended. |
| Protein Concentration | 1-5 mg/mL | A higher protein concentration can improve labeling efficiency. |
| Molar Excess of Probe | 10-30x (Probe to Protein) | A molar excess ensures that the labeling reaction goes to completion. |
| Reaction Buffer | Phosphate buffer, pH 7.0-7.5 | The buffer should be free of thiols. |
| Incubation Time | 2 hours (Room Temp) or Overnight (4°C) | Longer incubation times may be necessary for less accessible cysteines. |
| Organic Solvent | < 20% DMSO or DMF | Ensure the probe is fully dissolved before adding to the protein solution. |
Protocol for Reducing Aldehyde-Induced Autofluorescence
If you are using a chemical fixative like paraformaldehyde, the following protocol can help to reduce background fluorescence.
-
After fixation and washing with PBS, prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate your samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly three times with PBS for 5 minutes each.
-
Proceed with your this compound labeling protocol.
Visualizing Experimental Workflows
To aid in your experimental design, the following diagrams illustrate key workflows for optimizing your this compound experiments.
Caption: General workflow for this compound labeling of proteins.
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
Technical Support Center: MTSEA-Fluorescein Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during MTSEA-Fluorescein labeling experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize their labeling protocols and resolve unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a thiol-specific fluorescent probe. The methanethiosulfonate (MTS) group reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable disulfide bond. This reaction covalently attaches the fluorescein molecule to the target, allowing for fluorescent detection.
Q2: My labeling efficiency is very low, or I am getting no signal. What are the possible causes?
Low or no signal is a common issue that can stem from several factors throughout the experimental process. The primary areas to investigate are the integrity of the protein and the labeling reagent, the reaction conditions, and the purification process.
Q3: I am observing high background fluorescence in my labeled samples. How can I reduce it?
High background fluorescence can obscure the specific signal and make data interpretation difficult. This issue often arises from non-specific binding of the dye, the presence of unbound excess dye, or autofluorescence from the sample itself.
Q4: The fluorescence of my labeled protein seems to be quenched or lower than expected. Why is this happening?
Fluorescence quenching can occur when the degree of labeling (DOL) is too high, causing self-quenching between adjacent fluorescein molecules on the protein. The local microenvironment of the attached dye can also lead to quenching.
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Protein Thiol Groups are Oxidized or Inaccessible | Reduce disulfide bonds by pre-treating the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT or β-mercaptoethanol as they need to be removed before adding this compound. |
| Incorrect Buffer Composition | Ensure the labeling buffer is free of primary amines (e.g., Tris) and thiols, which will compete with the protein for reaction with the MTSEA group. Use a phosphate or HEPES buffer. |
| Suboptimal pH of Labeling Buffer | The reaction of the MTS group with thiols is most efficient at a pH of 7.0-7.5. Verify and adjust the pH of your reaction buffer. |
| Degraded or Hydrolyzed this compound | Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. Store the solid reagent desiccated at -20°C.[1] |
| Insufficient Molar Excess of this compound | Increase the molar ratio of this compound to protein. A starting point of 10-20 fold molar excess is recommended. This may need to be optimized for your specific protein. |
| Short Incubation Time or Low Temperature | Increase the incubation time or perform the reaction at room temperature instead of 4°C. Protect the reaction from light to prevent photobleaching of the fluorescein. |
Problem 2: High Background Fluorescence
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Excess, Unbound this compound | Ensure thorough removal of unreacted dye after the labeling reaction using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin desalting columns.[2] |
| Non-specific Binding of the Dye | Increase the number and duration of wash steps after labeling.[3] Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers. Consider using a blocking agent like BSA if appropriate for your application. |
| Precipitation of this compound | Filter the this compound stock solution through a 0.2 µm syringe filter before adding it to the protein solution to remove any aggregates.[4] |
| Autofluorescence of the Sample | If working with cells or tissues, consider using an autofluorescence quenching kit or appropriate spectral unmixing during image analysis. |
| pH-dependent Fluorescence of Fluorescein | Ensure the final imaging buffer is at a physiological pH (around 7.4), as the fluorescence of fluorescein is pH-sensitive.[5] |
Experimental Protocols
Standard this compound Labeling Protocol
This protocol provides a general framework for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.
-
Protein Preparation:
-
Dissolve the protein in a thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.2).
-
If the protein has been stored with reducing agents like DTT, they must be removed by dialysis or desalting.
-
To ensure free thiols are available, the protein can be pre-treated with 1-5 mM TCEP for 30 minutes at room temperature.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
-
Determination of Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 494 nm (for fluorescein).
-
Calculate the protein concentration and the degree of labeling using the Beer-Lambert law and the extinction coefficients for your protein and fluorescein.
-
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency but may also increase aggregation. |
| Molar Ratio (Dye:Protein) | 10:1 to 30:1 | This needs to be optimized for each protein. Start with a lower ratio to avoid over-labeling. |
| Reaction Buffer | Phosphate or HEPES buffer | Must be free of primary amines and thiols. |
| pH | 7.0 - 7.5 | Optimal for the MTS-thiol reaction. |
| Incubation Time | 2 hours to overnight | Longer times may be needed at lower temperatures (4°C). |
| Temperature | Room Temperature or 4°C | Room temperature reactions are faster. |
| Organic Solvent | <10% DMSO or DMF | High concentrations of organic solvents can denature the protein. |
Visualized Workflows and Logic
Caption: A typical experimental workflow for labeling proteins with this compound.
Caption: A decision tree for troubleshooting common this compound labeling issues.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. Optimization of staining conditions for microalgae with three lipophilic dyes to reduce precipitation and fluorescence variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
issues with MTSEA-Fluorescein solubility and stability
Welcome to the technical support center for MTSEA-Fluorescein. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a thiol-specific fluorescent probe. It is primarily used in a technique called Substituted Cysteine Accessibility Mapping (SCAM) to study the structure and function of proteins, particularly ion channels.[1] By introducing a cysteine residue at a specific site in a protein, researchers can use this compound to label this site and investigate its accessibility to the aqueous environment in different conformational states of the protein.[1]
Q2: How should I store and handle this compound?
This compound is sensitive to moisture and light. It should be stored as a solid, desiccated at -20°C. When preparing to use it, allow the vial to warm to room temperature before opening to prevent condensation. Due to its susceptibility to hydrolysis in aqueous solutions, it is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2]
Q3: In what solvents is this compound soluble?
Q4: What are the optimal pH conditions for labeling with this compound?
The labeling reaction of the methanethiosulfonate (MTS) group with a thiol is efficient at a neutral to slightly alkaline pH (pH 7.0-8.0). The fluorescence of the fluorescein moiety is also pH-dependent, with stronger fluorescence observed in slightly alkaline conditions (pH > 6.5). Therefore, performing the labeling reaction in a buffer with a pH between 7.0 and 8.0 is recommended for both efficient conjugation and optimal fluorescence.
Q5: How can I remove unreacted this compound after the labeling reaction?
Unreacted dye can be a significant source of background fluorescence and should be removed. Common methods for purifying the labeled protein include:
-
Gel filtration chromatography: Using a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) can effectively separate the labeled protein from the smaller, unreacted dye molecules.
-
Dialysis: Dialyzing the sample against a suitable buffer is another effective method for removing small molecules.
-
Spin desalting columns: These are a quick and convenient option for removing excess dye, especially for smaller sample volumes.
Troubleshooting Guides
Here are some common issues encountered during experiments with this compound and their potential solutions.
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Labeling | Verify Protein Preparation: Ensure your protein is in a buffer free of primary amines (e.g., Tris) and at an appropriate concentration (ideally >1 mg/mL). If necessary, perform a buffer exchange into a suitable labeling buffer like phosphate-buffered saline (PBS). |
| Check Cysteine Accessibility: The target cysteine residue may not be accessible to the dye. Consider denaturing and then refolding the protein, or if possible, choose a different labeling site. | |
| Reduce Disulfide Bonds: If the target cysteine is involved in a disulfide bond, it will not be available for labeling. Treat the protein with a reducing agent like DTT or TCEP prior to labeling, and ensure the reducing agent is removed before adding this compound. | |
| Degraded this compound | Prepare Fresh Stock Solutions: The MTS group is prone to hydrolysis in the presence of water. Always prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. |
| Proper Storage: Ensure the solid this compound is stored desiccated at -20°C and protected from light. | |
| Fluorescence Quenching | Optimize Degree of Labeling (DOL): Over-labeling can lead to self-quenching of the fluorophores. Aim for a DOL between 1 and 2 for most applications. You can reduce the DOL by lowering the molar excess of the dye or decreasing the reaction time. |
| Incorrect pH: The fluorescence of fluorescein is pH-dependent and decreases significantly in acidic conditions. Ensure your imaging or measurement buffer is at a neutral to slightly alkaline pH. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Unreacted Dye | Thorough Purification: Ensure all unbound dye is removed after the labeling reaction. Use gel filtration, dialysis, or spin desalting columns for purification. |
| Non-specific Binding | Blocking: For imaging experiments, use a blocking agent (e.g., bovine serum albumin or serum from the host species of the secondary antibody) to minimize non-specific binding of the labeled protein to other cellular components. |
| Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the labeled protein to remove any non-specifically bound molecules. | |
| Autofluorescence | Use Controls: Image an unstained sample to determine the level of natural cellular autofluorescence. |
| Choose Appropriate Filters: Use narrow bandpass filters to minimize the detection of autofluorescence. | |
| Quenching Agents: Consider using a commercial autofluorescence quenching agent if the background remains high. |
Problem 3: Protein Precipitation During Labeling
| Possible Cause | Troubleshooting Step |
| High Dye Concentration | Add Dye Slowly: Add the this compound stock solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the dye and organic solvent. |
| Organic Solvent Concentration | Minimize DMSO/DMF: Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <10%). |
| Protein Instability | Optimize Reaction Conditions: Consider performing the labeling reaction at a lower temperature (e.g., 4°C overnight) to improve protein stability. |
| Modify Buffer Composition: The addition of stabilizing agents like glycerol or a change in salt concentration may help prevent precipitation. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound and its use in protein labeling.
Table 1: Solubility of Fluorescein
| Solvent | Solubility | Reference |
| DMSO | ~60 mg/mL (180.55 mM) | |
| Water | Insoluble | |
| Dilute Aqueous Bases | Soluble |
Table 2: Spectroscopic Properties of Fluorescein
| Property | Value |
| Excitation Maximum (λex) | ~494 nm |
| Emission Maximum (λem) | ~518 nm |
| Molar Extinction Coefficient (ε) at λmax | ~78,000 M⁻¹cm⁻¹ |
| Correction Factor (CF₂₈₀) | ~0.30 |
Experimental Protocols
Protocol 1: Single-Step Labeling of a Cysteine-Containing Protein
This protocol provides a general procedure for labeling a purified protein with an accessible cysteine residue using this compound.
Materials:
-
Purified protein with at least one free cysteine residue (1-5 mg/mL)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2
-
Reducing Agent (optional): 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M DTT or 2-Mercaptoethanol
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified protein into the Labeling Buffer. The presence of EDTA helps prevent the oxidation of sulfhydryl groups.
-
If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, treat the protein with a 5-10 fold molar excess of DTT or TCEP for 1 hour at room temperature.
-
Crucially, remove the reducing agent before adding this compound. This can be done by gel filtration or dialysis against the Labeling Buffer.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Add the dye dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching agent such as DTT or 2-mercaptoethanol to a final concentration of 10-20 mM. This will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching agent using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).
-
Collect the fractions containing the protein, which will be visually yellow-green. The faster-eluting colored band corresponds to the labeled protein.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using a UV-Vis spectrophotometer.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of fluorescein (~494 nm, A_max).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where:
-
CF₂₈₀ is the correction factor for fluorescein at 280 nm (~0.30).
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_max / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of fluorescein at its A_max (~78,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An ideal DOL is typically between 1 and 2 for most applications to avoid self-quenching while ensuring a good signal.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for low or no fluorescent signal.
References
minimizing background fluorescence in MTSEA-Fluorescein imaging
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize background fluorescence during MTSEA-Fluorescein imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function? A: Methanethiosulfonate (MTS) reagents like this compound are thiol-reactive probes used to label proteins with accessible cysteine residues. The MTS group forms a stable disulfide bond with the thiol group of a cysteine, covalently attaching the fluorescein fluorophore. This allows for the specific visualization of the labeled protein.
Q2: What are the primary causes of high background fluorescence in this compound imaging? A: High background fluorescence typically stems from several sources:
-
Non-specific binding: The probe may bind to surfaces or molecules other than the intended target through hydrophobic or ionic interactions.[1][2] Fluorescein is a negatively charged dye, which can lead to binding with positively charged molecules or surfaces.[3]
-
Excess unbound probe: Insufficient washing after labeling can leave a high concentration of unbound this compound in the sample, contributing to a generalized high background.[2][4]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background signal. This is often more pronounced at shorter wavelengths, such as those used to excite fluorescein.
-
Suboptimal Reagent Concentration: Using a concentration of this compound that is too high can lead to both high background and low specific signal due to self-quenching.
Q3: How does buffer pH affect this compound labeling and fluorescence? A: The pH of the buffer is critical for two reasons. First, the thiol-reactive labeling step is most efficient at a pH between 7.0 and 7.5. Second, the fluorescence intensity of fluorescein itself is strongly dependent on pH, with optimal fluorescence observed at a pH above 7. Operating outside the optimal pH range can lead to inefficient labeling and/or a poor fluorescent signal.
Q4: What is fluorescence self-quenching and how can it impact my results? A: Fluorescein is known to exhibit self-quenching at high concentrations. When fluorophore molecules are too close to one another, they can interact in a way that reduces fluorescent signal intensity. This can be a problem if the labeling density on a protein is too high or if there is a high concentration of unbound probe. Paradoxically, this can sometimes manifest as a weak specific signal that is difficult to distinguish from the background.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging.
Problem 1: High, uniform background across the entire field of view.
| Cause | Recommended Solution |
| Excess Unbound Probe | Optimize Washing Protocol: Increase the number and/or duration of wash steps after the labeling incubation. Consider adding a mild, non-ionic detergent like Tween 20 (e.g., 0.05%) to the wash buffer to help remove non-specifically bound probe. |
| Probe Concentration Too High | Titrate this compound: Perform a concentration-response experiment to find the lowest possible probe concentration that still provides a strong specific signal. This helps find the optimal signal-to-noise ratio. |
| Hydrophobic Interactions | Add Surfactants: Include a low concentration of a non-ionic surfactant (e.g., Tween 20) in the labeling and wash buffers to disrupt hydrophobic interactions. |
| Charge-Based Interactions | Adjust Buffer Ionic Strength: Increase the salt concentration (e.g., add 150-200 mM NaCl) in the buffer to shield electrostatic interactions that can cause non-specific binding. |
Problem 2: Speckled or punctate background staining.
| Cause | Recommended Solution |
| Probe Precipitation | Filter Staining Solution: Aggregates of the fluorescent probe can appear as bright speckles. Centrifuge and filter the this compound solution immediately before use to remove any precipitates. |
| Non-Specific Binding to Cellular Components | Use a Blocking Agent: Incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) before adding the probe. BSA can help occupy non-specific binding sites. |
Problem 3: Weak specific signal and high background (Low Signal-to-Noise Ratio).
| Cause | Recommended Solution |
| Photobleaching | Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use an antifade mounting medium to protect the sample from photobleaching during imaging. |
| Suboptimal Buffer pH | Verify Buffer pH: Ensure the final imaging buffer has a pH of 7.4 or higher to maximize fluorescein's quantum yield. |
| Fluorescence Self-Quenching | Reduce Labeling Density: If you suspect over-labeling of your target protein, reduce the concentration of this compound or the incubation time. |
Problem 4: High background is observed in unstained (control) samples.
| Cause | Recommended Solution |
| Cellular/Tissue Autofluorescence | Use Autofluorescence Quenchers: If an unstained control sample shows significant fluorescence, the issue is likely autofluorescence. Consider using a commercial autofluorescence quenching agent or choosing a fluorophore with a longer emission wavelength if possible. |
| Contaminated Buffers or Slides | Use High-Purity Reagents: Ensure all buffers are freshly prepared with high-purity water and filtered. Use clean, high-quality microscope slides. |
Data Presentation: Strategies to Improve Signal-to-Noise Ratio (SNR)
Improving the Signal-to-Noise Ratio (SNR) is the primary goal of optimizing any fluorescence imaging experiment. The table below summarizes key experimental parameters and their impact on the signal and background.
| Parameter | Action | Effect on Signal | Effect on Background | Rationale |
| Probe Concentration | Titrate to optimal level | Increases, then may decrease (quenching) | Increases | Balances specific binding against non-specific binding and self-quenching effects. |
| Washing Steps | Increase number and duration | Minimal decrease | Substantial decrease | Efficiently removes unbound and weakly associated probes. |
| Buffer Salt Conc. | Increase (e.g., add NaCl) | No significant change | Decreases | Shields charge-based non-specific interactions. |
| Buffer Additives | Add BSA or Tween 20 | No significant change | Decreases | Blocks non-specific protein and hydrophobic binding sites. |
| Excitation Light | Minimize intensity/duration | Decreases (prevents photobleaching) | Decreases | Preserves the fluorophore to maximize signal collection and reduces background excitation. |
| Antifade Reagent | Add to mounting media | Increases (prevents photobleaching) | No significant change | Stabilizes the fluorophore, leading to a brighter and more durable signal. |
Experimental Protocols
Protocol 1: General this compound Labeling of Cysteine-Mutant Proteins
This protocol provides a general framework. Optimal conditions, such as reagent concentrations and incubation times, should be empirically determined for each specific protein.
-
Protein Preparation:
-
Prepare the target protein in a thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2-7.5).
-
If the protein has formed disulfide bonds, gently reduce it with a 5-10 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Note: Do not use DTT or BME as they will react with the MTSEA.
-
Remove the reducing agent immediately before labeling using a spin desalting column.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching.
-
-
Removal of Unreacted Probe:
-
Separate the labeled protein from the unreacted this compound using gel filtration (e.g., Sephadex G-25 column) or dialysis. This step is critical for reducing background fluorescence.
-
Protocol 2: Optimized Washing Procedure for Labeled Cells/Tissues
-
Initial Wash: After the labeling incubation period, remove the labeling solution and perform three quick rinses with your base buffer (e.g., PBS, pH 7.4).
-
Detergent Wash: Wash the sample three times for 5-10 minutes each on a shaker with wash buffer (e.g., PBS + 0.05% Tween 20).
-
Final Wash: Wash the sample two more times for 5 minutes each with the base buffer to remove any residual detergent.
-
Mounting: Mount the sample in a high-quality antifade mounting medium for imaging.
Visualizations
Caption: Reaction of this compound with a protein cysteine residue.
Caption: General experimental workflow for this compound imaging.
Caption: Troubleshooting flowchart for high background fluorescence.
References
Technical Support Center: Improving Specificity of MTSEA-Fluorescein Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MTSEA-Fluorescein for specific and efficient labeling of cysteine residues in proteins. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a thiol-specific fluorescent probe. The methanethiosulfonate (MTS) group selectively reacts with the sulfhydryl (thiol) group of cysteine residues under mild conditions to form a stable disulfide bond.[1] This covalent attachment allows for the specific labeling of proteins at engineered or naturally accessible cysteine sites with the fluorescent reporter, fluorescein.
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound is sensitive to moisture and light. It should be stored desiccated at -20°C.[2] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation. For experiments, it is recommended to prepare fresh solutions in an anhydrous solvent like DMSO or DMF, as MTS reagents can hydrolyze in aqueous solutions over time.[3]
Q3: What is the optimal pH for labeling with this compound?
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: It is crucial to remove any unbound dye to avoid high background fluorescence. Common and effective methods for purifying the labeled protein include gel filtration chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis against a suitable buffer.
Q5: How do I determine the efficiency of my labeling reaction?
A5: The efficiency of labeling is typically expressed as the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein. The DOL can be calculated using UV-Visible spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of fluorescein (approximately 494 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background or Non-Specific Staining | 1. Excess unbound dye: Incomplete removal of unreacted this compound. | 1. Improve purification: Increase the column length for gel filtration or the number of buffer changes and duration for dialysis. |
| 2. Non-specific binding of the dye: Hydrophobic interactions between the fluorescein moiety and the protein or other cellular components. | 2. Use blocking agents: Include BSA or non-fat dry milk in your buffers to block non-specific binding sites. Add a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.05%) to the wash buffers. | |
| 3. Reaction with other nucleophiles: Labeling of primary amines (lysine residues, N-terminus) at high pH. | 3. Optimize pH: Perform the labeling reaction at a lower pH (e.g., 7.0) to favor the reaction with the more acidic thiol group over amines. | |
| Low or No Fluorescent Signal | 1. Inefficient labeling: Suboptimal reaction conditions (pH, temperature, incubation time). | 1. Optimize reaction conditions: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your protein. Ensure the protein concentration is adequate (typically 1-10 mg/mL). |
| 2. Inaccessible cysteine residue: The target cysteine is buried within the protein structure. | 2. Assess cysteine accessibility: If possible, perform the labeling under denaturing conditions to see if the signal improves, confirming an accessibility issue. For future experiments, select a more solvent-exposed site for cysteine mutation. | |
| 3. Oxidized cysteine: The sulfhydryl group has formed a disulfide bond and is unavailable for reaction. | 3. Reduce disulfide bonds: Pre-treat your protein with a reducing agent like DTT or TCEP. It is critical to remove the reducing agent completely before adding this compound. | |
| 4. Hydrolyzed this compound: The reagent has degraded due to moisture. | 4. Use fresh reagent: Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. | |
| Protein Precipitation During/After Labeling | 1. Over-labeling: A high degree of labeling can alter the protein's solubility. | 1. Reduce the dye-to-protein molar ratio: Perform a titration to find the optimal ratio that provides sufficient signal without causing precipitation. |
| 2. Solvent-induced precipitation: High concentrations of the organic solvent (DMSO/DMF) used to dissolve the dye. | 2. Minimize organic solvent: Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <10%). | |
| 3. Protein instability: The protein is not stable under the labeling conditions (pH, temperature). | 3. Adjust labeling conditions: Perform the labeling at a lower temperature (e.g., 4°C overnight) or in a buffer that is known to stabilize the protein. |
Quantitative Data on Labeling Parameters
Optimizing the reaction conditions is critical for achieving high specificity and efficiency. The following tables provide a summary of how different parameters can affect the labeling reaction. Note that the exact optimal conditions can vary depending on the specific protein and should be empirically determined.
Table 1: Effect of pH on Thiol-Reactive Labeling Efficiency
| pH | Relative Labeling Efficiency (%) | Notes |
| 6.5 | 75 | Reaction is slower but highly specific for sulfhydryl groups. |
| 7.0 | 90 | Optimal balance of reactivity and specificity for many proteins. |
| 7.5 | 95 | High efficiency, with a slight potential for increased non-specific labeling of amines. |
| 8.0 | 85 | Increased risk of reaction with primary amines and hydrolysis of the MTS reagent. |
Data adapted from studies on thiol-reactive maleimides, which follow similar pH-dependent reactivity profiles.
Table 2: Recommended Reaction Conditions and Expected Outcomes
| Parameter | Recommended Range | Expected Outcome & Considerations |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A good starting point for optimization. Higher ratios can lead to over-labeling, fluorescence quenching, and protein precipitation. |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Room temperature reactions are faster (e.g., 1-2 hours). 4°C (overnight) can be used for sensitive proteins to maintain their stability. |
| Incubation Time | 1-4 hours (RT) or 12-16 hours (4°C) | Should be optimized. Longer incubation times can increase labeling efficiency but also the risk of non-specific labeling and protein degradation. |
| Degree of Labeling (DOL) | 1-2 moles of dye per mole of protein | For most applications, a 1:1 stoichiometry is ideal to maintain protein function. The DOL is controlled by adjusting the dye:protein ratio and reaction time. |
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with this compound
This protocol describes a general procedure for labeling a purified protein containing an accessible cysteine residue.
Materials:
-
Purified protein with at least one free cysteine residue (1-10 mg/mL)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
(Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M DTT or 2-mercaptoethanol
-
Purification column (e.g., Sephadex G-25 gel filtration column)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified protein into the Labeling Buffer. The presence of EDTA helps prevent the oxidation of sulfhydryl groups.
-
If necessary to reduce existing disulfide bonds, treat the protein with a 2-10 fold molar excess of DTT or TCEP for 1 hour at room temperature.
-
Crucially, remove the reducing agent before adding this compound. This can be achieved by gel filtration or dialysis against the Labeling Buffer.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Add the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1). Add the dye solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching agent such as DTT or 2-mercaptoethanol to a final concentration of 10-20 mM. This will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching agent using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).
-
Collect the fractions containing the protein, which will be visually yellow-green. The labeled protein will elute first.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A_prot) and 494 nm (A_dye).
-
Calculate the protein concentration and DOL using the following formulas:
-
Protein Concentration (M) = [A_prot - (A_dye × CF)] / ε_prot
-
DOL = A_dye / (ε_dye × Protein Concentration (M))
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, ~0.30).
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of fluorescein at 494 nm (~68,000 M⁻¹cm⁻¹).
-
-
-
Visualizations
References
dealing with high background from unbound MTSEA-Fluorescein
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for experiments involving MTSEA-Fluorescein, focusing on the common issue of high background from unbound reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a thiol-reactive fluorescent probe. It consists of a methanethiosulfonate (MTS) group, which covalently binds to free sulfhydryl groups (thiols) on cysteine residues in proteins, and a fluorescein molecule that serves as the fluorescent reporter. It is commonly used in studies of protein structure and function, particularly for labeling and visualizing cysteine accessibility in membrane proteins like ion channels.
Q2: What are the primary causes of high background fluorescence with this compound?
High background fluorescence in experiments using this compound typically arises from two main sources:
-
Non-specific Binding: The probe may bind to sites other than the intended cysteine residues. The hydrophobicity of the fluorescein molecule can cause it to stick to cell membranes or other hydrophobic surfaces.[1]
-
Incomplete Removal of Unbound Probe: Insufficient washing after the labeling step can leave a significant amount of unbound, fluorescent this compound in the sample, leading to a high background signal.
Q3: How can I be sure that the observed fluorescence is from specific labeling?
To confirm specific labeling, it is crucial to include proper controls in your experiment. A key control is to perform the labeling procedure on cells or proteins that lack the target cysteine residue (e.g., a wild-type control if you are studying a cysteine mutant). A significant difference in fluorescence intensity between the cysteine-containing sample and the negative control indicates specific labeling.
Q4: What is the stability of this compound in solution?
The methanethiosulfonate (MTS) group of this compound is susceptible to hydrolysis in aqueous solutions. Therefore, it is critical to prepare fresh solutions of the reagent immediately before use. Stock solutions should be prepared in anhydrous DMSO and stored desiccated at -20°C or below.
Troubleshooting Guide: High Background
This section provides a systematic approach to diagnosing and resolving high background issues.
Issue 1: High background across the entire sample.
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Titrate the this compound concentration to find the optimal balance between specific signal and background. Start with a lower concentration and incrementally increase it. |
| Incubation time is too long. | Reduce the incubation time. Shorter incubation periods can minimize non-specific binding. |
| Insufficient washing. | Increase the number and duration of wash steps after labeling. Use a mild, non-ionic detergent like Tween 20 in the wash buffer to help remove unbound probe.[2] |
| Hydrolysis of this compound. | Always prepare fresh this compound solutions immediately before each experiment. |
Issue 2: Patchy or punctate background staining.
| Possible Cause | Recommended Solution |
| Precipitation of this compound. | Ensure the this compound is fully dissolved in the labeling buffer. The final concentration of DMSO or other organic solvents should be kept low (typically <1%) to prevent precipitation in aqueous buffers. |
| Non-specific binding to cellular structures. | Include a blocking step before labeling. Incubating with a protein-based blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites.[2] |
| Binding of fluorescein to charged surfaces. | Adjusting the pH of the labeling and wash buffers can sometimes reduce charge-based non-specific interactions. |
Issue 3: Background signal increases over time.
| Possible Cause | Recommended Solution |
| Internalization of the probe in live-cell imaging. | Perform labeling and imaging at a lower temperature (e.g., 4°C) to reduce endocytosis and other active transport processes. |
| Leakage of dye from labeled cells. | Ensure that the labeling conditions are not causing cell stress or damage. Assess cell viability after the labeling procedure. |
Experimental Protocols
Protocol 1: General Labeling of Cell Surface Proteins with this compound
This protocol provides a starting point for labeling cysteine residues on extracellular domains of membrane proteins.
1. Reagent Preparation:
- Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
- This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
- Wash Buffer: PBS containing 0.1% Tween 20.
- Quenching Solution: 10 mM L-cysteine in PBS (prepare fresh).
2. Cell Preparation:
- Culture cells to an appropriate confluency on coverslips or in a multi-well plate.
- Wash the cells twice with ice-cold PBS.
3. Labeling Reaction:
- Dilute the this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 1-10 µM).
- Incubate the cells with the labeling solution for 5-15 minutes at 4°C, protected from light.
4. Washing:
- Remove the labeling solution and wash the cells three to five times with ice-cold Wash Buffer.
5. Quenching:
- Incubate the cells with the freshly prepared Quenching Solution for 10 minutes at 4°C to react with any unreacted this compound.
6. Final Washes and Imaging:
- Wash the cells three times with ice-cold PBS.
- Proceed with imaging.
Protocol 2: Quenching Surface Fluorescence with Sodium Dithionite
Sodium dithionite is a membrane-impermeant chemical that can be used to quench the fluorescence of fluorescein on the cell surface, helping to distinguish between surface-labeled and internalized proteins.[3][4]
1. Labeling and Initial Imaging:
- Follow the labeling and washing steps as described in Protocol 1.
- Acquire initial fluorescence images of the labeled cells.
2. Dithionite Quenching:
- Prepare a fresh 100 mM stock solution of sodium dithionite in a suitable buffer (e.g., 1 M Tris, pH 10).
- Add the dithionite solution to the imaging buffer to a final concentration of 1-5 mM.
- Immediately acquire post-quench images. A rapid decrease in fluorescence intensity indicates successful quenching of the surface-exposed fluorescein.
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for optimizing your this compound labeling protocol. These values may require further optimization depending on the specific protein and cell type.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 20 µM | Higher concentrations can lead to increased non-specific binding. |
| Incubation Time | 1 - 30 minutes | Longer incubation times may increase background and risk of internalization. |
| Incubation Temperature | 4°C - Room Temperature | 4°C is recommended for live-cell surface labeling to minimize endocytosis. |
| L-cysteine (Quencher) Concentration | 5 - 20 mM | Should be in molar excess to the this compound concentration. |
| Sodium Dithionite (Quencher) Concentration | 1 - 5 mM | Prepare fresh and use immediately for effective quenching. |
Visual Guides
References
MTSEA-Fluorescein quenching and how to avoid it
Welcome to the technical support center for MTSEA-Fluorescein. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to fluorescence quenching and labeling protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a thiol-reactive fluorescent probe.[1] It is commonly used for site-directed labeling of proteins at cysteine residues. This allows for the investigation of protein structure, function, and dynamics through fluorescence-based techniques such as fluorescence microscopy and flow cytometry.[2]
Q2: What are the primary causes of this compound fluorescence quenching?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. For this compound, the primary causes of quenching include:
-
Self-quenching (or concentration quenching): At high concentrations or high labeling densities on a protein, fluorescein molecules can interact with each other, leading to a reduction in fluorescence.[3][4] This is a major factor to consider when determining the optimal dye-to-protein labeling ratio.[5]
-
Environmental Factors:
-
pH: The fluorescence of fluorescein is highly pH-dependent. The fluorescence intensity is significantly reduced in acidic conditions (pH < 7).
-
Buffer Composition: The components of your buffer can influence fluorescence. Buffers containing primary amines (e.g., Tris) can react with the labeling reagent, and certain salts can also cause quenching.
-
Local Environment: The immediate surroundings of the conjugated fluorescein molecule on the protein can affect its fluorescence. Proximity to certain amino acid residues, such as tryptophan, tyrosine, methionine, and histidine, can lead to quenching.
-
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescence.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: Low or no fluorescent signal after labeling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling | 1. Check Protein Preparation: Ensure your protein is pure and in a suitable buffer (e.g., PBS, pH 7.2-8.0) free of primary amines (like Tris) and ammonium ions. 2. Reduce Cysteine Residues: If your protein has disulfide bonds, they need to be reduced to free thiols for labeling. Treat the protein with a reducing agent like DTT or TCEP, and then remove the reducing agent before adding this compound. 3. Optimize Labeling Conditions: Ensure the pH of the reaction is between 7 and 8.5 for efficient labeling of thiols. Adjust the molar ratio of this compound to protein; a 10-20 fold molar excess of the dye is a good starting point. |
| Fluorescence Quenching | 1. Optimize Degree of Labeling (DOL): A high DOL can lead to self-quenching. Aim for a DOL of 1-2 moles of dye per mole of protein for most applications. You can control this by adjusting the dye-to-protein ratio and reaction time. 2. Check pH of Imaging Buffer: Ensure the pH of your final buffer for fluorescence measurement is in the optimal range for fluorescein (pH 7.5-9.0). |
| Incorrect Instrument Settings | 1. Verify Filter Sets: Use the appropriate excitation and emission filters for fluorescein (Excitation max ~494 nm, Emission max ~518 nm). 2. Adjust Gain/Exposure: Increase the detector gain or exposure time on your instrument to enhance signal detection. |
| Photobleaching | 1. Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. 2. Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. |
Problem 2: High background fluorescence.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excess Unconjugated Dye | 1. Purify Labeled Protein: It is crucial to remove all unconjugated this compound after the labeling reaction. This can be achieved through size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. |
| Non-specific Binding | 1. Blocking: If working with cells or tissues, use a blocking buffer (e.g., BSA or serum from a species different than your primary antibody if applicable) to minimize non-specific binding of the labeled protein. |
| Autofluorescence | 1. Check Unlabeled Controls: Image an unlabeled sample under the same conditions to assess the level of natural fluorescence from your sample. 2. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific fluorescein signal from the autofluorescence background. |
Quantitative Data Summary
Table 1: Effect of pH on the Relative Fluorescence Intensity of Fluorescein
| pH | Relative Fluorescence Intensity (%) |
| 3 | ~0 |
| 4 | ~10 |
| 5 | ~20 |
| 6 | ~40 |
| 7 | ~80 |
| 8 | 100 |
| 9-12 | 100 |
Data is generalized from typical fluorescein pH-sensitivity curves. The fluorescence intensity increases significantly between pH 6 and 8, reaching a maximum around pH 8.
Table 2: Self-Quenching of Fluorescein Isothiocyanate (FITC) at High Concentrations
| Concentration | Degree of Quenching |
| > 0.5 mM | Self-quenching begins to be observed |
| 100 mM | 99.9% quenched (1000-fold reduction in fluorescence per molecule) |
This data, obtained using an evanescent field to minimize inner filter effects, demonstrates the significant impact of high concentrations on fluorescence.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Purified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into a thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5). The protein concentration should ideally be 1-5 mg/mL.
-
If the protein contains disulfide bonds, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them. Remove the TCEP using a desalting column or dialysis before proceeding.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10-30 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 20% to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein using a spin desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 494 nm (for fluorescein).
-
The DOL can be calculated using the following formula: DOL = (A_max_dye * ε_protein) / (A280 - (A_max_dye * CF)) * ε_dye Where:
-
A_max_dye is the absorbance at 494 nm.
-
A280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of fluorescein at 494 nm (typically ~75,000 cm⁻¹M⁻¹).
-
CF is a correction factor for the dye's absorbance at 280 nm (typically ~0.3 for fluorescein).
-
-
Protocol 2: Measuring the Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. This protocol describes a relative method using a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Purified labeled protein solution
-
Quantum yield standard with a known Φf in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)
-
Solvent (e.g., PBS)
Procedure:
-
Prepare a series of dilutions of both the standard and the labeled protein sample in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plot should be linear.
-
Calculate the gradient of the straight line for both the standard (Grad_st) and the sample (Grad_x).
-
Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Grad_x / Grad_st) * (η_x² / η_st²) Where:
-
Φst is the quantum yield of the standard.
-
η_x and η_st are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visual Guides
Caption: Key causes of this compound quenching and strategies to avoid them.
Caption: A streamlined workflow for labeling proteins with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field | PLOS One [journals.plos.org]
- 4. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing MTSEA-Fluorescein Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the site-specific labeling of proteins with MTSEA-Fluorescein. This resource offers detailed experimental protocols, quantitative data comparisons, and visual workflows to help diagnose and resolve issues and optimize your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound labeling?
A1: The optimal incubation time for this compound labeling can vary significantly depending on several factors, including the accessibility of the cysteine residue, protein concentration, temperature, and the molar ratio of the dye to the protein. Generally, incubation times can range from minutes to overnight. For highly accessible thiols, the reaction can be very rapid, potentially reaching completion within minutes.[1][2] However, a common starting point is to incubate for 2 hours at room temperature or overnight at 4°C to ensure efficient labeling, especially for less reactive or accessible cysteines.[3][4] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific protein and experimental conditions.
Q2: What is the recommended molar excess of this compound to protein?
A2: A 10- to 30-fold molar excess of the this compound reagent to the protein is a common starting point for efficient labeling.[3] However, the optimal ratio should be determined empirically. A higher molar excess can drive the reaction to completion but may also increase the risk of non-specific labeling and background fluorescence.
Q3: What is the optimal pH for the labeling reaction?
A3: The reaction of MTSEA reagents with thiols is most efficient at a pH between 7.0 and 7.5. In this pH range, the thiol groups of cysteine residues are sufficiently nucleophilic to react with the methanethiosulfonate group, while primary amines (like those on lysine residues) are generally protonated and less reactive, thus enhancing the specificity of the labeling reaction.
Q4: How should I prepare and store the this compound stock solution?
A4: this compound is susceptible to hydrolysis in aqueous solutions. It is crucial to prepare the stock solution in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. For storage, it is recommended to store the solid, desiccated compound at -20°C. If you need to store a stock solution, prepare it in anhydrous DMSO and store it in small aliquots at -20°C for no longer than one month to minimize degradation.
Q5: How can I stop the labeling reaction?
A5: The labeling reaction can be quenched by adding a small molecule thiol-containing reagent, such as dithiothreitol (DTT) or 2-mercaptoethanol, to a final concentration of 10-20 mM. These reagents will react with any excess this compound, preventing further labeling of the protein. An incubation of 15-30 minutes with the quenching agent is typically sufficient.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Fluorescent Signal | Inefficient Labeling Reaction | Optimize Incubation Time: Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, overnight at 4°C) to find the optimal incubation period for your protein.Increase Molar Ratio: Gradually increase the molar excess of this compound to protein (e.g., 20x, 30x, 50x).Check pH: Ensure the reaction buffer pH is between 7.0 and 7.5.Reduce Disulfide Bonds: If the target cysteine is in a disulfide bond, pre-treat the protein with a reducing agent like DTT or TCEP. Be sure to remove the reducing agent before adding this compound. |
| Degraded this compound | Use Fresh Reagent: Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Protein Precipitation | Check Protein Solubility: Ensure your protein is stable and soluble in the labeling buffer. High concentrations of organic solvent (DMSO/DMF) can sometimes cause precipitation. Keep the final concentration of the organic solvent below 20%.Gentle Mixing: Avoid vigorous vortexing. Mix gently during incubation. | |
| Fluorescence Quenching | Check Degree of Labeling (DOL): Over-labeling can lead to self-quenching of fluorescein molecules. Aim for a DOL of 1-2 moles of dye per mole of protein. Reduce the molar excess of the dye or the incubation time.Buffer Components: Certain buffer components can quench fluorescence. If possible, test the labeling in an alternative buffer system (e.g., HEPES instead of phosphate). | |
| High Background Fluorescence | Excess Unreacted Dye | Thorough Purification: Ensure complete removal of unreacted this compound after the labeling reaction using methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.Quench the Reaction: Add a thiol-containing quenching agent like DTT or 2-mercaptoethanol before purification to react with any remaining free dye. |
| Non-specific Binding | Optimize pH: Ensure the labeling reaction is performed at the optimal pH of 7.0-7.5 to minimize reaction with other nucleophilic residues.Blocking: For applications like immunofluorescence, include a blocking step with a protein like BSA to reduce non-specific binding of the labeled protein to surfaces. | |
| Hydrolysis of this compound | Fresh Solutions: The hydrolyzed dye may contribute to background. Use freshly prepared this compound solutions for each experiment. |
Experimental Protocols
General Protocol for this compound Labeling of a Cysteine-Containing Protein
This protocol provides a general framework. Optimal conditions should be determined empirically for each specific protein.
1. Protein Preparation:
-
Dissolve or dialyze the purified protein into a thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).
-
The protein concentration should ideally be between 1-5 mg/mL.
-
If the target cysteine residue is part of a disulfide bond, reduce the protein by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a spin desalting column or dialysis against the reaction buffer before proceeding.
2. Labeling Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution. Add the dye dropwise while gently stirring. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
3. Quenching the Reaction (Optional but Recommended):
-
Add DTT or 2-mercaptoethanol to a final concentration of 10-20 mM to quench any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
4. Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching agent by gel filtration (e.g., Sephadex G-25 column), extensive dialysis against a suitable storage buffer, or using spin desalting columns.
-
The labeled protein can often be visually identified as the first colored band to elute from a gel filtration column.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and 494 nm (for fluorescein).
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients for the protein and fluorescein (ε for fluorescein is ~78,000 M⁻¹cm⁻¹ at ~494 nm).
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Incubation Time | 2-4 hours at RT or overnight at 4°C | Highly dependent on cysteine accessibility; may be much shorter (minutes) for exposed thiols. |
| Incubation Temperature | Room Temperature or 4°C | 4°C is preferred for sensitive proteins or overnight incubations to minimize protein degradation. |
| pH | 7.0 - 7.5 | Optimal for selective reaction with thiols. |
| Molar Excess of Dye | 10-30x | Should be optimized for each protein to balance labeling efficiency and non-specific labeling. |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Organic Solvent | < 20% DMSO or DMF | To maintain protein stability. |
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Troubleshooting logic for low fluorescence signal.
References
effect of reducing agents on MTSEA-Fluorescein labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of MTSEA-Fluorescein, with a specific focus on the effects of reducing agents.
Troubleshooting Guide
Problem: Dim or No Fluorescence Signal After Labeling
A weak or absent signal is a common issue that can often be traced back to the labeling reaction itself or subsequent purification steps.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Thiol-Containing Reducing Agents (e.g., DTT) | Dithiothreitol (DTT) contains thiol groups that will compete with the protein's cysteine residues for reaction with the this compound. This significantly reduces labeling efficiency.[1] | Crucially, remove the reducing agent before adding the dye. This can be achieved through methods like gel filtration (e.g., Sephadex G-25 column) or dialysis against the labeling buffer.[1] |
| Reaction of TCEP with this compound | While Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent, it can still react directly with the maleimide group of the dye, forming a stable adduct and reducing the amount of dye available for labeling your protein.[2][3][4] The rate of this side reaction can be comparable to the desired cysteine-maleimide reaction. | It is highly recommended to remove or neutralize excess TCEP before adding the this compound. Use a desalting column for quick removal. |
| Insufficient Reduction of Disulfide Bonds | This compound only reacts with free thiol groups (-SH) on cysteine residues. If the protein's disulfide bonds (-S-S-) are not adequately reduced, there will be few or no sites available for labeling. | Ensure complete reduction by using a sufficient molar excess of the reducing agent (a 10- to 100-fold molar excess of TCEP is often recommended) and an adequate incubation time (e.g., 20-30 minutes at room temperature). |
| Sub-Optimal pH of Labeling Buffer | The reaction between the maleimide group of the dye and the thiol group of cysteine is highly pH-dependent. The optimal pH range is between 7.0 and 7.5. Below pH 7.0, the reaction rate decreases significantly. Above pH 7.5, the reactivity of other nucleophilic groups like amines (e.g., on lysine residues) increases, which can lead to non-specific labeling. | Adjust the pH of your labeling buffer to be within the 7.0-7.5 range. Buffers such as PBS, HEPES, or Tris at the correct pH are suitable, as long as they do not contain thiols. |
| Protein Loss During Purification | Significant amounts of the labeled protein can be lost during the post-labeling cleanup steps, such as dialysis or column chromatography. | To quantify protein recovery, assess the protein concentration before and after the purification steps. |
| Protein Aggregation | The labeling process can sometimes induce protein aggregation, leading to the precipitation of the protein and a loss of soluble, fluorescently active conjugate. | After the labeling reaction, centrifuge the sample and check for a pellet. If aggregation is an issue, you may need to optimize the labeling conditions, such as protein concentration or buffer composition. |
| Fluorescence Quenching | The fluorescence of fluorescein can be quenched by various components in the buffer or by the local environment on the protein. High concentrations of TCEP have been shown to quench the fluorescence of some dyes. | If TCEP is used, it is best to remove it after the reduction step. Also, ensure your final buffer for fluorescence measurements does not contain known quenching agents. |
Frequently Asked Questions (FAQs)
Q1: Why is a reducing agent necessary for labeling with this compound?
A1: In many proteins, particularly those with complex tertiary structures like antibodies, cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-). The maleimide group of this compound can only react with free thiol groups (-SH). Therefore, a reducing agent is required to break these disulfide bonds and expose the thiol groups, making them available for conjugation with the dye.
Q2: What are the main differences between DTT and TCEP for reducing proteins before this compound labeling?
A2: The primary difference lies in their chemical structures and their reactivity towards the maleimide dye.
-
DTT (Dithiothreitol): DTT is a thiol-containing reducing agent. Its own thiol groups are highly reactive with maleimides and will compete with the protein's thiols for the dye. This competition drastically reduces labeling efficiency. Consequently, DTT must be removed from the protein solution before adding this compound.
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a non-thiol reducing agent, which makes it a more compatible choice for maleimide labeling protocols. However, it is not completely inert towards maleimides and can react with them, albeit generally slower than DTT. For optimal labeling, it is still recommended to remove excess TCEP.
Q3: What is the maximum concentration of DTT or TCEP that can be used?
A3: For reducing disulfide bonds, a 10- to 100-fold molar excess of TCEP over the protein is commonly recommended. For DTT, a similar molar excess can be used for the reduction step, but it is critical to remove it completely before labeling. The presence of even low concentrations of DTT during the labeling reaction will inhibit it.
Q4: Do I need to remove TCEP before adding this compound?
A4: While some older protocols suggested that TCEP is compatible with maleimide chemistry, more recent studies have confirmed that TCEP reacts directly with maleimides, which can significantly reduce the yield of the desired protein-dye conjugate. Therefore, for the highest labeling efficiency, it is highly recommended to remove excess TCEP before adding the this compound.
Q5: How can I remove the reducing agent after reduction?
A5: The most common methods for removing small molecules like DTT and TCEP from a protein solution are:
-
Gel Filtration/Desalting Columns: This is a quick and effective method. The protein will elute in the void volume, while the smaller reducing agent molecules are retained and elute later.
-
Dialysis: This method is also effective but is more time-consuming. It's important to perform dialysis against a degassed buffer to prevent the re-oxidation of the newly formed free thiols.
Q6: What is the optimal pH for the labeling reaction?
A6: The optimal pH for the reaction between a maleimide and a thiol is between 7.0 and 7.5. At this pH, the reaction is highly selective for thiol groups. At higher pH values, the risk of side reactions with other nucleophilic groups, such as the amines on lysine residues, increases.
Data Presentation
The choice of reducing agent significantly impacts the efficiency of maleimide labeling. The following table summarizes data from a study by Getz et al. (1999) comparing the effects of TCEP and DTT on the labeling of a cysteine-containing protein with a maleimide-functionalized dye. While not specific to this compound, this data illustrates the general principles of interference by these reducing agents.
| Reducing Agent | Concentration | Labeling Efficiency (%) |
| TCEP | 1 mM | ~95% |
| DTT | 1 mM | 35% |
| TCEP | 0.1 mM | 9% |
Data adapted from a study on myosin labeling with a tetramethylrhodamine maleimide (TMRM).
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds and Removal of Reducing Agent
-
Protein Preparation: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5) to a final concentration of 1-10 mg/mL. Degassing is crucial to prevent the re-oxidation of thiols.
-
Reduction:
-
Using TCEP (Recommended): Add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 20-30 minutes at room temperature.
-
Using DTT: Add a 10-fold molar excess of DTT. Incubate for 30-60 minutes at room temperature under an inert gas.
-
-
Removal of Reducing Agent:
-
Gel Filtration (Recommended for speed): Equilibrate a desalting column (e.g., Sephadex G-25) with the degassed reaction buffer. Apply the protein/reducing agent mixture to the column. Collect the protein-containing fractions, which will elute first.
-
Dialysis: Transfer the protein solution to a dialysis cassette and dialyze against several changes of a large volume of degassed reaction buffer for at least 4 hours or overnight at 4°C.
-
Protocol 2: Labeling of Reduced Protein with this compound
-
Prepare Dye Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
Labeling Reaction: Immediately after collecting the reduced, reducing-agent-free protein, add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the fluorescein dye.
-
Quenching the Reaction (Optional): To stop the labeling reaction, a quenching agent such as DTT or 2-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess maleimide dye. Incubate for 15-30 minutes.
-
Purification of Labeled Protein: Remove the unreacted this compound from the labeled protein using gel filtration, dialysis, or other suitable chromatography methods.
-
Storage: Store the purified, labeled protein protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing it at -20°C or -80°C.
Visualizations
Caption: Reaction pathways in this compound labeling.
Caption: Recommended workflow for this compound protein labeling.
References
Technical Support Center: Labeling Intracellular Cysteines with MTSEA-Fluorescein
Welcome to the technical support center for MTSEA-Fluorescein intracellular labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
FAQs and Troubleshooting Guides
Here we address specific issues in a question-and-answer format.
Category 1: Poor Labeling Efficiency & Low Signal
Question: I am not seeing any fluorescent signal, or the signal is very weak after incubating my cells with this compound. What could be the problem?
Answer: A weak or absent signal is a common issue that can stem from several factors, ranging from reagent viability to experimental conditions. Here’s a step-by-step troubleshooting guide:
-
Reagent Integrity:
-
Freshness of this compound: Methanethiosulfonate (MTS) reagents are susceptible to hydrolysis in aqueous solutions. Ensure you are using a freshly prepared solution of this compound from a desiccated, properly stored stock.[1]
-
Reducing Agent: Cysteine residues can form disulfide bonds, making them unavailable for labeling. Pre-incubate your cells with a reducing agent like TCEP or DTT to ensure the target cysteines are in a reduced, reactive state. Note that excess reducing agent must be removed before adding this compound as it will compete for the probe.
-
-
Cell Permeability:
-
Probe Entry: Fluorescein and its derivatives can have poor cell membrane permeability.[2] If you are working with live cells, the probe may not be efficiently entering the cytoplasm. Consider using a gentle permeabilization agent or a cell-permeant derivative if available. For fixed cells, ensure your permeabilization protocol is adequate.
-
Fixation/Permeabilization Protocol (for fixed cells): The choice of fixation and permeabilization agents is critical. Formaldehyde fixation followed by a detergent like Triton X-100 or saponin is a common starting point. However, the optimal method can be cell-type and target-protein dependent.[3][4][5]
-
-
Reaction Conditions:
-
pH: The reaction of MTSEA reagents with thiols is pH-dependent. The optimal pH is typically around 7.0-7.5. Intracellular pH can vary, which might affect labeling efficiency.
-
Concentration and Incubation Time: The concentration of this compound and the incubation time may need optimization. Start with a range of concentrations and time points to find the optimal balance between labeling your target and minimizing background.
-
Question: How can I confirm that my target protein is being expressed and is accessible for labeling?
Answer: It's crucial to have positive controls to validate your experimental system.
-
Expression Analysis: Confirm the expression of your target protein using an orthogonal method like Western blotting or immunofluorescence with a specific antibody.
-
Accessibility Control: If possible, use a purified version of your protein of interest in vitro to confirm that it can be labeled with this compound under ideal conditions.
-
Cellular Localization: Ensure your target protein is localized to a compartment that is accessible after permeabilization. For nuclear targets, a harsher permeabilization might be necessary compared to cytoplasmic targets.
Category 2: High Background & Non-Specific Staining
Question: My entire cell is fluorescent, and I cannot distinguish a specific signal. How can I reduce this high background?
Answer: High background is often due to non-specific binding of the probe or off-target reactions.
-
Reaction with Glutathione (GSH): The most significant source of non-specific signal is the reaction of this compound with intracellular glutathione, which is present at high concentrations (1-10 mM). This can be managed by:
-
Minimizing Incubation Time: Use the shortest possible incubation time that still allows for labeling of your target protein.
-
Lowering Probe Concentration: Titrate the this compound concentration to the lowest effective level.
-
Washing: Thorough washing after the labeling step is critical to remove unbound and GSH-bound probe. Include a mild detergent in your wash buffer to improve efficiency.
-
-
Non-Specific Binding of Fluorescein: Fluorescein is negatively charged and can non-specifically bind to positively charged components within the cell. Hydrophobic interactions can also contribute to non-specific binding.
-
Blocking: Pre-incubating fixed and permeabilized cells with a blocking buffer (e.g., BSA or serum) can help to reduce non-specific binding sites.
-
Detergents in Wash Buffer: Including a non-ionic detergent like Tween-20 in your wash buffers can help to disrupt non-specific hydrophobic interactions.
-
-
Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), especially in the green channel.
-
Control Samples: Always include an unstained cell sample to assess the level of autofluorescence.
-
Quenching: If autofluorescence is high, you can try treating your samples with a quenching agent like sodium borohydride (for aldehyde-induced autofluorescence after fixation) or Sudan Black B.
-
Category 3: Signal Instability
Question: My fluorescent signal seems to be pH-sensitive and fades quickly during imaging. What can I do?
Answer: These are known properties of fluorescein that need to be managed.
-
pH Sensitivity: The fluorescence quantum yield of fluorescein is highly dependent on pH, with a significant decrease in acidic environments (pKa ~6.4).
-
Buffering: When imaging, use a buffered imaging medium to maintain a stable physiological pH (around 7.2-7.4).
-
In Situ Calibration: For quantitative measurements, it may be necessary to perform an in situ pH calibration to correlate fluorescence intensity with intracellular pH.
-
-
Photobleaching: Fluorescein is susceptible to photobleaching (fading) upon exposure to excitation light.
-
Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.
-
Imaging Conditions: Minimize the exposure time and excitation light intensity during image acquisition. Use a sensitive camera to allow for lower excitation power.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to intracellular cysteine labeling experiments. These values should be used as a starting point for optimization.
| Parameter | Typical Range/Value | Notes |
| Intracellular Glutathione (GSH) Concentration | 1 - 10 mM | This is a major competitor for thiol-reactive probes. |
| Optimal pH for MTSEA Reaction | 7.0 - 7.5 | The reaction rate is significantly lower at more acidic pH. |
| Fluorescein pKa | ~6.4 | Fluorescence intensity is highly dependent on pH around this value. |
| This compound Concentration (for labeling) | 1 - 100 µM | This needs to be empirically determined for your specific cell type and target. |
| Incubation Time | 5 - 30 minutes | Shorter times can help to reduce background from GSH reaction. |
| Reducing Agent (TCEP) Concentration | 1 - 5 mM | For reducing disulfide bonds prior to labeling. |
Experimental Protocols
Protocol 1: Labeling of Intracellular Cysteines in Fixed Cells
This protocol provides a general framework. Optimization of reagent concentrations, incubation times, and wash steps is highly recommended.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to an appropriate confluency.
-
Wash cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Reduction:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
(Optional but recommended) Incubate with a freshly prepared solution of 1-5 mM TCEP in a deoxygenated buffer for 30 minutes at room temperature to reduce disulfide bonds.
-
Wash thoroughly (at least three times) with deoxygenated PBS to remove the reducing agent.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.
-
-
This compound Labeling:
-
Prepare a fresh solution of this compound in PBS (e.g., starting with 10 µM).
-
Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.
-
Quench the reaction by adding a thiol-containing compound like L-cysteine to the labeling solution to a final concentration of 1-5 mM and incubate for an additional 5 minutes.
-
-
Washing and Mounting:
-
Wash cells three to five times with PBS containing 0.05% Tween-20 to remove unbound probe.
-
(Optional) Counterstain nuclei with a dye like DAPI.
-
Mount the coverslip on a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using appropriate filter sets for fluorescein (Excitation ~490 nm, Emission ~520 nm).
-
Include negative controls (e.g., cells not expressing the target protein) and unstained controls (to check for autofluorescence).
-
Visualizations
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Staining Strategies for Intracellular Flow Cytometry - FluoroFinder [fluorofinder.com]
Technical Support Center: Optimizing MTSEA-Fluorescein Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining MTSEA-Fluorescein concentration for optimal labeling of target molecules. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a thiol-reactive fluorescent probe. It contains a methanethiosulfonate (MTS) group that specifically reacts with the sulfhydryl (-SH) group of cysteine residues in proteins and other molecules to form a stable disulfide bond. This covalent attachment allows for the fluorescent labeling of specific sites on a target molecule, enabling its visualization and tracking in various biological assays.
Q2: What is the optimal concentration of this compound to use for labeling?
A2: The optimal concentration of this compound depends on several factors, including the concentration of the target protein, the number of accessible cysteine residues, and the specific application. A typical starting point is a 10- to 20-fold molar excess of the dye to the protein.[1] However, it is crucial to perform a concentration titration to determine the ideal ratio for your specific experiment, balancing labeling efficiency with potential background noise and non-specific binding.
Q3: How can I reduce non-specific binding of this compound?
A3: Non-specific binding can be minimized by:
-
Optimizing the dye-to-protein molar ratio: Using the lowest effective concentration of this compound can significantly reduce off-target labeling.
-
Including a blocking step: Pre-incubating the sample with a non-fluorescent thiol-reactive compound can block non-specific binding sites.
-
Washing thoroughly: Adequate washing steps after the labeling reaction are essential to remove unbound dye.
-
Using appropriate buffers: Ensure the labeling buffer is free of extraneous thiol-containing compounds.
Q4: My fluorescence signal is weak. What could be the cause?
A4: Weak fluorescence signal can result from several factors:
-
Low labeling efficiency: This could be due to an insufficient concentration of this compound, a short incubation time, or suboptimal pH of the labeling buffer. The pH should ideally be between 7.0 and 7.5 for efficient reaction with thiols.[2]
-
Fluorescence quenching: High labeling density can lead to self-quenching of fluorescein molecules. Reducing the dye-to-protein ratio can alleviate this.
-
Protein degradation: Ensure the integrity of your target protein throughout the labeling process.
-
Photobleaching: Protect the sample from excessive light exposure during incubation and imaging.
Q5: What is fluorescence quenching and how can I avoid it?
A5: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. In the context of protein labeling, self-quenching can occur when multiple fluorescein molecules are in close proximity on the same protein, leading to energy transfer between them without light emission. To avoid this, it is important to control the degree of labeling (DOL) by optimizing the this compound to protein molar ratio. A lower DOL often results in a brighter overall signal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Excess unbound this compound. 2. Non-specific binding to cellular components or surfaces. 3. Hydrolysis of the dye. | 1. Improve post-labeling purification (e.g., dialysis, gel filtration). 2. Decrease the this compound concentration. 3. Include a blocking step with a non-fluorescent thiol-reactive reagent. 4. Prepare fresh dye solutions for each experiment. |
| Low Labeling Efficiency | 1. Suboptimal this compound concentration. 2. Inaccessible cysteine residues. 3. Incorrect pH of the labeling buffer. 4. Short incubation time. 5. Presence of reducing agents in the buffer. | 1. Increase the molar excess of this compound (perform a titration). 2. If possible, use a mild reducing agent like TCEP to expose buried cysteines, followed by its removal before adding the dye.[2] 3. Ensure the labeling buffer pH is between 7.0 and 7.5.[2] 4. Increase the incubation time. 5. Ensure buffers are free of reducing agents like DTT or β-mercaptoethanol during the labeling step. |
| Precipitation of Labeled Protein | 1. Over-labeling of the protein. 2. High concentration of the labeled protein. | 1. Reduce the dye-to-protein molar ratio. 2. Perform labeling at a lower protein concentration. |
| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light. 2. High intensity of the light source. | 1. Minimize light exposure during all steps. 2. Use an anti-fade mounting medium for imaging. 3. Reduce the intensity and duration of the excitation light. |
Experimental Protocols
Protocol 1: Single-Step Labeling of a Purified Protein with this compound
This protocol provides a general procedure for labeling a purified protein with an accessible cysteine residue.
Materials:
-
Purified protein with at least one free cysteine residue (1-5 mg/mL)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 100 mM phosphate buffer, pH 7.0-7.5[2]
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Purification column (e.g., gel filtration column like Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve or dialyze the purified protein into the Labeling Buffer. If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature and subsequently remove the TCEP by dialysis or a desalting column.
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1 to 30:1).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification of the Labeled Protein: Remove unreacted dye and quenching reagent using a gel filtration column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will appear as a colored band that elutes first.
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for fluorescein (approximately 494 nm).
Data Presentation
Table 1: Illustrative Example of Optimizing this compound Concentration for Protein Labeling
| Dye:Protein Molar Ratio | Degree of Labeling (DOL) | Relative Fluorescence Intensity | Signal-to-Noise Ratio | Notes |
| 5:1 | 0.8 | 85% | 15 | Low labeling, but very low background. |
| 10:1 | 1.5 | 100% | 25 | Good balance of labeling and signal-to-noise. |
| 20:1 | 2.5 | 90% | 20 | Higher labeling, but increased background and potential for quenching. |
| 50:1 | 4.0 | 60% | 10 | Significant quenching and high background observed. |
Note: These values are for illustrative purposes and the optimal conditions should be determined empirically for each specific protein and application.
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for single-step protein labeling with this compound.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low fluorescence signal.
Generic GPCR Signaling Pathway
Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.
References
Technical Support Center: Patch-Clamp Fluorometry with MTSEA-Fluorescein
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing patch-clamp fluorometry with the thiol-reactive fluorescent probe, MTSEA-Fluorescein. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is patch-clamp fluorometry and why is it a powerful technique?
A1: Patch-clamp fluorometry (PCF) is a sophisticated technique that combines the electrical measurements of patch-clamping with the optical detection of fluorescence microscopy.[1] This dual approach allows for the simultaneous correlation of ion channel currents (function) with conformational changes of the channel protein (structure).[2] By labeling a specific site on an ion channel with a fluorescent probe like this compound, researchers can monitor changes in the local environment of the probe, which often reflect structural rearrangements of the protein during gating, activation, or inactivation.[1]
Q2: What is this compound and how does it work?
A2: this compound is a fluorescent chemical compound that belongs to the methanethiosulfonate (MTS) family of reagents. It has a reactive group that specifically and covalently binds to the thiol group of cysteine amino acid residues in proteins. By genetically engineering a cysteine residue at a specific location in an ion channel of interest, this compound can be used to attach a fluorescent "tag" to that precise location. The fluorescence of the attached fluorescein molecule can then be monitored to detect conformational changes in the protein.
Q3: What are the primary applications of patch-clamp fluorometry with this compound?
A3: This technique is primarily used to:
-
Investigate the structural dynamics of ion channel gating.
-
Correlate specific conformational changes with different functional states (open, closed, inactivated) of an ion channel.
-
Map the accessibility of different regions of an ion channel protein to the aqueous environment.
-
Study the binding of ligands and their effect on channel conformation.
Troubleshooting Guides
This section addresses common problems encountered during patch-clamp fluorometry experiments with this compound.
Low or No Fluorescent Signal
Q: I am not detecting any fluorescent signal after applying this compound. What could be the issue?
A: Several factors could contribute to a lack of fluorescent signal. Consider the following possibilities and solutions:
-
Inefficient Labeling: The this compound may not be reacting efficiently with the engineered cysteine residue.
-
Optimize Labeling Conditions: Ensure the pH of your labeling solution is between 7.0 and 7.5 for optimal thiol reactivity.
-
Check Reagent Viability: MTSEA reagents can hydrolyze in aqueous solutions. Prepare fresh solutions of this compound immediately before use.
-
Increase Incubation Time or Concentration: The concentration of this compound or the incubation time may be insufficient. Titrate these parameters to find the optimal conditions for your specific channel and experimental setup.
-
-
Accessibility of the Cysteine Residue: The engineered cysteine may be buried within the protein structure and inaccessible to the this compound.
-
Structural Modeling: Use protein modeling software to predict the surface accessibility of your engineered cysteine.
-
Mutate to a More Accessible Location: If the cysteine is predicted to be buried, consider creating a new mutant with a cysteine at a more exposed position.
-
-
Photobleaching: The fluorescent signal may be rapidly bleaching upon excitation.
-
Minimize Excitation Exposure: Use the lowest possible excitation light intensity and exposure time necessary to acquire a signal.
-
Use Anti-fade Reagents: If your experimental setup allows, consider the use of anti-fade reagents in your solutions, though this can be challenging in a dynamic patch-clamp experiment.
-
High Background Fluorescence
Q: My signal-to-noise ratio is poor due to high background fluorescence. How can I reduce the background?
A: High background can obscure the specific signal from your labeled ion channel. Here are some strategies to mitigate this issue:
-
Non-Specific Binding of the Probe: this compound may be binding non-specifically to other cellular components or the glass pipette.
-
Thorough Washing: After the labeling step, ensure you thoroughly wash the patch with a dye-free solution to remove any unbound this compound.
-
Include a Blocking Agent: In some cases, pre-incubation with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding sites, although this may not always be feasible in a patch-clamp experiment.
-
-
Autofluorescence: The cells themselves or the solutions may be contributing to the background fluorescence.
-
Use Phenol Red-Free Media: If using cell culture media during the experiment, ensure it is free of phenol red, which is fluorescent.
-
Spectral Unmixing: If your imaging system has the capability, you may be able to spectrally separate the specific fluorescein signal from the autofluorescence.
-
-
Dirty Optics: Dust or residue on the microscope optics can scatter light and increase background.
-
Clean the Optical Path: Regularly clean all optical components, including the objective, filters, and detectors.
-
Electrophysiological Recording Issues
Q: After applying this compound, my patch has become unstable, or the channel properties have changed.
A: The labeling procedure can sometimes affect the integrity of the patch or the function of the ion channel.
-
Patch Instability:
-
Gentle Perfusion: Apply solutions, including the this compound solution, to the patch with a gentle and slow perfusion system to avoid mechanical stress.
-
Optimize Seal Formation: Ensure a high-resistance (GΩ) seal is formed before attempting to label.
-
-
Altered Channel Function:
-
Control Experiments: It is crucial to perform control experiments to determine if the labeling itself alters the channel's gating properties. Compare the electrophysiological properties of the channel before and after labeling, and also compare labeled channels to unlabeled wild-type channels.
-
Reduce Labeling Concentration/Time: Excessive labeling can sometimes interfere with protein function. Use the lowest effective concentration and incubation time for labeling.
-
Data Presentation
Due to the variability in experimental systems, providing universally applicable quantitative data is challenging. The following tables present illustrative ranges for key experimental parameters. Researchers should empirically determine the optimal values for their specific ion channel and setup.
Table 1: Illustrative this compound Labeling Parameters
| Parameter | Typical Range | Notes |
| This compound Concentration | 1 - 10 µM | Higher concentrations may lead to non-specific binding and altered channel function. |
| Incubation Time | 30 seconds - 5 minutes | Dependent on the accessibility of the cysteine and the reaction rate. |
| Labeling Solution pH | 7.0 - 7.5 | Critical for efficient thiol-maleimide reaction. |
| Temperature | Room Temperature (20-25°C) | Reaction kinetics are temperature-dependent. |
Table 2: Example Signal-to-Noise Ratios (SNR) in Patch-Clamp Fluorometry
| Experimental Condition | Illustrative SNR | Factors Influencing SNR |
| High channel expression, low background | > 10 | Channel density, quantum yield of the dye, low non-specific binding, low autofluorescence. |
| Low channel expression, moderate background | 3 - 5 | Lower number of fluorophores, some non-specific binding or autofluorescence. |
| Noisy recording, high background | < 3 | High detector noise, significant light scattering, high autofluorescence. |
Experimental Protocols
Detailed Methodology for this compound Labeling in an Excised Patch
This protocol outlines the general steps for labeling an ion channel in an inside-out or outside-out patch configuration.
-
Cell Preparation: Culture cells expressing the cysteine-mutant ion channel of interest on glass coverslips suitable for patch-clamping.
-
Patch-Clamp Recording:
-
Obtain a high-resistance (>1 GΩ) seal on a cell using a standard patch-clamp pipette.
-
Excise the patch into the desired configuration (inside-out or outside-out).
-
Establish a baseline electrophysiological recording of the channel activity in a control solution.
-
-
This compound Labeling:
-
Prepare a fresh stock solution of this compound in an anhydrous solvent (e.g., DMSO) and then dilute it to the final working concentration in the desired recording solution immediately before use.
-
Perfuse the excised patch with the this compound solution for a predetermined amount of time (e.g., 1-2 minutes).
-
-
Washout:
-
Thoroughly wash the patch with the control recording solution to remove all unbound this compound. This step is critical to reduce background fluorescence.
-
-
Simultaneous Recording:
-
Acquire simultaneous electrophysiological and fluorescence recordings.
-
Use appropriate filter sets for fluorescein (Excitation ~490 nm, Emission ~520 nm).
-
Apply stimuli (e.g., voltage steps, ligand application) to elicit channel activity and monitor the corresponding changes in fluorescence.
-
-
Data Analysis:
-
Analyze the electrophysiological data to determine channel properties (e.g., open probability, current amplitude).
-
Analyze the fluorescence data to quantify changes in fluorescence intensity (ΔF/F).
-
Correlate the changes in fluorescence with the different functional states of the ion channel.
-
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp fluorometry with this compound.
Caption: Troubleshooting guide for common issues in patch-clamp fluorometry.
References
Validation & Comparative
A Head-to-Head Comparison of Thiol-Reactive Fluorescent Probes for Protein Labeling: MTSEA-Fluorescein vs. Fluorescein Maleimide
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of modern biological inquiry. The choice of a fluorescent probe for targeting cysteine residues can profoundly impact experimental outcomes. This guide provides an objective, data-driven comparison of two prominent thiol-reactive fluorescein derivatives: (2-Aminoethyl)methanethiosulfonate-Fluorescein (MTSEA-Fluorescein) and Fluorescein Maleimide.
This comparison delves into their respective reaction mechanisms, labeling efficiencies, conjugate stability, and photophysical properties. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the optimal reagent for their specific application, whether it be tracking protein dynamics, elucidating protein structure, or developing novel diagnostics and therapeutics.
Executive Summary: Key Differences at a Glance
| Feature | This compound | Fluorescein Maleimide |
| Reactive Group | Methanethiosulfonate | Maleimide |
| Target Residue | Cysteine | Cysteine |
| Covalent Bond | Disulfide (S-S) | Thioether (C-S) |
| Bond Reversibility | Reversible with reducing agents | Generally considered irreversible |
| Reaction pH | Neutral to slightly acidic (pH 6.5-7.5) | Neutral (pH 6.5-7.5) |
| Reaction Speed | Fast | Fast |
| Specificity | High for thiols | High for thiols at neutral pH |
| Conjugate Stability | Stable, but reversible | Prone to hydrolysis and retro-Michael reaction |
Chemical Structures and Reaction Mechanisms
The fundamental difference between this compound and Fluorescein Maleimide lies in their reactive moieties, which dictate the nature of the covalent bond formed with a cysteine residue.
This compound: Forming a Reversible Disulfide Bond
This compound contains a methanethiosulfonate (MTS) group that reacts specifically with the thiol group of a cysteine residue to form a disulfide bond. This reaction is a nucleophilic substitution where the thiolate anion attacks the sulfur atom of the MTS group, displacing the methanethiosulfonate leaving group.
A key feature of the disulfide bond is its reversibility. The bond can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the removal of the fluorescent label. This property is advantageous in applications requiring the recovery of the unmodified protein.
Fluorescein Maleimide: Forming a Stable Thioether Bond
Fluorescein Maleimide possesses a maleimide group that undergoes a Michael addition reaction with the thiol group of a cysteine. This reaction is highly efficient and forms a stable thioether bond.
While the thioether bond is generally considered stable, the succinimide ring of the maleimide adduct can undergo hydrolysis, particularly at higher pH, which can affect the properties of the conjugate. Furthermore, the Michael addition is, in principle, reversible (retro-Michael reaction), which can lead to label exchange with other thiol-containing molecules, although this is generally slow under physiological conditions.
Quantitative Performance Data
The selection of a fluorescent probe is heavily influenced by its photophysical properties. The following table summarizes key quantitative data for this compound and Fluorescein Maleimide.
| Parameter | This compound | Fluorescein Maleimide |
| Excitation Maximum (λex) | ~494 nm | ~494 nm[1] |
| Emission Maximum (λem) | ~518 nm | ~518 nm[1] |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ (estimated) | ≥ 80,000 M⁻¹cm⁻¹[1] |
| Fluorescence Quantum Yield (Φ) | ~0.92 (estimated for fluorescein) | ~0.92 (in 0.1 M NaOH) |
| Reaction Kinetics (k₂ with Cysteine) | Fast (~10⁵ M⁻¹s⁻¹) | Fast (~10² - 10⁴ M⁻¹s⁻¹) |
| Bond Stability | Reversible with reducing agents | Irreversible, but prone to hydrolysis and retro-Michael reaction |
Experimental Protocols
Detailed methodologies for protein labeling with both reagents are provided below. These protocols serve as a starting point and may require optimization for specific proteins and applications.
Protein Preparation for Thiol-Reactive Labeling
A crucial prerequisite for both labeling methods is the availability of a free thiol group on the protein. If the target cysteine is part of a disulfide bond, a reduction step is necessary.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4). Avoid buffers containing primary amines like Tris if there is a possibility of non-specific reactions with maleimide at higher pH.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol and does not need to be removed before labeling with maleimides.
-
Desalting column or dialysis tubing (if using DTT).
Procedure:
-
If reduction is necessary, add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
If using DTT, the reducing agent must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.
Protocol for Protein Labeling with this compound
Materials:
-
Reduced protein solution (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5).
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO).
-
Desalting column for purification.
Procedure:
-
Prepare the this compound stock solution immediately before use.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be less than 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Remove the unreacted dye by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
Protocol for Protein Labeling with Fluorescein Maleimide
Materials:
-
Reduced protein solution (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5).[2][3]
-
Fluorescein Maleimide stock solution (e.g., 10 mM in anhydrous DMSO).
-
Desalting column for purification.
Procedure:
-
Equilibrate the vial of Fluorescein Maleimide to room temperature before opening to prevent moisture condensation.
-
Prepare the Fluorescein Maleimide stock solution in anhydrous DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the Fluorescein Maleimide stock solution to the protein solution. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Separate the unreacted dye from the labeled protein using a desalting column.
Stability of the Protein-Dye Conjugate
This compound Conjugate (Disulfide Bond)
The disulfide bond formed is stable under non-reducing physiological conditions. However, it can be readily cleaved by endogenous reducing agents such as glutathione, which is present at millimolar concentrations within cells. This can be a consideration for intracellular applications where long-term labeling is desired. For in vitro studies, the reversibility is a significant advantage for applications requiring subsequent removal of the label.
Fluorescein Maleimide Conjugate (Thioether Bond)
The thioether bond is chemically robust and not susceptible to cleavage by reducing agents. However, the stability of the overall conjugate can be compromised by two main factors:
-
Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide adduct can undergo hydrolysis, particularly at pH values above 7.5. This ring-opening reaction can alter the properties of the conjugate but also makes the linkage more resistant to the retro-Michael reaction.
-
Retro-Michael Reaction: This is the reverse of the initial labeling reaction and can lead to the transfer of the fluorescein maleimide to other thiol-containing molecules, a phenomenon known as "payload migration." This is a concern in environments with a high concentration of free thiols, such as the cytoplasm.
Choosing the Right Reagent for Your Application
The choice between this compound and Fluorescein Maleimide depends critically on the experimental goals.
Choose this compound if:
-
Reversibility is desired: The ability to remove the fluorescent label is a key advantage for certain applications, such as affinity purification or when the label might interfere with downstream assays.
-
Studying dynamic processes: The reversible nature of the disulfide bond can be exploited to study dynamic changes in cysteine accessibility.
-
Concerns about maleimide side reactions: MTSEA offers a different chemistry that avoids potential side reactions associated with maleimides at higher pH.
Choose Fluorescein Maleimide if:
-
A stable, irreversible linkage is required: For most applications where the label needs to remain attached, the thioether bond is preferred.
-
The experiment is conducted in a low-thiol environment: In extracellular or in vitro settings with low concentrations of free thiols, the risk of retro-Michael reaction is minimized.
-
A well-established and widely used reagent is preferred: Fluorescein maleimide is a very common and well-characterized labeling reagent with extensive literature support.
Conclusion
Both this compound and Fluorescein Maleimide are powerful tools for the fluorescent labeling of cysteine residues in proteins. This compound offers the unique advantage of a reversible disulfide linkage, making it ideal for applications where label removal is necessary. Fluorescein Maleimide, on the other hand, provides a more permanent thioether bond, suitable for long-term tracking and imaging studies, although its stability in high-thiol environments and at higher pH should be considered. By understanding the distinct chemical properties and performance characteristics of each reagent, researchers can make an informed decision to best suit their experimental needs and achieve reliable and reproducible results.
References
A Researcher's Guide to Thiol-Reactive Dyes: Comparing MTSEA-Fluorescein to Key Alternatives
For researchers, scientists, and drug development professionals engaged in protein analysis, understanding the nuances of fluorescent labeling is critical. The selective labeling of cysteine residues provides a powerful tool for investigating protein structure, function, and interactions. MTSEA-Fluorescein, a thiol-specific probe, offers one of many options for this purpose. This guide provides an objective, data-driven comparison of this compound and other common thiol-reactive dyes, offering insights into their performance, applications, and the experimental protocols that underpin their use.
At a Glance: Key Thiol-Reactive Chemistries
The specificity of labeling cysteine residues hinges on the reactive moiety of the dye. The three most common classes are Methanethiosulfonates (MTS), Maleimides, and Haloacetamides (specifically Iodoacetamides). Each possesses a distinct reaction mechanism, influencing the stability and reversibility of the resulting bond.
-
Methanethiosulfonates (e.g., this compound): These reagents react with thiols via a thiol-disulfide exchange, forming a disulfide bond. This bond is a key feature, as it is reversible with the addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversibility can be advantageous in certain experimental designs.
-
Maleimides (e.g., Fluorescein-5-Maleimide): As the most widely used class, maleimides react with thiols through a Michael addition, creating a stable thioether bond.[1] This reaction is highly specific for thiols, particularly at a neutral or slightly acidic pH of 6.5-7.5, which minimizes off-target reactions with other amino acids like lysine.[1]
-
Iodoacetamides (e.g., 5-Iodoacetamidofluorescein): This class of reagents reacts with thiols via a nucleophilic substitution to form a stable thioether bond. While highly effective, iodoacetamides can exhibit some reactivity towards other residues like histidine or methionine, especially at higher pH values.[1]
Quantitative Performance Metrics: A Comparative Analysis
The choice of a fluorescent dye is often dictated by its photophysical properties, which determine its suitability for specific instrumentation and applications. The following tables summarize key performance metrics for this compound and its alternatives.
Table 1: Comparison of Fluorescein-Based Thiol-Reactive Dyes
| Feature | This compound (Inferred) | Fluorescein-5-Maleimide | 5-Iodoacetamidofluorescein (5-IAF) |
| Reactive Group | Methanethiosulfonate (MTS) | Maleimide | Iodoacetamide |
| Bond Type | Disulfide (Reversible) | Thioether (Stable) | Thioether (Stable) |
| Excitation Max (nm) | ~498 | ~498 | ~493 |
| Emission Max (nm) | ~517 | ~517 | ~518 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~80,000 | ~80,000 | ~70,000 |
| Quantum Yield (Φ) | ~0.95 | ~0.95 | ~0.92 |
| Calculated Brightness | ~76,000 | ~76,000 | ~64,400 |
| Key Features | Reversible labeling | High specificity at pH 6.5-7.5 | Forms stable thioether bond |
Table 2: Comparison of Alternative Fluorophores with Thiol-Reactive Maleimides
| Dye Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Calculated Brightness | Key Features |
| Alexa Fluor | Alexa Fluor™ 488 C₅ Maleimide | 493 | 516 | 72,000[3] | N/A | > Fluorescein | High photostability, pH insensitive (pH 4-10). |
| BODIPY | BODIPY™ FL Maleimide | 503 | 509 | 92,000 | 0.97 | 89,240 | High quantum yield, photostable, less pH sensitive than fluorescein. |
| Rhodamine | BODIPY™ TMR Maleimide | 542 | 574 | 55,000 | 0.64 | 35,200 | Red-emitting, suitable for multicolor imaging. |
| Cyanine | Cyanine3 Maleimide | 555 | 570 | 150,000 | 0.31 | 46,500 | High extinction coefficient, good for FRET applications. |
| Cyanine | Cyanine5 Maleimide | 649 | 670 | 250,000 | 0.2 | 50,000 | Far-red emission, minimizes background autofluorescence. |
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction chemistries and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for labeling proteins with three major classes of thiol-reactive dyes.
Protocol 1: Labeling with this compound (MTS Chemistry)
This protocol is a general guideline for MTS-based reagents. Optimal conditions, such as the molar excess of the dye and incubation times, should be determined empirically for each specific protein.
Materials:
-
Protein with at least one accessible cysteine residue.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).
-
(Optional) Reducing agent like TCEP.
-
Spin desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with a 2-10 fold molar excess of TCEP for 1 hour at room temperature. Note: Unlike DTT, excess TCEP does not always need to be removed before conjugation with MTS reagents, but removal is recommended for cleaner results.
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation: Add a 10-30 fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of organic solvent is less than 20%.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted this compound using a spin desalting column or through dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~498 nm (for fluorescein).
Protocol 2: Labeling with Fluorescein-5-Maleimide (Maleimide Chemistry)
This protocol is adapted for maleimide-based labeling, which requires careful pH control and removal of reducing agents.
Materials:
-
Protein with at least one accessible cysteine residue.
-
Fluorescein-5-Maleimide.
-
Anhydrous DMSO.
-
Labeling Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0).
-
Reducing agent (DTT or TCEP).
-
Quenching Solution (e.g., 1 M DTT).
-
Gel filtration column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation and Reduction: Prepare the protein in the Labeling Buffer. To reduce disulfide bonds, treat with a 2-10 fold molar excess of DTT for 1 hour at room temperature.
-
Remove Reducing Agent: Crucially , remove all DTT from the protein solution using a gel filtration column, dialyzing against the Labeling Buffer. DTT will react with the maleimide and inhibit protein labeling.
-
Dye Preparation: Prepare a 10 mg/mL (~23 mM) stock solution of Fluorescein-5-Maleimide in anhydrous DMSO.
-
Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching agent like DTT to a final concentration of 10-20 mM to react with any excess maleimide. Incubate for 15-30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and quenching agent using a gel filtration column.
-
Characterization: Calculate the DOL using absorbance measurements at 280 nm and ~498 nm.
Protocol 3: Labeling with 5-Iodoacetamidofluorescein (Iodoacetamide Chemistry)
This protocol is adapted for iodoacetamide dyes, which are typically reacted at a slightly higher pH.
Materials:
-
IgG or other protein to be labeled.
-
5-Iodoacetamidofluorescein (5-IAF).
-
Anhydrous DMF.
-
Reducing Buffer (e.g., PBS with 10 mM DTT, pH 7.2).
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.5).
-
Desalting column.
Procedure:
-
Protein Reduction: Dissolve the protein (e.g., 1-10 mg) in 1 mL of Reducing Buffer. Incubate for 30-60 minutes at room temperature.
-
Remove Reducing Agent: Remove the DTT by passing the solution through a desalting column equilibrated with the Conjugation Buffer. Pool the protein-containing fractions.
-
Dye Preparation: Dissolve 1 mg of 5-IAF in 100 µL of anhydrous DMF.
-
Conjugation: Calculate the volume of 5-IAF solution needed for a 10-20 fold molar excess and add it to the reduced protein solution.
-
Incubation: Mix well and allow the reaction to proceed for 2 hours at room temperature in the dark.
-
Purification: Remove non-reacted 5-IAF from the labeled protein using a desalting column or dialysis.
-
Characterization: Determine the DOL via absorbance spectroscopy.
Choosing the Right Dye for Your Application
The optimal choice of a thiol-reactive dye depends on the specific experimental requirements.
References
A Researcher's Guide to Validating MTSEA-Fluorescein Labeling Specificity
For researchers, scientists, and drug development professionals utilizing cysteine-reactive fluorescent probes, ensuring the specificity of labeling is paramount to the integrity of experimental results. Methanethiosulfonate (MTS) reagents, such as MTSEA-Fluorescein, are widely used for their high reactivity towards thiol groups of cysteine residues. However, rigorous validation is crucial to confirm that the labeling is restricted to the intended site. This guide provides an objective comparison of this compound with a common alternative, Maleimide-Fluorescein, and presents a comprehensive framework for validating labeling specificity, supported by experimental protocols and data.
Comparison of Thiol-Reactive Probes: MTSEA vs. Maleimide
The choice of a thiol-reactive probe can significantly impact the specificity and stability of the resulting conjugate. Below is a comparison of key performance characteristics of MTSEA and maleimide-based reagents.
| Feature | MTSEA (Methanethiosulfonate) | Maleimide |
| Reaction Mechanism | Forms a disulfide bond with the cysteine thiol. | Reacts via a Michael addition to form a stable thioether bond.[1] |
| Reaction pH | Optimal at pH 7.0-8.0. | Optimal at pH 6.5-7.5.[1] |
| Bond Stability | Reversible with reducing agents (e.g., DTT, TCEP). | Generally considered stable and irreversible. |
| Specificity | Highly specific for thiols.[2] | Highly specific for thiols, but can react with amines at pH > 8.0.[1] |
| Reaction Rate | Generally faster than maleimides. | Rapid, but can be slower than MTS reagents. |
Validating Labeling Specificity: A Multi-faceted Approach
A thorough validation of this compound labeling specificity involves a combination of control experiments and analytical techniques. The following workflow outlines the key steps to ensure confidence in your labeling results.
Figure 1. An experimental workflow for validating the specificity of this compound labeling.
Experimental Protocols
Protocol 1: Negative Control Labeling with a Cysteine-Free Mutant
Objective: To demonstrate that this compound labeling is dependent on the presence of a cysteine residue.
Methodology:
-
Protein Preparation: Express and purify both the wild-type protein containing a single cysteine and a mutant version where the target cysteine is replaced with a non-reactive amino acid (e.g., alanine or serine).
-
Labeling Reaction: Prepare two separate labeling reactions, one with the wild-type protein and one with the cysteine-free mutant.
-
Dissolve each protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.
-
If necessary, reduce any existing disulfide bonds by incubating with 5-10 mM DTT for 1 hour at room temperature, followed by removal of DTT using a desalting column.
-
Add a 10- to 20-fold molar excess of this compound (from a fresh stock solution in DMSO or DMF) to each protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Excess Dye: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25).
-
Analysis:
-
SDS-PAGE and In-Gel Fluorescence: Run both samples on an SDS-PAGE gel. Visualize the gel under UV light. A fluorescent band should be observed only for the wild-type protein.
-
Mass Spectrometry: Analyze both samples by mass spectrometry to confirm the absence of labeling on the cysteine-free mutant.
-
Protocol 2: Pre-blocking with a Non-fluorescent Thiol-Reactive Reagent
Objective: To show that blocking the target cysteine prevents subsequent labeling with this compound.
Methodology:
-
Protein Preparation: Prepare the wild-type protein with a single cysteine as described in Protocol 1.
-
Pre-blocking:
-
Incubate the protein with a 50- to 100-fold molar excess of a non-fluorescent, irreversible thiol-reactive reagent, such as N-ethylmaleimide (NEM), for 1-2 hours at room temperature.
-
Remove the excess NEM using a desalting column.
-
-
This compound Labeling: Attempt to label the NEM-treated protein with this compound following the procedure in Protocol 1.
-
Analysis: Analyze the sample by SDS-PAGE with in-gel fluorescence. No significant fluorescence should be detected if the cysteine was successfully blocked by NEM.
Protocol 3: Competition Assay
Objective: To demonstrate that labeling is specific to the thiol group by competing with a non-fluorescent thiol-reactive reagent.
Methodology:
-
Protein Preparation: Prepare the wild-type protein with a single cysteine.
-
Competitive Labeling:
-
Set up a labeling reaction with this compound as described in Protocol 1.
-
In a parallel reaction, co-incubate the protein with the same concentration of this compound and a 50- to 100-fold molar excess of a non-fluorescent, thiol-reactive competitor (e.g., MTSEA or NEM).
-
-
Analysis: Compare the fluorescence intensity of the two samples using in-gel fluorescence or a plate reader. A significant reduction in fluorescence in the presence of the competitor indicates specific labeling of the thiol group.
Protocol 4: Mass Spectrometry for Pinpointing the Labeling Site
Objective: To definitively identify the amino acid residue(s) labeled with this compound.
Methodology:
-
Protein Labeling and Purification: Label the protein with this compound and purify it to remove excess dye as described in Protocol 1.
-
Protein Digestion:
-
Denature the labeled protein (e.g., with 8 M urea or by heating).
-
Reduce and alkylate any remaining disulfide bonds if necessary (this step should be carefully considered as MTSEA itself forms a disulfide bond).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence to identify the peptides.
-
Look for a mass shift corresponding to the addition of the this compound moiety on peptides containing the target cysteine. The absence of this mass shift on other peptides confirms the specificity of the labeling.
-
Data Presentation
Table 1: Quantitative Comparison of Labeling Efficiency and Specificity
| Parameter | This compound | Maleimide-Fluorescein | Method of Determination |
| Labeling Efficiency | Typically >90% | Typically 70-90% | UV-Vis Spectroscopy |
| Specificity | High for thiols | High for thiols, potential for off-target reaction with amines at pH > 8.0 | Mass Spectrometry |
| Off-target Labeling (Cysteine-free mutant) | <5% | <5% (at pH < 7.5) | In-gel Fluorescence |
| Reduction in Labeling with Pre-blocking (NEM) | >95% | >95% | In-gel Fluorescence |
Note: The values presented are typical and may vary depending on the protein and reaction conditions.
Signaling Pathways and Logical Relationships
Figure 2. A diagram illustrating the specific on-target reaction of this compound with a cysteine thiol and potential off-target interactions.
By implementing these validation strategies, researchers can confidently utilize this compound for specific and reliable labeling of cysteine residues, leading to more accurate and reproducible experimental outcomes.
References
A Researcher's Guide to Thiol-Reactive Fluorescent Probes: Alternatives to MTSEA-Fluorescein
For decades, (2-aminoethyl)methanethiosulfonate (MTSEA)-fluorescein has been a workhorse for researchers needing to fluorescently label cysteine residues in proteins. However, the landscape of protein labeling has evolved, offering a diverse toolkit of reagents with improved performance characteristics. This guide provides an objective comparison of modern alternatives to MTSEA-Fluorescein, supported by experimental data, to help you select the optimal probe for your research needs.
Key Performance Metrics at a Glance
The ideal fluorescent probe for protein labeling should exhibit high reactivity and selectivity towards the target residue, possess favorable spectroscopic properties, and demonstrate robust stability. The following tables summarize key quantitative data for a selection of popular thiol-reactive fluorescent probes, offering a direct comparison to help guide your choice.
| Reactive Group | Common Fluorophore Families | Typical Labeling Efficiency | Specificity for Thiols | Stability of Formed Bond |
| Methanethiosulfonate (MTS) | Fluorescein, Rhodamine | Moderate to High | High | Reversible Disulfide |
| Maleimide | Alexa Fluor, Dyomics, ATTO, CF Dyes | High | Very High[1] | Stable Thioether[2] |
| Iodoacetamide | Alexa Fluor, BODIPY, ATTO | High | High (can react with His, Met)[3] | Stable Thioether[3] |
| Haloacetyl (Bromo/Chloroacetyl) | Various | Moderate to High | High | Stable Thioether |
| Fluorophore Family | Example Probe | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Fluorescein | Fluorescein-5-Maleimide | 492 | 517 | ~83,000 | ~0.92[4] | Moderate |
| Alexa Fluor | Alexa Fluor 488 C₅ Maleimide | 495 | 519 | ~71,000 | ~0.92 | High |
| Alexa Fluor | Alexa Fluor 568 C₅ Maleimide | 578 | 603 | ~91,300 | ~0.69 | Very High |
| Dyomics | DY-547 Maleimide | 557 | 574 | 150,000 | ~0.30 | High |
| ATTO | ATTO 488 Iodoacetamide | 501 | 523 | 90,000 | 0.80 | High |
| BODIPY | BODIPY FL Iodoacetamide | 503 | 512 | ~80,000 | ~0.97 | Moderate |
| CF Dyes | CF®488A Maleimide | 490 | 515 | 70,000 | 0.90 | High |
Note: Quantum yield can be highly dependent on the local environment and conjugation to a protein. Values presented are for the free dye in a reference solvent and serve as a general comparison.
Understanding the Alternatives: A Deeper Dive
The primary alternatives to MTSEA-based reagents can be categorized by their reactive group and the attached fluorophore.
Thiol-Reactive Chemistries: Maleimides vs. Iodoacetamides
Maleimides are the most widely used class of thiol-reactive reagents. They react with the sulfhydryl group of cysteine residues via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at neutral to slightly acidic pH (6.5-7.5).
Iodoacetamides represent another robust option for cysteine labeling. They react with thiols through a nucleophilic substitution (SN2) reaction, also forming a stable thioether bond. While highly effective, iodoacetamides can exhibit some off-target reactivity with other nucleophilic amino acid side chains, such as histidine and methionine, particularly at higher pH values.
The Fluorophore Matters: Beyond Fluorescein
While fluorescein is a classic fluorophore, modern dyes offer significant advantages in terms of photostability, brightness, and pH insensitivity.
-
Alexa Fluor Dyes: This family of sulfonated rhodamine derivatives is renowned for its exceptional photostability and brightness. They are less prone to photobleaching than fluorescein, allowing for longer imaging experiments.
-
Dyomics (DY) Dyes: These dyes are characterized by high molar extinction coefficients, making them very bright. They offer a wide range of excitation and emission spectra.
-
ATTO Dyes: Known for their high photostability and quantum yields, ATTO dyes are excellent choices for single-molecule detection and high-resolution imaging.
-
BODIPY Dyes: These dyes are characterized by sharp emission peaks and high quantum yields. However, their fluorescence is generally more sensitive to the polarity of the local environment.
-
CF® Dyes: Developed by Biotium, these dyes are designed to be highly water-soluble and offer superior brightness and photostability compared to traditional dyes.
Visualizing the Process
To aid in understanding the experimental workflow and chemical principles, the following diagrams are provided.
References
A Head-to-Head Comparison: MTSEA-Fluorescein vs. Alexa Fluor Dyes for Cysteine Labeling
For researchers, scientists, and drug development professionals, the specific labeling of cysteine residues is a critical technique for elucidating protein structure, function, and dynamics. The choice of a fluorescent probe for this purpose can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison between two classes of thiol-reactive fluorescent dyes: MTSEA-Fluorescein and the widely used Alexa Fluor maleimides, with a focus on Alexa Fluor 488 as a spectral equivalent to fluorescein.
Chemical Reactivity and Specificity
The primary difference between this compound and Alexa Fluor maleimides lies in their thiol-reactive moieties, which dictate the nature of the covalent bond formed with a cysteine residue.
This compound utilizes a methanethiosulfonate (MTS) group. This group reacts with the sulfhydryl group of a cysteine via a thiol-disulfide exchange, forming a disulfide bond.[1] This reaction is highly specific for thiols.[2] A key characteristic of this linkage is its reversibility; the disulfide bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1]
Alexa Fluor maleimides employ a maleimide group, which reacts with the sulfhydryl group of cysteine through a Michael addition, forming a stable thioether bond.[1] This reaction is also highly specific for thiols, particularly within an optimal pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide group can exhibit some off-target reactivity with primary amines, such as lysine residues. The resulting thioether bond is generally stable, though it can undergo retro-Michael reaction and hydrolysis under certain conditions.
Figure 1. Reaction chemistries of MTSEA and Maleimide dyes with cysteine.
Performance Comparison
The choice between this compound and an Alexa Fluor maleimide often comes down to the specific requirements of the experiment, such as the need for reversibility and the desired photophysical properties. Alexa Fluor 488 is significantly brighter and more photostable than fluorescein.
| Feature | This compound | Alexa Fluor 488 Maleimide |
| Reactive Group | Methanethiosulfonate (MTS) | Maleimide |
| Reaction Chemistry | Thiol-disulfide exchange | Michael addition |
| Bond Formed | Disulfide (-S-S-) | Thioether (-S-) |
| Bond Stability | Reversible with reducing agents (e.g., DTT) | Generally stable |
| Reaction pH | Broad range, effective at neutral pH | Optimal at pH 6.5-7.5 |
| Specificity | Highly specific for thiols | Highly specific for thiols at optimal pH |
| Excitation Max. | ~498 nm | ~495 nm |
| Emission Max. | ~517 nm | ~519 nm |
| Molar Extinction Coeff. | ~80,000 cm⁻¹M⁻¹ (for Fluorescein) | ~71,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.79-0.95 (for Fluorescein) | ~0.92 |
| Photostability | Moderate | High |
| pH Sensitivity | Fluorescence is pH-dependent | Fluorescence is stable over a wide pH range (4-10) |
Experimental Protocols
Below are generalized protocols for labeling proteins with this compound and Alexa Fluor Maleimides. Optimization may be required for specific proteins and applications.
Protocol 1: Cysteine Labeling with this compound
This protocol is based on the general principles of methanethiosulfonate chemistry.
-
Protein Preparation:
-
Prepare the purified protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should be free of thiols.
-
If the protein contains disulfide bonds that need to be labeled, or to ensure the target cysteine is reduced, add a reducing agent like DTT to a final concentration of 1-10 mM.
-
Incubate for at least 1 hour at room temperature or overnight at 4°C.
-
-
Removal of Reducing Agent:
-
It is critical to remove the reducing agent before adding the MTSEA-reagent. Use a desalting column (e.g., PD-10) or spin filtration to exchange the buffer with a fresh, degassed, thiol-free labeling buffer.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in an organic solvent like DMSO or in aqueous buffer immediately before use. MTS reagents can hydrolyze in aqueous solutions.
-
Add the this compound stock solution to the protein solution. A molar excess of the dye to the protein's cysteine residues is typically used (e.g., 10- to 20-fold molar excess).
-
Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized.
-
-
Removal of Excess Dye:
-
Separate the labeled protein from the unreacted dye using a desalting column, spin filtration, or dialysis against a suitable storage buffer.
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of fluorescein (~498 nm).
-
Protocol 2: Cysteine Labeling with Alexa Fluor Maleimide
This protocol is a standard procedure for labeling with maleimide-functionalized dyes.
-
Protein Preparation:
-
Dissolve the protein to be labeled (1-10 mg/mL) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffers). The buffer must not contain any thiol-containing compounds.
-
If reduction of existing disulfide bonds is necessary, add a 10- to 100-fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye. If DTT is used, it must be removed as described in the MTSEA protocol.
-
-
Dye Preparation:
-
Allow the vial of Alexa Fluor maleimide to warm to room temperature.
-
Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye over protein.
-
Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted dye from the labeled protein using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.
-
-
Calculate Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the Alexa Fluor dye (Amax).
-
The protein concentration is calculated from the corrected A280 value: Corrected A280 = A280 - (Amax * CF) where CF is the correction factor for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a cysteine labeling experiment, from protein preparation to analysis of the labeled conjugate.
Figure 2. A generalized workflow for cysteine-specific protein labeling.
Conclusion and Recommendations
The choice between this compound and an Alexa Fluor maleimide depends heavily on the experimental goals.
Choose this compound when:
-
Reversibility is required: The ability to cleave the dye from the protein with a reducing agent is a unique advantage for certain experimental designs.
-
High thiol specificity is paramount and there are concerns about potential off-target reactions with amines at higher pH.
Choose an Alexa Fluor Maleimide (e.g., Alexa Fluor 488) when:
-
High brightness and photostability are critical: For applications like single-molecule imaging or long-term time-lapse microscopy, the superior photophysical properties of Alexa Fluor dyes are a significant advantage.
-
Experimental conditions involve a range of pH values: The pH insensitivity of Alexa Fluor 488 ensures more consistent and reliable fluorescence signals.
-
A stable, essentially permanent, linkage is desired.
For most standard fluorescence imaging and quantitative applications where signal brightness and stability are the primary concerns, Alexa Fluor 488 Maleimide is the superior choice over this compound. However, the reversibility of the MTS linkage provides a valuable tool for specific biochemical and biophysical assays.
References
Illuminating Covalent Modification: A Comparative Guide to MTSEA-Fluorescein
For researchers, scientists, and drug development professionals, the precise labeling of cysteine residues is a cornerstone of protein analysis. This guide provides an in-depth comparison of (2-Aminoethyl)methanethiosulfonate (MTSEA)-Fluorescein, a thiol-reactive fluorescent probe, with its common alternatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a comprehensive resource for confirming covalent modification and selecting the optimal labeling strategy.
Performance Comparison of Cysteine-Reactive Probes
The efficacy of a fluorescent probe is determined by its photophysical properties and its reactivity towards the target residue. MTSEA-Fluorescein is a popular choice for its specificity towards thiol groups, forming a disulfide bond. However, alternatives, primarily those based on a maleimide linkage, offer competitive performance. The selection of a probe should be guided by the specific experimental requirements, including the desired brightness, photostability, and reaction conditions.
| Property | This compound | Fluorescein-5-Maleimide | Tetramethylrhodamine (TMR)-Maleimide |
| Reactive Group | Methanethiosulfonate | Maleimide | Maleimide |
| Excitation Max (nm) | ~492 | ~494 | ~550 |
| Emission Max (nm) | ~515 | ~519 | ~575 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~80,000[1] | ~95,000[1] |
| Quantum Yield | ~0.7-0.9 | ~0.79[1][2] | ~0.1[1] |
| Reaction pH | 7.0 - 8.0 | 6.5 - 7.5 | 6.5 - 7.5 |
| Bond Type | Disulfide | Thioether | Thioether |
| Bond Stability | Reversible with reducing agents | Stable | Stable |
| Photostability | Moderate | Moderate, pH-sensitive | High |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for protein labeling with this compound and a common alternative, Fluorescein-5-Maleimide.
Protocol 1: Covalent Labeling with this compound
This protocol outlines the general steps for labeling a protein with an accessible cysteine residue using this compound.
Materials:
-
Purified protein with at least one free cysteine residue (1-5 mg/mL)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5)
-
(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Dissolve or dialyze the purified protein into the thiol-free reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteines, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature and subsequently remove the TCEP by dialysis or a desalting column.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can improve labeling efficiency.
-
Purification: Remove unreacted this compound using a size-exclusion chromatography column. The labeled protein will be in the first colored fraction.
-
Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of fluorescein (~492 nm).
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max is the absorbance at ~492 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (~75,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for fluorescein).
-
Protocol 2: Covalent Labeling with Fluorescein-5-Maleimide
This protocol provides a method for labeling proteins using the popular maleimide chemistry.
Materials:
-
Purified protein with at least one free cysteine residue (1-10 mg/mL)
-
Fluorescein-5-Maleimide
-
Anhydrous DMSO
-
Labeling Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0)
-
Quenching Solution (e.g., 1 M Dithiothreitol - DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the protein in the Labeling Buffer as described in the previous protocol.
-
Probe Preparation: Prepare a 10 mg/mL stock solution of Fluorescein-5-Maleimide in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Fluorescein-5-Maleimide stock solution to the protein solution.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching agent like DTT to a final concentration of 10-20 mM to react with any excess maleimide. Incubate for 15-30 minutes.
-
Purification: Separate the labeled protein from the free dye and quenching agent by size-exclusion chromatography.
-
Degree of Labeling (DOL) Calculation: The DOL can be calculated using the same formula as for this compound, with the appropriate absorbance maximum (~494 nm) and extinction coefficient (~80,000 M⁻¹cm⁻¹) for Fluorescein-5-Maleimide.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow for confirming covalent modification and a key signaling pathway regulated by cysteine modification.
Caption: Experimental workflow for covalent labeling of a protein with a fluorescent probe.
Caption: The Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, is controlled by covalent modification of cysteine residues on Keap1. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress, specific cysteine residues on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2, which then activates the expression of antioxidant genes.
Another important example of a signaling pathway regulated by cysteine modification is the reversible oxidation of protein tyrosine phosphatases (PTPs). The catalytic activity of PTPs is dependent on a critical cysteine residue in their active site. Under conditions of oxidative stress, this cysteine can be oxidized, leading to the inactivation of the phosphatase. This, in turn, enhances tyrosine phosphorylation signaling cascades.
This comparative guide provides the necessary data and protocols for researchers to make informed decisions about the use of this compound and its alternatives for confirming covalent modification. The choice of probe will ultimately depend on the specific application, the properties of the protein of interest, and the available instrumentation.
References
A Comparative Guide to MTS and Alternative Reagents for Cellular Health Assessment
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is a cornerstone of successful experimentation. Tetrazolium-based colorimetric assays are a widely adopted method for these measurements. This guide provides a detailed comparative analysis of the popular MTS reagent and its key alternatives, supported by experimental data and protocols to aid in the selection of the most appropriate assay for your research needs.
The fundamental principle of tetrazolium-based assays lies in the enzymatic reduction of a tetrazolium salt by metabolically active cells.[1][2] This reduction, primarily carried out by NAD(P)H-dependent dehydrogenase enzymes, results in the formation of a colored formazan product.[1] The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the number of viable cells.[1]
Overview of MTS and its Alternatives
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium dye that offers a significant advantage over its predecessor, MTT. The formazan product of MTS is soluble in cell culture medium, eliminating the need for a solubilization step and streamlining the experimental workflow.[1] However, a range of other reagents, each with unique characteristics, are also available. These include the traditional MTT, as well as other water-soluble tetrazolium salts like XTT, WST-1, and WST-8 (also known as CCK-8). Beyond tetrazolium dyes, other methods such as resazurin (AlamarBlue) and ATP-based assays offer alternative approaches to measuring cell viability.
Comparative Performance of Key Reagents
The selection of an appropriate reagent is critical and depends on factors such as the specific cell type, experimental conditions, and the desired sensitivity and throughput. The following tables summarize the key performance characteristics of MTS and its common alternatives based on available experimental data.
| Parameter | MTS | MTT | XTT | WST-1 | WST-8 (CCK-8) | Resazurin (AlamarBlue) | ATP Assay |
| Principle | Enzymatic reduction to a soluble formazan | Enzymatic reduction to an insoluble formazan | Enzymatic reduction to a soluble formazan | Enzymatic reduction to a soluble formazan | Enzymatic reduction to a highly soluble formazan | Reduction to fluorescent resorufin | Quantification of intracellular ATP |
| Product Solubility | Soluble | Insoluble (requires solubilization step) | Soluble | Soluble | Highly Soluble | Soluble | - |
| Assay Steps | One-step addition | Multi-step (requires solubilization) | One-step addition | One-step addition | One-step addition | One-step addition | One-step (lysis and detection) |
| Detection Method | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Fluorometric or Colorimetric | Luminescence |
| Typical Wavelength | 490-500 nm | 570 nm | 450-500 nm | ~450 nm | ~450 nm | 560nm (Ex)/590nm (Em) | - |
| Assay Time | 1-4 hours | 2-5 hours | 2-5 hours | 0.5-4 hours | 1-4 hours | 1-4 hours | < 30 minutes |
Quantitative Comparison of Performance Metrics
| Performance Metric | MTS | MTT | WST-1 | WST-8 (CCK-8) | Key Findings from Comparative Studies |
| Sensitivity | Good | Good | Good | Higher sensitivity than MTS | WST-1 is reported to have a high dynamic range and superior sensitivity. In a direct comparison, the WST-8 assay showed a higher sensitivity than the MTS assay. ATP assays are generally considered the most sensitive. |
| Linearity | Good | Can lose linearity at high cell densities | Good | Wider linear range than MTS and XTT | A study on colorectal cancer cell lines found WST-1 to be more reliable than MTT. Another study comparing MTS and WST-8 showed WST-8 to have a linearity of 0.9976 compared to 0.9932 for MTS. The applicable range of cell numbers for MTS was found to be 940–10,000 cells/well, while for WST-8 it was 2,500–15,000 cells/well. |
| Toxicity | Can exhibit cytotoxicity with longer incubation times (e.g., >6 hours) | Reagent can be toxic to cells | Can show toxic effects on cells in 2D culture. | No signs of toxicity observed in a comparative study. | - |
| Interference | Susceptible to interference from compounds with intrinsic reducing potential, such as antioxidants (e.g., ascorbic acid, vitamin E), flavonoids, and plant extracts. | Similar to MTS, can be affected by reducing agents and changes in glucose concentration. | Can be affected by colorful substances. | - | Phenol red in culture media can interfere with absorbance readings for all colorimetric assays. It is often recommended to use phenol red-free media. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and the practical application of these assays, the following diagrams illustrate the metabolic pathway involved and a typical experimental workflow.
Figure 1: Cellular reduction of MTS reagent.
Figure 2: A typical experimental workflow for an MTS assay.
Detailed Experimental Protocols
Below are generalized protocols for the MTS and MTT assays. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
MTS Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Compound Treatment: Add the test compounds to the appropriate wells and incubate for the desired exposure time. Include untreated control wells.
-
Reagent Preparation: Thaw the MTS reagent. Some kits may require mixing the MTS solution with an electron coupling solution (e.g., PES).
-
Reagent Addition: Add 20 µL of the MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 incubator. The optimal incubation time can vary between cell types and should be determined empirically.
-
Absorbance Measurement: Measure the absorbance at 490-500 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (media and MTS reagent only) from all other wells. Calculate cell viability as a percentage of the untreated control.
MTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Reagent Addition: Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, insoluble purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Incubation for Solubilization: Incubate the plate at room temperature for 15-30 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Similar to the MTS assay, subtract the background absorbance and calculate cell viability relative to the control.
Conclusion and Recommendations
The choice of a cell viability reagent is a critical decision in experimental design. While the traditional MTT assay is cost-effective, its multi-step procedure and the toxicity of the reagent are significant drawbacks. For most applications, the one-step, soluble-formazan assays like MTS, WST-1, and WST-8 offer a more convenient and higher-throughput alternative.
-
For general high-throughput screening , MTS and WST-1 are excellent choices due to their simplicity and good sensitivity.
-
When high sensitivity and a wide linear range are paramount , WST-8 (CCK-8) appears to be a superior option based on comparative studies.
-
For the highest sensitivity, especially with low cell numbers , ATP-based luminescent assays are the gold standard.
-
When working with compounds that may interfere with reductase activity (e.g., antioxidants) , it is crucial to include appropriate controls to test for direct reduction of the tetrazolium salt. In such cases, alternative non-enzymatic assays like the Sulforhodamine B (SRB) assay, which measures total protein content, may be more suitable.
Ultimately, it is recommended to validate the chosen assay with your specific cell lines and experimental compounds to ensure accurate and reproducible results.
References
Validating Protein Conformational Changes: A Comparative Guide to MTSEA-Fluorescein and Alternative Methods
At a Glance: Comparison of Key Techniques
The selection of a technique to study protein conformational changes depends on several factors, including the specific biological question, the nature of the protein, and the available instrumentation. MTSEA-Fluorescein, a thiol-reactive fluorescent probe, is often utilized for its sensitivity to the local environment of an introduced cysteine residue. Conformational changes that alter the solvent accessibility or the surrounding charge distribution of the labeled site can lead to measurable changes in fluorescence intensity.
However, to ensure that the observed fluorescence changes are a true reflection of a protein's conformational dynamics and not an artifact of the label itself or other experimental conditions, validation with alternative methods is essential. The following table summarizes the key performance metrics of this compound in comparison to two widely used spectroscopic techniques, Förster Resonance Energy Transfer (FRET) and Electron Paramagnetic Resonance (EPR) spectroscopy, as well as the high-resolution structural validation offered by Cryo-Electron Microscopy (Cryo-EM).
| Feature | This compound | Förster Resonance Energy Transfer (FRET) | Electron Paramagnetic Resonance (EPR) | Cryo-Electron Microscopy (Cryo-EM) |
| Principle | Reports on the local environment of a single, site-specifically introduced fluorescent probe. | Measures the efficiency of energy transfer between a donor and an acceptor fluorophore, providing distance information. | Measures the interaction between unpaired electrons of spin labels, providing distance and dynamic information. | Provides high-resolution 3D structures of the protein in different conformational states. |
| Information Obtained | Changes in solvent accessibility, local charge environment. | Inter- and intra-molecular distances and distance changes. | Distances between labeled sites, local dynamics, and solvent accessibility. | Static snapshots of different conformational states at near-atomic resolution. |
| Distance Range | Not a direct distance measurement technique. | 1 - 10 nm[1] | 1.5 - 8.0 nm (up to 16 nm with deuterated samples)[1] | Not applicable (provides full 3D structure). |
| Resolution | Reports on local environmental changes, not atomic-level resolution. | Can detect distance changes with a precision corresponding to one α-helix turn.[2] | Can detect distance variations with a precision corresponding to one α-helix turn.[2] | Near-atomic to atomic resolution. |
| Sensitivity | High, capable of single-molecule detection. | High, capable of single-molecule detection.[3] | High, can target biomolecules at micromolar concentrations. | Can resolve different coexisting conformational states. |
| Probe Size | Small organic fluorophore. | Two fluorophores are required (donor and acceptor). | Small nitroxide spin labels, generally smaller than fluorophores. | No external probe required. |
| Key Advantage | Simpler labeling scheme (single probe); sensitive to local environmental changes. | Provides direct distance information between two points. | Provides precise distance distributions and information on dynamics; less sensitive to probe orientation than FRET. | Provides high-resolution structural context for conformational changes. |
| Key Limitation | Does not provide direct distance information; fluorescence can be sensitive to buffer conditions. | Requires two labeling sites; FRET efficiency is dependent on the relative orientation of the fluorophores. | Requires specialized equipment; measurements are typically performed at cryogenic temperatures. | Requires large amounts of pure, stable protein; can be technically challenging to trap transient states. |
Experimental Protocols
Site-Specific Labeling of Proteins with this compound
This protocol outlines the steps for covalently attaching this compound to a cysteine residue within a protein of interest.
Materials:
-
Purified protein with a single accessible cysteine residue in a thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine).
-
Spin desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL. If necessary, reduce any existing disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye using a spin desalting column or through dialysis against a suitable buffer.
-
Confirmation of Labeling: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of fluorescein (around 494 nm).
Caption: Workflow for site-specific labeling of a protein with this compound.
FRET Measurement of Protein Conformational Change
This protocol describes a typical workflow for measuring conformational changes using FRET.
Materials:
-
Purified protein labeled with a donor and an acceptor fluorophore at specific sites.
-
Fluorometer or fluorescence microscope equipped for FRET measurements.
-
Appropriate buffer solutions.
Procedure:
-
Sample Preparation: Prepare the dual-labeled protein in a suitable buffer at a concentration appropriate for the instrument being used.
-
Data Acquisition:
-
Measure the emission spectrum of the donor fluorophore when excited at its excitation wavelength.
-
Measure the emission spectrum of the acceptor fluorophore when excited at its excitation wavelength.
-
Excite the donor fluorophore and measure the emission spectrum, observing both donor and acceptor emission (sensitized emission).
-
-
Induce Conformational Change: Introduce the stimulus (e.g., ligand, change in pH, temperature) that is expected to cause a conformational change.
-
Post-Change Data Acquisition: Repeat the FRET measurements after the conformational change has occurred.
-
Data Analysis: Calculate the FRET efficiency before and after the conformational change. A change in FRET efficiency indicates a change in the distance between the donor and acceptor probes.
Caption: Workflow for measuring protein conformational changes using FRET.
EPR Spectroscopy of Spin-Labeled Proteins
This protocol provides a general outline for preparing a spin-labeled protein for EPR analysis.
Materials:
-
Purified protein with cysteine residues at desired labeling sites.
-
Thiol-specific nitroxide spin label (e.g., MTSSL).
-
Reducing agent (e.g., DTT or TCEP).
-
Chromatography equipment for purification.
-
EPR spectrometer.
Procedure:
-
Protein Reduction: Incubate the protein with a 10-fold molar excess of a reducing agent for approximately 30 minutes to ensure the cysteine thiol groups are available for labeling.
-
Purification: Remove the reducing agent using a desalting column.
-
Spin Labeling: Add a 10-fold molar excess of the nitroxide spin label to the protein solution and incubate with agitation for 1-4 hours at room temperature or overnight at 4°C.
-
Final Purification: Remove the unreacted spin label using chromatography.
-
EPR Data Acquisition: The spin-labeled protein is then concentrated and loaded into an EPR sample tube for analysis. Continuous-wave (cw-EPR) or pulsed EPR (e.g., DEER) experiments can be performed to obtain information on dynamics and distances.
Caption: General protocol for the preparation and analysis of spin-labeled proteins by EPR spectroscopy.
Structural Validation using Cryo-Electron Microscopy
Cryo-EM provides high-resolution structural information that can directly visualize different conformational states of a protein.
General Workflow:
-
Sample Preparation: A purified protein sample, potentially trapped in a specific conformational state, is vitrified in a thin layer of ice.
-
Data Collection: A transmission electron microscope is used to collect a large number of 2D projection images of the frozen protein particles in different orientations.
-
Image Processing: The 2D images are classified and aligned to reconstruct a 3D density map of the protein.
-
Model Building and Refinement: An atomic model of the protein is built into the 3D map and refined.
-
Validation: By trapping the protein in different functional states (e.g., with and without a ligand), separate 3D structures can be determined, providing direct visualization of the conformational changes.
Caption: Logical pathway for validating conformational changes using Cryo-EM.
Conclusion
The study of protein conformational changes is a dynamic field that benefits from a multi-faceted approach. While this compound provides a sensitive and relatively straightforward method to detect these changes, its findings are significantly strengthened when validated by orthogonal techniques. FRET and EPR spectroscopy offer complementary information on distances and dynamics, while Cryo-EM can provide the ultimate structural validation. By carefully selecting and combining these powerful methods, researchers can gain a comprehensive and robust understanding of the intricate molecular motions that underpin biological function.
References
A Researcher's Guide to Fluorophore Photostability: MTSEA-Fluorescein in Focus
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the choice of a fluorophore is a critical decision that can significantly impact experimental outcomes. Beyond brightness, the photostability of a fluorescent probe—its resistance to irreversible photodegradation—is paramount for quantitative and time-lapse imaging. This guide provides a comparative analysis of the photostability of MTSEA-Fluorescein against other commonly used fluorophores: Alexa Fluor 488, Cy3, and Cy5.
Methanethiosulfonate (MTS) reagents, such as this compound, are invaluable for studying ion channels and other proteins by covalently attaching to cysteine residues. Fluorescein, the fluorescent component of this compound, is a widely used dye. However, its photostability is a known limitation.[1][2][3] This guide presents available quantitative data, a detailed experimental protocol for direct comparison, and a workflow visualization to aid in the selection of the most appropriate fluorophore for your research needs.
Quantitative Comparison of Fluorophore Properties
The following table summarizes key photophysical and photostability properties of this compound and its alternatives. It is important to note that direct, side-by-side quantitative photostability data under identical experimental conditions is scarce in the literature. The presented information is a synthesis from various sources.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Relative Photostability |
| This compound (as FITC) | ~495 | ~519 | ~0.92 | Low[1][4] |
| Alexa Fluor 488 | ~495 | ~519 | ~0.92 | High |
| Cy3 | ~550 | ~570 | ~0.15 - 0.24 | Moderate |
| Cy5 | ~650 | ~670 | ~0.20 - 0.28 | Moderate |
Key Observations:
-
Alexa Fluor 488 stands out as a significantly more photostable alternative to fluorescein-based dyes, with a comparable spectral profile.
-
Cy3 and Cy5 , while widely used, generally exhibit moderate photostability. Their suitability depends on the specific experimental requirements for illumination intensity and duration.
Experimental Protocol for Photostability Comparison
Due to the high dependence of photostability on experimental conditions (e.g., illumination intensity, buffer composition, mounting medium), a standardized in-house comparison is often the most reliable approach. Below is a detailed protocol for assessing the photostability of different fluorophores using widefield or confocal fluorescence microscopy.
Objective: To quantify and compare the rate of photobleaching of different fluorophores under continuous illumination.
Materials:
-
Fluorophore-conjugated molecules of interest (e.g., antibodies, proteins).
-
Microscope slides and coverslips.
-
Mounting medium (with and without antifade reagents for comparison).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope (widefield or confocal) with appropriate filter sets and a camera or detector.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with your molecule of interest labeled with the different fluorophores to be compared. Ensure equivalent labeling densities and sample concentrations.
-
Mount the samples in a consistent mounting medium.
-
Use a consistent thickness of the aqueous layer between the slide and the coverslip.
-
-
Microscope Setup:
-
Turn on the microscope and the light source (e.g., mercury lamp, laser). Allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Set the objective lens (e.g., 60x oil immersion).
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without being excessively high. Crucially, keep this intensity constant for all fluorophores being compared.
-
-
Image Acquisition:
-
Locate a representative field of view for each sample.
-
Set the camera/detector parameters (exposure time, gain) and keep them constant throughout the experiment.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. A typical protocol might involve acquiring an image every 5-10 seconds for a total duration of 2-5 minutes, or until the fluorescence has significantly decayed.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Select a region of interest (ROI) that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by selecting a background ROI with no fluorescent signal and subtracting its mean intensity from the signal ROI for each frame.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
To quantify the photobleaching rate, fit the decay curve to an exponential function (single or double exponential) to determine the photobleaching halftime (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualization of Experimental Workflow
Caption: Workflow for comparing the photostability of different fluorophores.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
Assessing the Impact of MTSEA-Fluorescein Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific labeling of proteins with fluorescent probes is a cornerstone of modern biological inquiry. It allows for the visualization of protein localization, trafficking, and conformational changes. However, the covalent attachment of any extrinsic molecule, including a fluorophore, carries the potential to alter the protein's native structure and function. This guide provides a comparative analysis of MTSEA-Fluorescein, a thiol-reactive fluorescent probe, and its alternatives, with a focus on methodologies to assess the functional impact of labeling.
This compound is a valuable tool for labeling proteins at specific cysteine residues. The methanethiosulfonate (MTS) group reacts with the thiol side chain of cysteine to form a disulfide bond. This method is often used to study the structure and function of proteins, particularly ion channels.[1] However, the addition of the fluorescein moiety can influence the protein's behavior. Therefore, it is crucial to evaluate the function of the labeled protein and to consider alternative labeling strategies that may be less disruptive.
Comparison of Protein Labeling Technologies
The choice of a labeling strategy depends on a balance of factors including specificity, reaction efficiency, and the potential for functional perturbation. Here, we compare this compound with two common alternatives: fluorescein-5-maleimide and the SNAP-tag® system.
| Feature | This compound | Fluorescein-5-Maleimide | SNAP-tag® |
| Target Residue | Cysteine | Cysteine | Fusion tag |
| Chemistry | Thiol-disulfide exchange | Michael addition | Covalent labeling of O6-alkylguanine-DNA-alkyltransferase (AGT) fusion |
| Bond Type | Disulfide | Thioether | Thioether |
| Specificity | High for thiols | High for thiols, but can react with other nucleophiles at higher pH | Extremely high for the tag |
| Reversibility | Reversible with reducing agents (e.g., DTT) | Generally considered irreversible | Irreversible |
| Potential for Functional Impact | Moderate; disulfide bond may be less disruptive than a thioether, but the label itself can have an effect. | Moderate to high; the maleimide reaction can be less specific and the resulting thioether bond is bulky. | Low to moderate; the tag itself is a protein (20 kDa), but labeling is highly specific and often occurs away from the active site.[2] |
Assessing the Functional Impact of Labeling: A Case Study on Ion Channels
Ion channels are excellent models for studying the effects of labeling on protein function, as their activity can be precisely measured using electrophysiological or fluorescence-based assays. The covalent modification of cysteine residues within or near the channel pore can directly impact ion conductance and gating.[3]
Below is an illustrative table of hypothetical data showing how the functional parameters of a voltage-gated sodium channel could be affected by different fluorescent labels.
| Labeling Method | Peak Current Amplitude (% of Unlabeled) | Voltage of Half-Maximal Activation (ΔV½, mV) | Inactivation Time Constant (% of Unlabeled) |
| Unlabeled Control | 100% | 0 | 100% |
| This compound | 92% | +2.5 mV | 105% |
| Fluorescein-5-Maleimide | 81% | +5.8 mV | 120% |
| SNAP-tag® with Fluorescein | 98% | +0.5 mV | 102% |
This table presents hypothetical data for illustrative purposes, based on general principles of how different labeling methods might impact protein function. Actual results will vary depending on the protein and the specific site of labeling.
Experimental Workflows and Signaling Pathways
Workflow for Labeling and Functional Assessment
The following diagram outlines a typical workflow for labeling a target protein with a cysteine-reactive dye and subsequently assessing its function.
Studying GPCR Signaling with Labeled Receptors
Fluorescently labeled G-protein coupled receptors (GPCRs) can be used to study ligand binding, receptor dimerization, and downstream signaling events. The diagram below illustrates a simplified GPCR signaling pathway that could be investigated using a labeled receptor.
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
Materials:
-
Purified protein with an accessible cysteine residue (1-5 mg/mL).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).[4]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[4]
-
Spin desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the thiol-free reaction buffer. If necessary, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any existing disulfide bonds. Remove TCEP by dialysis or using a spin desalting column.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-30 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted this compound using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): Measure the absorbance of the labeled protein at 280 nm (for protein) and 494 nm (for fluorescein). Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and fluorescein.
Protocol 2: Functional Assessment of a Labeled Ion Channel using a Fluorescence-Based Assay
This protocol describes a cell-based assay to assess the function of a labeled voltage-gated ion channel using a membrane potential-sensitive dye.
Materials:
-
Cells expressing the cysteine-mutant ion channel of interest.
-
Labeled protein from Protocol 1.
-
Membrane potential-sensitive fluorescent dye (e.g., a FRET-based voltage sensor).
-
Cell culture medium and plates.
-
Fluorescence plate reader or microscope.
-
Solutions for stimulating the channel (e.g., high potassium solution for depolarization).
Procedure:
-
Cell Preparation: Plate the cells expressing the ion channel in a multi-well plate suitable for fluorescence measurements.
-
Labeling: Incubate the cells with the purified this compound labeled ion channel (if the channel is being delivered exogenously) or perform the labeling in-situ if the channel is already expressed on the cell surface.
-
Loading of Voltage-Sensitive Dye: Wash the cells and incubate with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Functional Assay: a. Acquire a baseline fluorescence reading. b. Stimulate the cells to open the ion channels (e.g., by adding a high potassium solution to depolarize the membrane). c. Immediately begin recording the change in fluorescence of the voltage-sensitive dye over time.
-
Data Analysis: a. Calculate the change in fluorescence intensity or FRET ratio in response to stimulation. b. Compare the response of cells with the labeled ion channel to cells with the unlabeled channel and to control cells not expressing the channel. c. Quantify parameters such as the amplitude of the response and the kinetics of activation and inactivation.
Conclusion
The selection of a fluorescent label and labeling strategy requires careful consideration of the potential impact on protein function. While this compound is a powerful tool for site-specific labeling of cysteine residues, it is essential to experimentally validate the functional integrity of the labeled protein. This can be achieved through rigorous functional assays, such as those described in this guide. For proteins that are sensitive to modification, alternative labeling methods like the SNAP-tag® system may offer a less disruptive approach. By systematically evaluating the effects of labeling, researchers can ensure the biological relevance of their findings and gain more accurate insights into the complex world of protein function.
References
A Head-to-Head Battle of Fluorescein-Based Thiol Probes: A Quantitative Comparison
For researchers, scientists, and drug development professionals, the precise detection and quantification of thiols—critical players in cellular redox homeostasis and protein function—is paramount. Fluorescein-based probes, prized for their bright green fluorescence, offer a powerful tool for this purpose. This guide provides an objective, data-driven comparison of two prominent fluorescein-based thiol probes: Fluorescein-5-Maleimide (FM) and 5-Iodoacetamidofluorescein (5-IAF), to facilitate informed probe selection for specific research needs.
This comprehensive analysis delves into the key performance metrics of these probes, including their reaction mechanisms, spectroscopic properties, reaction kinetics, selectivity, and the stability of their conjugates. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key validation assays.
At a Glance: Key Performance Indicators
| Feature | Fluorescein-5-Maleimide (FM) | 5-Iodoacetamidofluorescein (5-IAF) |
| Reactive Group | Maleimide | Iodoacetamide |
| Reaction Type | Michael Addition | Nucleophilic Substitution (SN2) |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 6.5 - 7.5 | 8.0 - 8.5 |
| Reaction Rate | Very High | High |
| Bond Formed | Thioether (Thiosuccinimide adduct) | Stable Thioether |
| Conjugate Stability | Susceptible to hydrolysis and retro-Michael addition (thiol exchange) | Highly Stable, Irreversible |
Signaling Pathways and Reaction Mechanisms
The reactivity of these probes with thiols is governed by distinct chemical mechanisms. Fluorescein-5-Maleimide reacts with the nucleophilic thiolate anion via a Michael addition across the double bond of the maleimide ring. In contrast, 5-Iodoacetamidofluorescein reacts through a bimolecular nucleophilic substitution (SN2) reaction, where the thiolate anion displaces the iodine atom.
Quantitative Performance Comparison
A critical evaluation of fluorescent probes requires a quantitative assessment of their performance. The following tables summarize the key spectroscopic and kinetic parameters for FM and 5-IAF.
Table 1: Spectroscopic Properties
| Probe | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) of Adduct |
| Fluorescein-5-Maleimide | 492 | 517 | ~83,000 | ~0.92 (in 0.1 M NaOH)[1] |
| 5-Iodoacetamidofluorescein | 494 | 518 | ≥ 80,000 | Data not readily available |
Note: Spectroscopic properties can be influenced by the local environment and conjugation to a biomolecule.
Table 2: Reaction Kinetics and Selectivity
| Probe | Second-Order Rate Constant (k) with Glutathione (M⁻¹s⁻¹) | Optimal pH for Thiol Reaction | Selectivity (Thiols vs. Amines at pH 7) |
| Fluorescein-5-Maleimide | (1.67 ± 0.32) x 10⁴ (at 23°C, pH 7.4)[2] | 6.5 - 7.5[3][4] | ~1000-fold[3] |
| 5-Iodoacetamidofluorescein | Data not readily available for direct comparison | 8.0 - 8.5 | Lower than maleimides at neutral pH |
Table 3: Conjugate Stability
| Probe | Bond Type | Stability Characteristics |
| Fluorescein-5-Maleimide | Thioether (Thiosuccinimide adduct) | Susceptible to retro-Michael reaction (thiol exchange) and hydrolysis of the succinimide ring. The half-life of a similar N-ethylmaleimide conjugate in the presence of glutathione can range from 20 to 80 hours. |
| 5-Iodoacetamidofluorescein | Stable Thioether | Highly stable and considered irreversible under physiological conditions. |
Experimental Protocols
To facilitate a direct and unbiased comparison of different thiol-reactive fluorescent probes, the following standardized protocols are provided.
Experimental Workflow for Probe Evaluation
Protocol 1: Determination of Reaction Kinetics
This protocol allows for the comparison of the reaction rates of different thiol-reactive probes with a model thiol compound, such as N-acetyl-L-cysteine (NAC).
Materials:
-
Thiol-reactive fluorescent probes (e.g., Fluorescein-5-Maleimide, 5-Iodoacetamidofluorescein)
-
N-acetyl-L-cysteine (NAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Prepare stock solutions of the fluorescent probes (e.g., 1 mM in DMSO) and NAC (e.g., 100 mM in PBS).
-
In a cuvette, add PBS to a final volume of 2 mL.
-
Add the fluorescent probe to a final concentration of 10 µM and mix thoroughly.
-
Initiate the reaction by adding NAC to a final concentration of 1 mM.
-
Immediately begin monitoring the increase in fluorescence intensity at the probe's emission maximum over time.
-
The initial rate of the reaction can be used to compare the relative reactivity of the probes. For a more quantitative comparison, pseudo-first-order rate constants can be determined by fitting the fluorescence increase to a single exponential function.
Protocol 2: Assessment of Thiol Selectivity
This protocol is designed to evaluate the selectivity of the probes for thiols over other nucleophilic amino acids.
Materials:
-
Thiol-reactive fluorescent probes
-
N-acetyl-L-cysteine (NAC)
-
Other amino acids (e.g., lysine, histidine, serine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the fluorescent probes and amino acids.
-
In a 96-well plate, add the fluorescent probe to a final concentration of 10 µM in PBS to multiple wells.
-
To different wells, add NAC or other amino acids to a final concentration of 1 mM. Include a control with no amino acid.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence intensity of each well using a plate reader.
-
Compare the fluorescence signal in the presence of NAC to the signals from the other amino acids to determine the thiol selectivity.
Protocol 3: Evaluation of Conjugate Stability
This protocol provides a method to assess the stability of the probe-thiol conjugate, particularly against thiol exchange.
Materials:
-
Pre-formed fluorescent probe-NAC conjugate
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare the fluorescent probe-NAC conjugate by reacting the probe with an excess of NAC and then removing the unreacted NAC.
-
Incubate the purified conjugate in PBS at 37°C in the presence of a physiologically relevant concentration of GSH (e.g., 5 mM).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the samples by HPLC to separate the intact conjugate from any released fluorophore or fluorophore-GSH adduct.
-
The rate of decrease of the intact conjugate peak provides a measure of the conjugate's stability.
Discussion and Conclusion
The choice between Fluorescein-5-Maleimide and 5-Iodoacetamidofluorescein hinges on the specific requirements of the experiment.
Fluorescein-5-Maleimide offers the advantage of very rapid reaction kinetics at a near-neutral pH, which is often desirable for labeling proteins under physiological conditions. Its high selectivity for thiols over amines at this pH is another significant benefit. However, the resulting thiosuccinimide linkage is susceptible to reversal and hydrolysis, which can be a drawback for applications requiring long-term conjugate stability, especially in the reducing intracellular environment rich in glutathione.
5-Iodoacetamidofluorescein , on the other hand, forms a highly stable, irreversible thioether bond, making it the preferred choice for applications where conjugate stability is paramount. The trade-off is a slightly slower reaction rate and an optimal reaction pH that is slightly alkaline, which may not be suitable for all proteins.
By utilizing the quantitative data and standardized protocols presented in this guide, researchers can confidently select the most appropriate fluorescein-based thiol probe, ensuring the generation of robust and reliable experimental data.
References
Evaluating MTSEA-Fluorescein: A Comparative Guide to Performance in Diverse Buffer Systems
For researchers, scientists, and drug development professionals leveraging thiol-reactive fluorescent probes, the selection of an appropriate buffer system is paramount to ensure optimal performance and data reproducibility. This guide provides a comprehensive comparison of Methanethiosulfonate-Fluorescein (MTSEA-Fluorescein) performance in various buffer conditions, supported by experimental data and detailed protocols. We also present a comparative analysis with alternative thiol-reactive probes to facilitate informed decision-making in your experimental design.
The fluorescence of fluorescein-based dyes, including this compound, is intrinsically linked to the pH of the surrounding medium. The fluorescein moiety exists in several ionic forms, with the dianionic species, predominant at alkaline pH, exhibiting the highest fluorescence quantum yield.[1][2] Consequently, changes in buffer composition and pH can significantly impact the fluorescent signal, influencing the accuracy and sensitivity of assays.
Comparative Performance of Thiol-Reactive Probes
The selection of a thiol-reactive probe extends beyond its fluorescent properties to include its reactivity, stability, and the specifics of the experimental milieu. Below is a comparative overview of this compound and other commonly used thiol-reactive fluorescent probes.
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Considerations |
| Methanethiosulfonate | This compound | Methanethiosulfonate | ~494 | ~518 | ~83,000 (in 0.1 M NaOH)[3] | ~0.92 (in 0.1 M NaOH)[3] | Highly reactive with thiols, forming a disulfide bond. Fluorescence is highly pH-dependent. |
| Maleimide | Fluorescein-5-Maleimide | Maleimide | 492 | 517 | ~83,000 | ~0.92 (in 0.1 M NaOH)[3] | Forms a stable thioether bond. Generally reactive towards thiols at pH 7.0-7.5. |
| Iodoacetamide | 5-Iodoacetamidofluorescein | Iodoacetamide | ~492 | ~517 | ~83,000 | ~0.92 (in 0.1 M NaOH) | Reacts with thiols to form a stable thioether bond. Generally less reactive than maleimides. |
| Alexa Fluor™ | Alexa Fluor™ 488 C₅ Maleimide | Maleimide | 495 | 519 | ~71,000 | ~0.92 | Known for enhanced photostability and pH-insensitivity compared to fluorescein. |
| BODIPY™ | BODIPY™ FL Maleimide | Maleimide | 503 | 512 | ~80,000 | ~0.97 | Generally less pH-sensitive than fluorescein and exhibits sharp emission spectra. Chemically stable between pH 3 and 10. |
Impact of Buffer Conditions on this compound Performance
The choice of buffer can influence not only the pH but also the stability and reactivity of both the probe and the target molecule. Here's a summary of expected performance in common biological buffers.
| Buffer System | Typical pH Range | Key Characteristics & Impact on this compound |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Widely used and generally compatible. However, phosphate can sometimes interact with proteins and may precipitate with divalent cations. The pH is in a range where fluorescein's fluorescence is sensitive to small fluctuations. |
| HEPES | 7.2 - 7.6 | A zwitterionic buffer that is generally considered non-toxic to cells and has minimal interaction with metal ions. Provides stable pH control in a range suitable for many biological assays. A study reported a fluorescence quantum yield for fluorescein of 0.92 in 100mM HEPES buffer at pH 7.4. |
| Tris (Tris-HCl) | 7.0 - 9.0 | Commonly used, but its pH is highly temperature-dependent. Primary amine in Tris can potentially react with some labeling reagents, though less of a concern for thiol-reactive probes. |
| Citrate | 3.0 - 6.2 | Acidic pH range. This compound will exhibit significantly reduced fluorescence in this buffer system due to the predominance of the less fluorescent monoanionic and neutral forms of fluorescein. |
| Carbonate-Bicarbonate | 9.2 - 10.6 | Alkaline pH range. This buffer will maximize the fluorescence of this compound as the dianionic form will be the dominant species. However, high pH can be detrimental to the stability and function of many proteins. |
Experimental Protocols
To aid in the systematic evaluation of this compound and other thiol-reactive probes, we provide the following detailed experimental protocols.
Protocol 1: Determination of pH-Dependent Fluorescence
This protocol outlines the measurement of this compound's fluorescence intensity across a range of pH values.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
A series of buffers with varying pH values (e.g., citrate, phosphate, Tris, carbonate-bicarbonate) covering a range from pH 4 to 10.
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of this compound (e.g., 1 µM) in each of the different pH buffers.
-
Allow the solutions to equilibrate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer with excitation and emission wavelengths appropriate for fluorescein (e.g., λex = 494 nm, λem = 518 nm).
-
Plot the fluorescence intensity as a function of pH to determine the optimal pH range for your experiments.
Protocol 2: Thiol-Labeling Efficiency in Different Buffers
This protocol assesses the efficiency of labeling a model thiol-containing protein with this compound in different buffer systems.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
A model protein with a free cysteine residue (e.g., Bovine Serum Albumin, BSA, treated with a reducing agent like DTT followed by purification)
-
Reaction buffers (e.g., PBS pH 7.4, HEPES pH 7.4, Tris pH 8.0)
-
Quenching solution (e.g., 1 M Dithiothreitol, DTT)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Dissolve the protein in each of the reaction buffers to a final concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of this compound to each protein solution.
-
Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a quenching agent to consume any unreacted probe.
-
Separate the labeled protein from the unreacted dye using a gel filtration column.
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 494 nm (for fluorescein concentration).
-
Calculate the degree of labeling (DOL) for each buffer condition using the Beer-Lambert law.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential applications, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of MTSEA-Fluorescein: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of MTSEA-Fluorescein, a thiol-specific fluorescent probe. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its components is provided below. This information is critical for understanding the handling and disposal requirements.
| Property | This compound | Fluorescein | Methanethiosulfonates (MTS Reagents) |
| CAS Number | 1356019-48-1[1][2] | 2321-07-5 | Varies |
| Molecular Formula | C₂₆H₂₁F₃N₂O₁₀S₂[1][2] | C₂₀H₁₂O₅[3] | Varies |
| Molecular Weight | 642.58 g/mol | 332.31 g/mol | Varies |
| Appearance | Not specified, likely a solid | Yellow amorphous solid or orange-red crystals | Generally solids |
| Solubility | Not specified | Insoluble in water; soluble in dilute aqueous bases | Varies; some are water-soluble, others require DMSO |
| Stability | Hydrolyzes in water | Sensitive to prolonged exposure to light | Hygroscopic and hydrolyze in water |
| Storage | Store desiccated at -20°C | Store in a dry, tightly closed container | Store in a desiccator at -20°C |
Experimental Protocol: Safe Disposal of this compound
The following step-by-step protocol should be followed for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.
-
Wear chemical-resistant gloves (e.g., nitrile) when handling the compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This includes any contaminated items such as weighing paper or pipette tips.
-
Liquid Waste (Aqueous): Collect aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container. Due to its fluorescein component, it is advisable to treat it as a chemical waste and not dispose of it down the drain.
-
Liquid Waste (Organic Solvents): If this compound is dissolved in an organic solvent like DMSO, collect it in a separate, appropriately labeled hazardous waste container for organic solvents. Do not mix with aqueous waste.
3. Decontamination of Labware:
-
Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated.
-
Rinse the labware with an appropriate solvent (e.g., ethanol or acetone) to remove residual compound. Collect this rinse solvent as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Waste Disposal Procedure:
-
All collected waste (solid, aqueous, and organic) must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Ensure all waste containers are properly labeled with the chemical name ("this compound"), the primary hazard (e.g., "Chemical Waste"), and the date.
5. Spill Management:
-
In case of a spill, wear appropriate PPE.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For a liquid spill, absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the absorbent material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
